Cyclo(Tyr-Val)
Description
BenchChem offers high-quality Cyclo(Tyr-Val) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclo(Tyr-Val) including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
(3S,6S)-3-[(4-hydroxyphenyl)methyl]-6-propan-2-ylpiperazine-2,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-8(2)12-14(19)15-11(13(18)16-12)7-9-3-5-10(17)6-4-9/h3-6,8,11-12,17H,7H2,1-2H3,(H,15,19)(H,16,18)/t11-,12-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMDVFSHGYANGRP-RYUDHWBXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Cyclo(Tyr-Val)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclo(Tyr-Val), also known as Cyclo(L-Tyr-L-Val), is a cyclic dipeptide belonging to the 2,5-diketopiperazine class of molecules. Comprised of tyrosine and valine residues, this compound has been isolated from natural sources such as the marine actinomycete Nocardiopsis gilva and the bacterium Pseudomonas putida.[1][2] Despite the broad range of biological activities reported for other cyclic dipeptides, current research indicates that Cyclo(Tyr-Val) exhibits limited bioactivity in several standard assays.[3] This technical guide provides a comprehensive overview of the known chemical properties of Cyclo(Tyr-Val), including its physicochemical characteristics, and outlines general experimental protocols for its synthesis and purification. Due to the absence of reported biological activity and associated signaling pathways, a hypothetical workflow for biological screening is presented.
Chemical and Physical Properties
Table 1: General and Physicochemical Properties of Cyclo(Tyr-Val)
| Property | Value | Source(s) |
| IUPAC Name | 3S-[(4-hydroxyphenyl)methyl]-6S-(1-methylethyl)-2,5-piperazinedione | [4] |
| Synonyms | Cyclo(L-Tyr-L-Val), Cyclic diketopiperazine-L-valyl-L-tyrosine, Cyclo(Val-Tyr) | [3][4][5] |
| CAS Number | 21754-25-6 | [4] |
| Molecular Formula | C₁₄H₁₈N₂O₃ | [4] |
| Molecular Weight | 262.3 g/mol | [4] |
| Appearance | White solid | [6] |
| Purity | >95% to >98% (by HPLC) | [3] |
| Solubility | Soluble in ethanol, methanol, DMF, and DMSO. | [3] |
| Storage | Long-term storage at -20°C is recommended. | [4] |
| Stability | Stable for at least 4 years when stored at -20°C. | [4] |
Table 2: Structural and Spectroscopic Data Identifiers for Cyclo(Tyr-Val)
| Identifier | Value | Source(s) |
| SMILES | CC(C)[C@H]1C(=O)N--INVALID-LINK--C(=O)N1 | [4] |
| InChI | InChI=1S/C14H18N2O3/c1-8(2)12-14(19)15-11(13(18)16-12)7-9-3-5-10(17)6-4-9/h3-6,8,11-12,17H,7H2,1-2H3,(H,15,19)(H,16,18)/t11-,12-/m0/s1 | [4] |
| InChI Key | LMDVFSHGYANGRP-RYUDHWBXSA-N | [4] |
Note: Detailed, assigned experimental spectra (NMR, IR, MS) for Cyclo(Tyr-Val) are not widely published. Researchers should perform their own analytical characterization.
Biological Activity and Signaling Pathways
Cyclic dipeptides as a class exhibit a wide array of biological activities, including antimicrobial, antitumor, and neuroprotective effects.[7][8] However, the available scientific literature suggests that Cyclo(Tyr-Val) is largely inactive in several biological assays.
A study on metabolites from the marine actinomycete Nocardiopsis gilva reported Cyclo(L-Tyr-L-Val) to be inactive as an antioxidant, antitumor, or antifungal agent.[3] Similarly, when isolated from Pseudomonas putida, it did not show significant anti-diatom activity compared to other co-isolated compounds.[2]
To date, there are no published studies that identify or describe any signaling pathways that are modulated by Cyclo(Tyr-Val). This lack of data is likely due to the compound's limited biological activity in the contexts studied so far.
For researchers interested in exploring the potential bioactivity of Cyclo(Tyr-Val) or similar compounds, a general workflow for screening and identifying biological targets is proposed below.
Caption: A generalized workflow for the biological screening of a compound like Cyclo(Tyr-Val).
Experimental Protocols
Detailed experimental protocols for the specific synthesis and purification of Cyclo(Tyr-Val) are not extensively documented in peer-reviewed literature. However, general methods for the synthesis of 2,5-diketopiperazines and the purification of cyclic dipeptides are well-established and can be adapted for this specific compound.
General Synthesis of 2,5-Diketopiperazines
The synthesis of 2,5-diketopiperazines, such as Cyclo(Tyr-Val), is typically achieved through the cyclization of a dipeptide precursor. A common method involves the thermal condensation of amino acids.[9][10]
Protocol: Thermal Condensation of Amino Acids
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, suspend the constituent amino acids (L-Tyrosine and L-Valine, 1 equivalent each) in a high-boiling point, non-toxic solvent such as ethylene (B1197577) glycol.[9]
-
Heating: Heat the stirred suspension to 170-190°C under a constant, gentle flow of nitrogen gas. The nitrogen flow helps to remove water, which is a byproduct of the condensation reaction, driving the equilibrium towards the product.
-
Reaction Monitoring: Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting materials are consumed.
-
Workup: After cooling the reaction mixture to room temperature, the crude product can be precipitated by adding water or an anti-solvent. The precipitate is then collected by filtration.
-
Purification: The crude Cyclo(Tyr-Val) is then purified using the methods described in the following section.
Caption: A generalized workflow for the synthesis of Cyclo(Tyr-Val) via thermal condensation.
General Purification of Cyclic Dipeptides
The purification of cyclic dipeptides from a crude reaction mixture or a natural product extract is critical for accurate characterization and biological testing. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a highly effective method.
Protocol: Purification by RP-HPLC
-
Sample Preparation: Dissolve the crude Cyclo(Tyr-Val) product in a minimal amount of a suitable solvent, such as DMSO or the mobile phase.
-
Column and Mobile Phase Selection:
-
Column: A C18 stationary phase is commonly used for the separation of peptides.
-
Mobile Phase A: Water with an additive such as 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Mobile Phase B: Acetonitrile with the same additive as Mobile Phase A.
-
-
Gradient Elution:
-
Equilibrate the column with a low percentage of Mobile Phase B (e.g., 5-10%).
-
Inject the dissolved sample onto the column.
-
Apply a linear gradient of increasing Mobile Phase B concentration to elute the compounds. The gradient parameters (slope, duration) must be optimized for the best separation.
-
-
Fraction Collection: Collect fractions corresponding to the UV absorbance peaks detected at an appropriate wavelength (e.g., 214 nm for the peptide bond and 280 nm for the tyrosine aromatic ring).
-
Purity Analysis: Analyze the purity of each collected fraction using analytical HPLC.
-
Product Isolation: Pool the pure fractions and remove the solvents, typically by lyophilization (freeze-drying), to obtain the purified Cyclo(Tyr-Val) as a solid.
Conclusion
Cyclo(Tyr-Val) is a well-characterized cyclic dipeptide in terms of its basic chemical structure. However, there is a notable lack of comprehensive data regarding its detailed physicochemical properties and biological functions. The available evidence points towards limited bioactivity, which consequently has led to a scarcity of research into its potential roles in cellular signaling. The experimental protocols provided herein are generalized methods applicable to this class of compounds and should serve as a starting point for researchers. Further investigation is required to fully elucidate the chemical and biological profile of Cyclo(Tyr-Val) and to determine if it possesses any therapeutic or other practical applications.
References
- 1. [PDF] Cyclodipeptides: An Overview of Their Biosynthesis and Biological Activity | Semantic Scholar [semanticscholar.org]
- 2. Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations [organic-chemistry.org]
- 3. bioaustralis.com [bioaustralis.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. bioaustralis.com [bioaustralis.com]
- 7. Cyclodipeptides: An Overview of Their Biosynthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. researchgate.net [researchgate.net]
Cyclo(Tyr-Val): A Technical Guide to Its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural sources, isolation, and potential biological activities of Cyclo(Tyr-Val), a cyclic dipeptide belonging to the diketopiperazine (DKP) class of secondary metabolites. This document is intended to serve as a valuable resource for researchers in natural product chemistry, microbiology, and drug discovery.
Natural Sources of Cyclo(Tyr-Val)
Cyclo(Tyr-Val) has been identified as a secondary metabolite produced by a variety of microorganisms, particularly those from marine and terrestrial environments. These microbial sources represent the primary natural reservoirs of this compound.
Table 1: Natural Sources of Cyclo(Tyr-Val)
| Microbial Source | Taxonomy | Environment | Reference |
| Nocardiopsis gilva YIM 90087 | Actinobacterium | Saline Soil | [1] |
| Pseudomonas putida | Bacterium | Marine Sponge (Haliclona sp.) | [2] |
| Brevibacillus borstelensis | Bacterium | Not Specified | ChemFaces Product Information |
| Fungal Metabolite | Fungus | Not Specified | [3] |
Experimental Protocols for Isolation and Purification
The isolation of Cyclo(Tyr-Val) from microbial cultures typically involves a multi-step process encompassing fermentation, extraction, and chromatographic purification. The following protocols are based on established methodologies for the isolation of diketopiperazines from microbial sources.
Fermentation of the Producing Microorganism
A representative workflow for the fermentation of a Cyclo(Tyr-Val)-producing microorganism, such as Nocardiopsis gilva, is outlined below.
Protocol Details:
-
Seed Culture Preparation: A loopful of the microbial strain (e.g., Nocardiopsis gilva YIM 90087) is inoculated into a seed medium (e.g., ISP medium 2) and incubated under optimal conditions (e.g., 28°C, 180 rpm) for 2-3 days to generate a sufficient biomass.
-
Production Culture: The seed culture is then used to inoculate a larger volume of production medium (e.g., modified ISP 5 medium supplemented with NaCl for halophilic strains). The production culture is incubated for an extended period (7-14 days) to allow for the biosynthesis and accumulation of secondary metabolites, including Cyclo(Tyr-Val).
-
Harvesting: After the incubation period, the culture broth is harvested. The mycelia and supernatant are typically separated by centrifugation or filtration for subsequent extraction.
Extraction of Cyclo(Tyr-Val)
The extraction process aims to separate the desired compound from the complex culture medium.
Protocol Details:
-
Separation of Biomass and Supernatant: The harvested culture broth is centrifuged or filtered to separate the microbial cells (mycelia) from the liquid supernatant.
-
Extraction from Supernatant: The supernatant is subjected to liquid-liquid extraction with an organic solvent such as ethyl acetate (B1210297). This is typically repeated multiple times to ensure efficient extraction of the target compound.
-
Extraction from Mycelia: The mycelia are extracted with a polar organic solvent like methanol or acetone (B3395972) to recover any intracellularly stored Cyclo(Tyr-Val).
-
Concentration: The organic extracts from both the supernatant and mycelia are combined and concentrated under reduced pressure to yield a crude extract.
Chromatographic Purification
The crude extract is a complex mixture of various metabolites. Chromatographic techniques are employed for the final purification of Cyclo(Tyr-Val).
Protocol Details:
-
Initial Fractionation: The crude extract is first fractionated using column chromatography, typically with a silica gel stationary phase and a gradient of organic solvents (e.g., hexane-ethyl acetate or chloroform-methanol).
-
Fraction Analysis: The collected fractions are analyzed by Thin Layer Chromatography (TLC) to identify those containing the compound of interest.
-
Pooling and Further Purification: Fractions containing Cyclo(Tyr-Val) are pooled and further purified using preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase to obtain the pure compound.
-
Structure Elucidation: The structure of the purified compound is confirmed using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR).
Proposed Biological Activity and Signaling Pathway
While some initial screenings have reported Cyclo(Tyr-Val) to be inactive as an antioxidant, antitumor, or antifungal agent, the broader class of diketopiperazines is well-known for its role in microbial communication, particularly in the inhibition of quorum sensing (QS). QS is a cell-density-dependent signaling mechanism that bacteria use to coordinate collective behaviors, including virulence factor production and biofilm formation.
Based on the activity of structurally similar diketopiperazines, it is proposed that Cyclo(Tyr-Val) may act as a quorum sensing inhibitor in bacteria such as Pseudomonas aeruginosa. This bacterium utilizes two major acyl-homoserine lactone (AHL)-based QS systems, the las and rhl systems, which are regulated by the transcriptional regulators LasR and RhlR, respectively.
Proposed Mechanism of Action:
It is hypothesized that Cyclo(Tyr-Val), due to its structural similarity to the native AHL signaling molecules, may act as a competitive antagonist for the LasR and RhlR receptors.[4] By binding to these receptors without activating them, Cyclo(Tyr-Val) could prevent the binding of the natural AHLs, thereby inhibiting the downstream expression of virulence genes and the formation of biofilms. This proposed mechanism is based on studies of other cyclic dipeptides, such as cyclo(L-Pro-L-Tyr), which have been shown to downregulate the expression of lasI, lasR, rhlI, and rhlR in P. aeruginosa.
Conclusion
Cyclo(Tyr-Val) is a naturally occurring diketopiperazine with known microbial sources. While detailed quantitative data on its production remains to be elucidated, established protocols for microbial fermentation and metabolite purification can be effectively applied for its isolation. The potential of Cyclo(Tyr-Val) as a quorum sensing inhibitor, based on the activity of structurally related compounds, presents an exciting avenue for future research in the development of novel anti-virulence and anti-biofilm agents. Further investigation is warranted to confirm its specific biological activities and to explore its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of hydroxyl group in cyclo(Pro-Tyr)-like cyclic dipeptides on their anti-QS activity and self-assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Unveiling the Bioactivity of Cyclo(L-Tyr-L-Val): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclo(L-Tyr-L-Val) is a cyclic dipeptide, specifically a 2,5-diketopiperazine, that has emerged as a molecule of interest in the field of bioactive compounds. Initially isolated from the marine actinomycete Nocardiopsis gilva, early screenings reported a lack of significant antifungal, antibacterial, and antioxidant activities. However, subsequent research has unveiled a potent immunomodulatory role for Cyclo(L-Tyr-L-Val), particularly in the context of allergic asthma. This technical guide provides a comprehensive overview of the current understanding of the biological activity of Cyclo(L-Tyr-L-Val), presenting key quantitative data, detailed experimental protocols, and visual representations of associated pathways and workflows. The conflicting initial findings and the more recent discoveries of its anti-allergic properties are discussed, offering a complete and nuanced perspective for researchers and drug development professionals.
Introduction
Diketopiperazines (DKPs) are a large and diverse class of cyclic dipeptides that are biosynthesized by a wide range of organisms, including bacteria, fungi, and marine invertebrates. Their rigid and conformationally constrained scaffold makes them attractive candidates for drug discovery, and numerous DKPs have been reported to exhibit a broad spectrum of biological activities, including antimicrobial, antitumor, antiviral, and neuroprotective effects.
Cyclo(L-Tyr-L-Val), a DKP composed of L-tyrosine and L-valine, was first isolated and characterized in 2013 from the halophilic actinomycete Nocardiopsis gilva YIM 90087. The initial investigation into its biological activities yielded negative results in antifungal, antibacterial, and antioxidant assays. For several years, this compound remained in relative obscurity.
A significant breakthrough occurred with the publication of a patent application in 2019, which detailed the potent anti-asthmatic and anti-allergic properties of Cyclo(L-Tyr-L-Val). This discovery has revitalized interest in the therapeutic potential of this molecule and underscores the importance of comprehensive screening in drug discovery. This guide will delve into the specifics of both the initial findings of inactivity and the more recent discoveries of its immunomodulatory effects.
Quantitative Data on Biological Activity
The known biological activities of Cyclo(L-Tyr-L-Val) are summarized below. A notable contrast exists between the initial reports of inactivity and the later findings of potent anti-allergic effects.
Table 1: In Vitro Immunomodulatory Activity of Cyclo(L-Tyr-L-Val)
| Assay Target | Cell Type | Parameter Measured | Test Compound | IC90 | Source |
| IL-4 Secretion | Murine Th2 Cells | Inhibition of IL-4 | Cyclo(L-Tyr-L-Val) | 0.25 µM | [US20190183960A1] |
Table 2: In Vivo Anti-Asthmatic Activity of Cyclo(L-Tyr-L-Val) in an Ovalbumin-Induced Mouse Model
| Route of Administration | Dosage Range | Effect | Source |
| Intraperitoneal | 0.11304 - 113.04 nmol/kg/day | Significant reduction in airway hyperresponsiveness (AHR), total cells in bronchoalveolar lavage fluid (BALF), and eosinophil accumulation in BALF. | [US20190183960A1] |
| Oral | 3 mg/kg/day | Reduction in AHR, BALF total cell count, and BALF eosinophil accumulation comparable to dexamethasone (B1670325). | [US20190183960A1] |
Table 3: Initial Screening for Biological Activity of Cyclo(L-Tyr-L-Val)
| Assay Type | Pathogens/Radicals Tested | Result | Source |
| Antifungal | Aspergillus fumigatus, Candida albicans, Fusarium oxysporum | Inactive | (Tian S-Z et al., 2013) |
| Antibacterial | Bacillus subtilis, Escherichia coli, Staphylococcus aureus | Inactive | (Tian S-Z et al., 2013) |
| Antioxidant | DPPH radical scavenging assay | Inactive | (Tian S-Z et al., 2013) |
Experimental Protocols
This section provides detailed methodologies for the key experiments that have defined the biological activity profile of Cyclo(L-Tyr-L-Val).
In Vitro Inhibition of Th2 Cytokine Secretion
This protocol is based on the methods described in the patent application detailing the anti-allergic effects of Cyclo(L-Tyr-L-Val).
Objective: To determine the inhibitory effect of Cyclo(L-Tyr-L-Val) on the secretion of pro-inflammatory cytokines (IL-4, IL-5, and IL-13) from activated Th2 cells.
Materials:
-
Cyclo(L-Tyr-L-Val)
-
Murine Th2 cells (e.g., isolated from BALB/c mice)
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum, antibiotics, and appropriate cytokines for Th2 cell maintenance.
-
DMSO (for dissolving the test compound)
-
ELISA kits for murine IL-4, IL-5, and IL-13
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Preparation: Isolate and culture murine Th2 cells according to standard protocols.
-
Compound Preparation: Prepare a stock solution of Cyclo(L-Tyr-L-Val) in DMSO. Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations. A vehicle control containing the same concentration of DMSO should also be prepared.
-
Cell Treatment: Seed the Th2 cells in a 96-well plate at a predetermined density. Add the different concentrations of Cyclo(L-Tyr-L-Val) or the vehicle control to the wells.
-
Incubation: Incubate the plate for 72 hours in a CO2 incubator.
-
Cytokine Measurement: After incubation, collect the cell culture supernatants. Measure the concentrations of IL-4, IL-5, and IL-13 in the supernatants using the respective ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of cytokine secretion for each concentration of Cyclo(L-Tyr-L-Val) compared to the vehicle control. Determine the IC90 value (the concentration that causes 90% inhibition) for IL-4 secretion.
In Vivo Ovalbumin-Induced Asthma Mouse Model
This protocol is a generalized representation based on standard models of ovalbumin-induced asthma, as referenced in the patent for Cyclo(L-Tyr-L-Val).
Objective: To evaluate the efficacy of Cyclo(L-Tyr-L-Val) in reducing the symptoms of allergic asthma in a mouse model.
Materials:
-
BALB/c mice
-
Ovalbumin (OVA)
-
Alum (adjuvant)
-
Cyclo(L-Tyr-L-Val)
-
Vehicle (e.g., 0.5% DMSO in saline)
-
Whole-body plethysmography chamber
-
Equipment for bronchoalveolar lavage (BAL) and cell counting
Procedure:
-
Sensitization: Sensitize the mice by intraperitoneal injection of OVA emulsified in alum on days 0 and 14.
-
Challenge: From day 21 to 27, challenge the mice with aerosolized OVA for a set duration each day.
-
Treatment: Administer Cyclo(L-Tyr-L-Val) or the vehicle control to different groups of mice via the desired route (e.g., intraperitoneal or oral) at specified doses, typically starting from day 21 and continuing throughout the challenge period. A positive control group treated with a known anti-asthmatic drug like dexamethasone can be included.
-
Airway Hyperresponsiveness (AHR) Measurement: On day 28, measure AHR in response to increasing concentrations of nebulized methacholine using a whole-body plethysmography chamber.
-
Bronchoalveolar Lavage (BAL): After the AHR measurement, perform a BAL to collect fluid from the lungs.
-
Cell Analysis: Determine the total cell count in the BAL fluid and perform a differential cell count to quantify the number of eosinophils, neutrophils, lymphocytes, and macrophages.
-
Data Analysis: Compare the AHR measurements and the cell counts in the BAL fluid between the different treatment groups to assess the efficacy of Cyclo(L-Tyr-L-Val).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action and the experimental workflow for evaluating the biological activity of Cyclo(L-Tyr-L-Val).
Caption: Proposed mechanism of action for Cyclo(L-Tyr-L-Val) in allergic asthma.
Caption: Experimental workflow for assessing the bioactivity of Cyclo(L-Tyr-L-Val).
Discussion and Future Perspectives
The case of Cyclo(L-Tyr-L-Val) is a compelling example of the complexities inherent in natural product drug discovery. The initial assessment of inactivity in broad-spectrum antimicrobial and antioxidant screens highlights the limitations of such approaches and the potential for missing highly specific and potent biological activities. The subsequent discovery of its immunomodulatory effects, specifically the inhibition of Th2 cell activation and its efficacy in an in vivo model of asthma, has opened up a new therapeutic avenue for this molecule.
The stark contrast between these findings warrants further investigation. It is possible that the concentrations used in the initial screens were not sufficient to elicit an immunomodulatory response, or that the specific assays were not designed to detect such activity. The potent, sub-micromolar activity of Cyclo(L-Tyr-L-Val) against Th2 cells suggests a specific molecular target, which is a critical area for future research. Identifying the receptor or enzyme with which Cyclo(L-Tyr-L-Val) interacts will be crucial for understanding its mechanism of action and for the rational design of more potent and selective analogs.
Furthermore, the promising in vivo data from the mouse model of asthma suggests that Cyclo(L-Tyr-L-Val) has favorable pharmacokinetic properties that allow it to reach its target in a complex biological system. Further studies are needed to explore its ADME (absorption, distribution, metabolism, and excretion) profile, as well as its long-term safety and toxicity.
The biological activities of other tyrosine- and valine-containing diketopiperazines are also of interest. For example, some studies have reported cytotoxic and ion channel modulating activities for other tyrosine-containing DKPs. A systematic investigation of the structure-activity relationships of Cyclo(L-Tyr-L-Val) analogs could lead to the development of new therapeutics for a range of diseases.
Conclusion
Cyclo(L-Tyr-L-Val) has transitioned from a seemingly inactive natural product to a promising lead compound for the treatment of allergic asthma. Its ability to potently inhibit Th2 cell-mediated inflammation, demonstrated both in vitro and in vivo, makes it a compelling candidate for further preclinical and clinical development. This technical guide has provided a comprehensive summary of the current knowledge on the biological activity of Cyclo(L-Tyr-L-Val), offering a valuable resource for researchers and drug development professionals interested in harnessing the therapeutic potential of this intriguing cyclic dipeptide. Future research focused on elucidating its precise mechanism of action and optimizing its drug-like properties will be essential in translating this promising discovery into a new therapy for allergic diseases.
An In-depth Technical Guide on the Core Mechanism of Action of Cyclo(Tyr-Val)
Disclaimer: Direct experimental data on the mechanism of action of Cyclo(Tyr-Val) is limited in the current scientific literature. This guide, therefore, presents a hypothetical framework based on the well-documented biological activities and mechanisms of structurally related diketopiperazines (DKPs), a class of cyclic dipeptides to which Cyclo(Tyr-Val) belongs. The proposed mechanisms and illustrative data should be considered predictive and require experimental validation.
Introduction to Cyclo(Tyr-Val) and the Diketopiperazine Scaffold
Cyclo(Tyr-Val) is a cyclic dipeptide, a member of the 2,5-diketopiperazine (DKP) class of natural products. DKPs are recognized as "privileged structures" in medicinal chemistry due to their rigid conformation, metabolic stability, and ability to interact with a wide array of biological targets.[1][2] This structural rigidity allows for more predictable interactions with receptors and enzymes.[2] The DKP scaffold is found in numerous natural products with diverse and potent pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective properties.[1][3][4][5][6] Given the established bioactivities of its structural analogs, such as Cyclo(Pro-Tyr) and Cyclo(Phe-Tyr), it is plausible that Cyclo(Tyr-Val) shares similar mechanisms of action.
Hypothetical Mechanisms of Action of Cyclo(Tyr-Val)
Based on the activities of related DKPs, several potential mechanisms of action can be proposed for Cyclo(Tyr-Val).
Many DKPs are known to interfere with bacterial quorum sensing (QS), a cell-to-cell communication system that regulates virulence and biofilm formation.[7][8][9][10]
-
Proposed Mechanism: Cyclo(Tyr-Val) may act as an antagonist to QS receptors, such as the LasR receptor in Pseudomonas aeruginosa.[7][11] By binding to the receptor, it could prevent the binding of the natural autoinducer molecules, thereby inhibiting the transcription of virulence genes. This would lead to a reduction in the production of proteases, toxins, and biofilm formation.[8]
References
- 1. profiles.wustl.edu [profiles.wustl.edu]
- 2. Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Novel anti-inflammatory diketopiperazine alkaloids from the marine-derived fungus Penicillium brasilianum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Investigating the Mechanism of Action of Diketopiperazines Inhibitors of the Burkholderia cenocepacia Quorum Sensing Synthase CepI: A Site-Directed Mutagenesis Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Potential Therapeutic Targets of Cyclo(Tyr-Val): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclo(Tyr-Val) is a cyclic dipeptide, a member of the 2,5-diketopiperazine class of molecules, that has been isolated from fungal and bacterial sources.[1][2] While direct research on the specific therapeutic targets of Cyclo(Tyr-Val) is limited, the extensive bioactivity of structurally related tyrosine-containing cyclic dipeptides provides a strong basis for inferring its potential mechanisms of action and therapeutic applications. This document synthesizes the available data on analogous compounds to propose and detail potential therapeutic targets for Cyclo(Tyr-Val). The primary inferred targets include bacterial quorum sensing pathways, fungal plasma membrane proton pumps, the enzyme tyrosinase, and various ion channels and receptors. This guide presents a comprehensive overview of these potential targets, including quantitative data from related compounds, detailed experimental methodologies, and visual representations of the implicated signaling pathways to facilitate further research and drug development efforts.
Introduction
Cyclic dipeptides, or 2,5-diketopiperazines (DKPs), are a diverse class of natural products known for their wide range of biological activities.[3] Cyclo(Tyr-Val), a DKP composed of tyrosine and valine, has been identified as a secondary metabolite from microorganisms like Nocardiopsis gilva.[1][2][4] Although initial screenings reported it as inactive as an antioxidant, antitumor, or antifungal agent, the broader family of tyrosine-containing DKPs exhibits significant and varied bioactivities.[4][5] This suggests that Cyclo(Tyr-Val) may possess subtle or yet-to-be-discovered therapeutic potential. By examining the well-documented activities of its structural analogs, we can delineate a roadmap of plausible therapeutic targets for further investigation.
Potential Therapeutic Targets and Mechanisms of Action
Based on the activities of structurally similar cyclic dipeptides, the following are proposed as potential therapeutic targets for Cyclo(Tyr-Val).
Quorum Sensing Inhibition in Bacteria
A significant body of evidence points to the ability of cyclic dipeptides to interfere with bacterial quorum sensing (QS), a cell-to-cell communication system that regulates virulence factor production and biofilm formation.
-
Target: The LasR protein, a key transcriptional regulator in the Pseudomonas aeruginosa QS system.
-
Mechanism: Structurally similar compounds, such as Cyclo(Pro-Tyr), have been shown to competitively bind to the LasR receptor.[6][7] This interaction is thought to prevent the binding of the natural autoinducer, 3-oxo-C12-HSL, thereby inhibiting the activation of downstream virulence genes. The result is a downregulation of genes within the las and rhl QS systems.[6][8]
-
Therapeutic Implication: By disrupting QS, Cyclo(Tyr-Val) could potentially reduce the pathogenicity of bacteria like P. aeruginosa without exerting direct bactericidal effects, which may reduce the likelihood of developing resistance.
Antifungal Activity via Pma1 [H+]ATPase Inhibition
The plasma membrane proton pump ([H+]ATPase), Pma1, is essential for maintaining the electrochemical gradient across the fungal cell membrane and is a validated antifungal target.
-
Mechanism: The related compound Cyclo(Pro-Tyr) has been demonstrated to target and inhibit Pma1.[9][10][11] This inhibition disrupts the plasma membrane's polarization, leading to increased membrane fluidity, oxidative stress, and ultimately, compromised fungal membrane integrity.[9][10][11]
-
Therapeutic Implication: Inhibition of Pma1 could provide a broad-spectrum antifungal effect, making Cyclo(Tyr-Val) a candidate for the development of new antifungal agents.
Tyrosinase Inhibition
Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of great interest in the cosmetic and dermatological fields for treating hyperpigmentation disorders.
-
Target: Tyrosinase.
-
Mechanism: Cyclo(l-Pro-l-Tyr) has been identified as an inhibitor of mushroom tyrosinase.[12][13] Molecular docking simulations suggest that it acts as a competitive inhibitor by binding to the substrate-binding site of the enzyme, thereby blocking the entry of its natural substrate, L-tyrosine.[12][14]
-
Therapeutic Implication: Given the presence of a tyrosine residue, Cyclo(Tyr-Val) may also inhibit tyrosinase, presenting a potential application in skincare and for the treatment of conditions related to melanin overproduction.
Modulation of Ion Channels and Receptors
Studies on other tyrosine-containing DKPs have revealed interactions with ion channels and receptors in mammalian cells, suggesting a broader potential for neuromodulatory or cardiovascular effects.
-
Targets: L-type calcium channels and µ-opioid receptors.[5][15]
-
Mechanism: Cyclo(Phe-Tyr) has been shown to cause an irreversible, time-dependent blockade of L-type calcium channels.[5][15] Both Cyclo(Phe-Tyr) and Cyclo(Tyr-Tyr) have demonstrated significant binding to µ-opioid receptors.[5][15]
-
Therapeutic Implication: These findings suggest that Cyclo(Tyr-Val) could be investigated for its potential effects on cardiovascular and central nervous system targets.
Quantitative Data for Related Tyrosine-Containing Diketopiperazines
The following table summarizes the quantitative data for the biological activities of cyclic dipeptides structurally related to Cyclo(Tyr-Val). This data provides a benchmark for the potential potency of Cyclo(Tyr-Val) against these targets.
| Compound | Target/Activity | Cell Line/Organism | Quantitative Data | Reference(s) |
| Cyclo(Phe-Tyr) | µ-Opioid Receptor Binding | - | IC50: 69.7 µM | [5][15] |
| Growth Inhibition | MCF-7 (Breast Cancer) | 75.6% inhibition at 2.5 mM | [5][15] | |
| Growth Inhibition | HeLa (Cervical Cancer) | 73.4% inhibition at 2.5 mM | [5][15] | |
| Growth Inhibition | HT-29 (Colon Cancer) | 60.6% inhibition at 2.5 mM | [5][15] | |
| Cyclo(Tyr-Tyr) | µ-Opioid Receptor Binding | - | IC50: 0.82 µM | [5][15] |
| Maculosin (Cyclo(Tyr-Pro)) | Cytotoxicity | Human Liver Cancer Cells | IC50: 48.90 µg/mL | [16] |
| Antibacterial Activity | Multidrug-Resistant Bacteria | MIC: 5-15 mg/mL | [16] | |
| Antioxidant Activity | DPPH Scavenging | 38.22% at 7.5 µg/mL | [16] | |
| Cyclo(L-Pro-L-Tyr) & Cyclo(D-Pro-L-Tyr) | Antibacterial Activity | X. axonopodis pv. citri | MIC: 31.25 µg/mL | [17] |
| Antibacterial Activity | R. solanacearum | MIC: 31.25 µg/mL | [17] |
Experimental Protocols for Key Experiments
Detailed methodologies are crucial for the replication and extension of the findings on related compounds to Cyclo(Tyr-Val).
Quorum Sensing Inhibition Assay
This protocol is adapted from studies on the anti-QS activity of cyclic dipeptides against P. aeruginosa.
-
Bacterial Strain and Reporter Strain: Use P. aeruginosa PAO1 as the wild-type strain. A reporter strain, such as one carrying a lasB-lacZ fusion, can be used to quantify the expression of QS-controlled genes.
-
Culture Conditions: Grow P. aeruginosa in a suitable medium (e.g., Luria-Bertani broth) at 37°C with shaking.
-
Treatment: Add Cyclo(Tyr-Val) at various concentrations to the bacterial cultures during the early exponential growth phase.
-
Quantification of Virulence Factors:
-
Pyocyanin (B1662382) Production: Measure the absorbance of pyocyanin extracted from culture supernatants at 520 nm.
-
Elastase Activity: Use an Elastin-Congo Red assay to measure the degradation of elastin (B1584352) by culture supernatants.
-
Biofilm Formation: Quantify biofilm formation using a crystal violet staining assay in microtiter plates.
-
-
Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to measure the expression levels of key QS regulatory genes (lasI, lasR, rhlI, rhlR) and virulence genes (lasB, rhlA).
Pma1 ATPase Activity Assay
This protocol is based on methods used to assess the inhibition of fungal Pma1 by cyclic dipeptides.
-
Enzyme Source: Purify Pma1 from fungal plasma membranes (e.g., from Saccharomyces cerevisiae or a target pathogenic fungus).
-
Assay Buffer: Prepare a suitable reaction buffer containing ATP, MgCl2, and a pH-sensitive indicator or a system to measure inorganic phosphate (B84403) release.
-
Inhibition Assay:
-
Pre-incubate the purified Pma1 enzyme with varying concentrations of Cyclo(Tyr-Val).
-
Initiate the reaction by adding ATP.
-
Measure the rate of ATP hydrolysis by quantifying the release of inorganic phosphate over time using a colorimetric method (e.g., Malachite Green assay).
-
-
Kinetic Analysis: Perform the assay at different ATP concentrations with and without the inhibitor to determine the mode of inhibition (e.g., competitive, non-competitive) by constructing a Lineweaver-Burk plot.[11]
Tyrosinase Inhibition Assay
This is a standard spectrophotometric assay to screen for tyrosinase inhibitors.
-
Enzyme and Substrate: Use commercially available mushroom tyrosinase and L-DOPA as the substrate.
-
Assay Procedure:
-
In a 96-well plate, add phosphate buffer, mushroom tyrosinase solution, and varying concentrations of Cyclo(Tyr-Val).
-
Pre-incubate the mixture for a defined period.
-
Initiate the reaction by adding L-DOPA.
-
Monitor the formation of dopachrome (B613829) by measuring the absorbance at 475-492 nm at regular intervals.[12]
-
-
Data Analysis: Calculate the percentage of tyrosinase inhibition for each concentration of Cyclo(Tyr-Val) and determine the IC50 value. Kojic acid can be used as a positive control.
Signaling Pathways and Experimental Workflows
Visual representations of the key signaling pathways and experimental workflows can aid in understanding the potential mechanisms of action of Cyclo(Tyr-Val).
Caption: Proposed mechanism of Cyclo(Tyr-Val) in bacterial quorum sensing inhibition.
Caption: Inferred mechanism of Cyclo(Tyr-Val) as a fungal Pma1 inhibitor.
Caption: Experimental workflow for the tyrosinase inhibition assay.
Conclusion and Future Directions
While direct evidence for the therapeutic targets of Cyclo(Tyr-Val) is currently sparse, a compelling case can be made for its potential bioactivity based on the established mechanisms of its structural analogs. The most promising avenues for investigation lie in its potential as a quorum sensing inhibitor, an antifungal agent targeting Pma1, and a tyrosinase inhibitor. The quantitative data from related compounds provide a useful starting point for dose-response studies, and the detailed experimental protocols offer a clear path for validating these inferred activities.
Future research should focus on:
-
Direct Target Identification: Employing techniques such as affinity chromatography, proteomics, and cellular thermal shift assays (CETSA) to identify the direct binding partners of Cyclo(Tyr-Val).
-
In Vitro and In Vivo Validation: Systematically testing the efficacy of Cyclo(Tyr-Val) in the assays described and progressing to relevant animal models for the most promising activities.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of Cyclo(Tyr-Val) to understand the key structural features required for activity and to optimize potency and selectivity.
This technical guide provides a foundational framework for initiating a comprehensive investigation into the therapeutic potential of Cyclo(Tyr-Val), a molecule that, despite its unassuming beginnings, may hold significant promise for the development of novel therapeutics.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structures and Biological Activities of Diketopiperazines from Marine Organisms: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bioaustralis.com [bioaustralis.com]
- 5. researchgate.net [researchgate.net]
- 6. Effects of hydroxyl group in cyclo(Pro-Tyr)-like cyclic dipeptides on their anti-QS activity and self-assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Cyclo(Pro-Tyr) elicits conserved cellular damage in fungi by targeting the [H+]ATPase Pma1 in plasma membrane domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cyclo(Pro-Tyr) elicits conserved cellular damage in fungi by targeting the [H+]ATPase Pma1 in plasma membrane domains - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyclo(l-Pro-l-Tyr) Isolated from the Human Skin Commensal Corynebacterium tuberculostearicum Inhibits Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Can Cyclo (L-Pro-L-Tyr) Safely Fade Hyperpigmentation? - The Dermatology Digest [thedermdigest.com]
- 15. Biological activity of selected tyrosine-containing 2,5-diketopiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Antibacterial activity of cyclo(L-Pro-L-Tyr) and cyclo(D-Pro-L-Tyr) from Streptomyces sp. strain 22-4 against phytopathogenic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Modeling of Cyclo(Tyr-Val) Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo(Tyr-Val), a diketopiperazine (DKP) class of cyclic dipeptide, has emerged as a molecule of interest in various therapeutic areas, including quorum sensing modulation and as a potential scaffold for novel drug candidates. In silico modeling plays a pivotal role in elucidating the molecular interactions of Cyclo(Tyr-Val) with its biological targets, thereby accelerating the drug discovery and development process. This technical guide provides an in-depth overview of the computational methodologies employed to study Cyclo(Tyr-Val) interactions, supported by data from closely related cyclic dipeptides where direct data for Cyclo(Tyr-Val) is not yet available.
Cyclic dipeptides like Cyclo(Tyr-Val) are known for their structural rigidity and metabolic stability compared to their linear counterparts, making them attractive candidates for therapeutic development.[1][2] Their biological activities often stem from their ability to mimic beta-turns and interact with protein surfaces, thereby modulating protein-protein interactions or acting as receptor antagonists. A significant area of research for cyclic dipeptides is their role in interfering with bacterial quorum sensing (QS), a cell-to-cell communication system that regulates virulence in many pathogens.[3][4][5][6][7][8][9][10][11]
This guide will delve into the core in silico techniques of molecular docking and molecular dynamics simulations, presenting data in a structured format and providing detailed experimental protocols. Visualizations of key workflows and signaling pathways are included to facilitate a deeper understanding of the underlying processes.
Molecular Docking of Cyclic Dipeptides
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity.[12] This method is instrumental in identifying potential biological targets for Cyclo(Tyr-Val) and in understanding the key molecular interactions that govern its binding.
While specific docking studies for Cyclo(Tyr-Val) are not extensively reported, research on analogous cyclic dipeptides provides a strong framework for its potential interactions, particularly with quorum sensing receptors like LasR and CviR.[6][7]
Quantitative Data from Molecular Docking of Analogous Cyclic Dipeptides
The following table summarizes representative binding energy data from molecular docking studies of cyclic dipeptides with quorum sensing-related proteins. This data serves as a proxy for the potential interactions of Cyclo(Tyr-Val). Lower binding energy indicates a higher predicted binding affinity.[13]
| Cyclic Dipeptide | Target Protein | Predicted Binding Energy (kcal/mol) | Interacting Residues (Hypothetical for Cyclo(Tyr-Val)) | Reference Compound Binding Energy (kcal/mol) |
| Cyclo(L-Pro-L-Tyr) | LasR | -8.28 | Tyr-56, Trp-60, Asp-73, Ser-129 | 3OC12-HSL: -8.33 |
| Cyclo(L-Hyp-L-Tyr) | LasR | -8.13 | Tyr-56, Trp-60, Asp-73, Ser-129 | 3OC12-HSL: -8.33 |
| Cyclo(L-Pro-L-Phe) | LasR | -7.99 | Tyr-56, Trp-60, Asp-73 | 3OC12-HSL: -8.33 |
| Cyclo(Trp-Ser) & derivatives | CviR | -5.5 to -6.5 | Trp-57, Tyr-61, Asp-70, Ser-128 | C6HSL: -7.0 |
| Cyclo(Tyr-Val) | LasR (Predicted) | -7.5 to -8.5 | Tyr-56, Trp-60, Asp-73, Leu-125 | 3OC12-HSL: -8.33 |
Note: Data for Cyclo(Pro-Tyr), Cyclo(Hyp-Tyr), and Cyclo(Pro-Phe) are from studies on Pseudomonas aeruginosa LasR. Data for Cyclo(Trp-Ser) derivatives are from studies on Chromobacterium violaceum CviR. The entry for Cyclo(Tyr-Val) is a hypothetical prediction based on structural similarity and is intended for illustrative purposes.
Experimental Protocol: Molecular Docking
The following protocol outlines a typical workflow for performing molecular docking of Cyclo(Tyr-Val) with a target protein, such as a LuxR-type quorum sensing receptor.
-
Protein and Ligand Preparation:
-
The 3D structure of the target protein is obtained from the Protein Data Bank (PDB).
-
Water molecules and co-crystallized ligands are removed from the protein structure.
-
Hydrogen atoms are added, and charges are assigned to the protein atoms.
-
The 3D structure of Cyclo(Tyr-Val) is generated and energy-minimized using a suitable force field (e.g., MMFF94).[14]
-
Gasteiger partial charges are added to the ligand atoms, and rotatable bonds are defined.[15]
-
-
Grid Generation:
-
A grid box is defined around the active site of the target protein. The size and center of the grid are chosen to encompass the entire binding pocket.[14]
-
-
Docking Simulation:
-
Analysis of Results:
-
The predicted binding poses are ranked based on their scoring function, which estimates the binding free energy.[17]
-
The top-ranked poses are visually inspected to analyze the molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between Cyclo(Tyr-Val) and the target protein.
-
Molecular Dynamics Simulations of Cyclic Dipeptides
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a ligand-receptor complex over time, offering a more realistic representation of the biological system than static docking poses.[18][19][20] MD simulations are crucial for assessing the stability of the docked complex and for refining the understanding of the binding interactions.
Quantitative Data from Molecular Dynamics Simulations
The stability of a protein-ligand complex during an MD simulation is often assessed by calculating the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms from their initial positions. A stable complex will exhibit a low and converging RMSD over the simulation time.
The following table presents representative RMSD data from an MD simulation of a cyclic dipeptide, which can be considered analogous to what would be expected for Cyclo(Tyr-Val).
| System | Simulation Time (ns) | Ligand RMSD (Å) | Protein Backbone RMSD (Å) | Key Observations |
| Cyclo(-D-Trp-Tyr) - DENV Envelope | 20 | ~1.0 - 1.5 | ~1.5 - 2.0 | The ligand-protein complex remained stable throughout the simulation with minor fluctuations.[21] |
| Cyclo(Tyr-Val) - LasR (Hypothetical) | 100 | < 2.0 | < 2.5 | The complex is expected to be stable, with the ligand remaining within the binding pocket. |
Note: The data for Cyclo(-D-Trp-Tyr) is from a study on the Dengue virus envelope protein.[21] The entry for Cyclo(Tyr-Val) is a hypothetical projection of expected stability in a relevant biological target.
Experimental Protocol: Molecular Dynamics Simulation
The following is a generalized protocol for performing an MD simulation of a Cyclo(Tyr-Val)-protein complex.
-
System Preparation:
-
The top-ranked docked pose of the Cyclo(Tyr-Val)-protein complex is used as the starting structure.
-
The complex is solvated in a periodic box of water molecules (e.g., TIP3P water model).[22]
-
Counter-ions are added to neutralize the system.
-
-
Force Field Selection:
-
Energy Minimization:
-
The energy of the entire system is minimized to remove any steric clashes or unfavorable geometries.[22]
-
-
Equilibration:
-
The system is gradually heated to the desired temperature (e.g., 300 K) and equilibrated under constant volume (NVT) and then constant pressure (NPT) conditions. During the initial stages of equilibration, restraints may be applied to the protein and ligand heavy atoms to allow the solvent to relax.[22][26]
-
-
Production Run:
-
A long production simulation (typically tens to hundreds of nanoseconds) is run under NPT conditions, during which the trajectory of all atoms is saved at regular intervals.
-
-
Trajectory Analysis:
-
The saved trajectory is analyzed to calculate various properties, including:
-
RMSD of the ligand and protein to assess conformational stability.[27]
-
Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.
-
Hydrogen bond analysis to quantify the persistence of specific interactions.
-
Binding free energy calculations (e.g., MM/PBSA, MM/GBSA) to estimate the strength of the interaction.
-
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for In Silico Modeling
The following diagram illustrates a typical workflow for the in silico modeling of Cyclo(Tyr-Val) interactions, from initial structure preparation to detailed dynamic analysis.
Quorum Sensing Signaling Pathway Inhibition
Cyclic dipeptides are known to interfere with bacterial quorum sensing. The diagram below illustrates a simplified representation of a LuxR-type quorum sensing pathway and the potential inhibitory action of Cyclo(Tyr-Val).
Conclusion
In silico modeling, encompassing molecular docking and molecular dynamics simulations, provides a powerful and cost-effective approach to investigate the interactions of Cyclo(Tyr-Val) at a molecular level. While direct computational studies on Cyclo(Tyr-Val) are still emerging, the wealth of data on analogous cyclic dipeptides offers a solid foundation for predicting its binding behavior and potential biological activities. The methodologies and data presented in this guide are intended to equip researchers with the necessary knowledge to design and interpret in silico experiments aimed at unlocking the full therapeutic potential of Cyclo(Tyr-Val) and other related cyclic peptides. Future studies that combine these computational approaches with experimental validation are essential to confirm the predicted interactions and to advance the development of novel therapeutics based on this promising molecular scaffold.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bioaustralis.com [bioaustralis.com]
- 3. Cyclic Dipeptides Mediating Quorum Sensing and Their Biological Effects in Hypsizygus Marmoreus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Anti-Quorum-Sensing Activity of Tryptophan-Containing Cyclic Dipeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A strategy for antagonizing quorum sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of natural product inhibitors of quorum sensing reveals competitive inhibition of Pseudomonas aeruginosa RhlR by ortho-vanillin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of hydroxyl group in cyclo(Pro-Tyr)-like cyclic dipeptides on their anti-QS activity and self-assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Norlobaridone Inhibits Quorum Sensing-Dependent Biofilm Formation and Some Virulence Factors in Pseudomonas aeruginosa by Disrupting Its Transcriptional Activator Protein LasR Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Binding Affinity via Docking: Fact and Fiction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Combined 3D-QSAR, molecular docking and dynamics simulations studies to model and design TTK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro and molecular docking studies of an anti-inflammatory scaffold with human peroxiredoxin 5 and tyrosine kinase receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Molecular docking-based virtual screening, molecular dynamic simulation, and 3-D QSAR modeling of some pyrazolopyrimidine analogs as potent anti-filarial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In silico studies of Potency and safety assessment of selected trial drugs for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Elucidating solution structures of cyclic peptides using molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Calculation of the circular dichroism spectrum of cyclo-(L-tyr-L-tyr) based on a molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Assessing the Performance of Peptide Force Fields for Modeling the Solution Structural Ensembles of Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Robust Conformational Space Exploration of Cyclic Peptides by Combining Different MD Protocols and Force Fields - PMC [pmc.ncbi.nlm.nih.gov]
- 25. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 26. Motional timescale predictions by molecular dynamics simulations: Case study using proline and hydroxyproline sidechain dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Relaxation Estimation of RMSD in Molecular Dynamics Immunosimulations - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Cyclo(Tyr-Val)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclo(Tyr-Val), a diketopiperazine cyclic dipeptide, is a naturally occurring metabolite first identified in the marine actinomycete Nocardiopsis gilva. This technical guide provides a comprehensive overview of the discovery, history, and physicochemical properties of Cyclo(Tyr-Val). It details the experimental protocols for its isolation and characterization, including the spectroscopic data that defined its structure. While initial biological screenings did not reveal significant antioxidant, antitumor, or antifungal activities, its structural class, the diketopiperazines, is known for a wide range of bioactivities, suggesting the potential for further investigation and analog development. This document aims to serve as a foundational resource for researchers interested in the chemistry and potential applications of Cyclo(Tyr-Val) and related compounds.
Introduction
Cyclo(Tyr-Val), with the systematic name (3S,6S)-3-(4-hydroxybenzyl)-6-(propan-2-yl)piperazine-2,5-dione, is a member of the diketopiperazine (DKP) family of cyclic dipeptides. DKPs are a diverse and widely distributed class of natural products found in various organisms, including bacteria, fungi, and marine invertebrates. They are known to exhibit a broad spectrum of biological activities, making them attractive scaffolds for drug discovery and development. The discovery of Cyclo(Tyr-Val) has contributed to the growing library of known DKPs and provides a new molecular entity for further scientific exploration.
Discovery and History
Cyclo(L-Tyr-L-Val) was first isolated and characterized in 2013 by Tian and colleagues from the marine actinomycete, Nocardiopsis gilva YIM 90087.[1][2][3] This discovery was part of a broader investigation into the secondary metabolites of this halophilic actinomycete. Subsequently, Cyclo(Tyr-Val) has also been identified as a metabolite produced by the marine bacterium Pseudomonas putida, isolated from the sponge Haliclona sp.
Initial biological activity screenings of Cyclo(L-Tyr-L-Val) reported in the discovery paper indicated that the compound was inactive as an antioxidant, antitumor, or antifungal agent.[2][3] Despite this initial lack of activity, its presence in patents with broad therapeutic claims suggests continued interest in its potential applications.[2][3]
Physicochemical Properties
A summary of the key physicochemical properties of Cyclo(Tyr-Val) is presented in the table below.
| Property | Value | Reference |
| Systematic Name | (3S,6S)-3-(4-hydroxybenzyl)-6-(propan-2-yl)piperazine-2,5-dione | [4] |
| Synonyms | Cyclo(L-Tyr-L-Val), Cyclic diketopiperazine-L-valyl-L-tyrosine, Cyclo(Val-Tyr) | [2] |
| CAS Number | 21754-25-6 | [2][4] |
| Molecular Formula | C₁₄H₁₈N₂O₃ | [2][4] |
| Molecular Weight | 262.3 g/mol | [2][4] |
| Appearance | White solid | [3] |
| Purity | >95% by HPLC | [2][3] |
| Solubility | Soluble in ethanol, methanol, DMF, and DMSO. | [2][3] |
| Storage | -20°C | [2][3] |
Experimental Protocols
Isolation of Cyclo(L-Tyr-L-Val) from Nocardiopsis gilva
The following protocol is based on the initial discovery and isolation of Cyclo(L-Tyr-L-Val).
4.1.1. Fermentation
A detailed fermentation protocol for the cultivation of Nocardiopsis gilva to produce Cyclo(L-Tyr-L-Val) would typically involve the following steps. Specific media components and culture conditions from the primary literature are essential for reproducibility.
4.1.2. Extraction and Fractionation
The extraction and fractionation process for isolating Cyclo(L-Tyr-L-Val) generally follows a standard natural product chemistry workflow.
Caption: General workflow for the isolation of Cyclo(Tyr-Val).
4.1.3. Structure Elucidation
The structure of the isolated Cyclo(L-Tyr-L-Val) was determined using a combination of spectroscopic techniques.
| Technique | Key Findings |
| Mass Spectrometry (MS) | The molecular formula was established as C₁₄H₁₈N₂O₃ based on High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) data. |
| ¹H NMR Spectroscopy | The proton NMR spectrum revealed signals corresponding to a tyrosine residue (aromatic protons and β-methylene protons) and a valine residue (α-proton, β-proton, and two methyl groups). |
| ¹³C NMR Spectroscopy | The carbon NMR spectrum showed resonances for all 14 carbons, including two amide carbonyls, the aromatic carbons of the tyrosine side chain, and the aliphatic carbons of both amino acid residues. |
| 2D NMR (COSY, HMQC, HMBC) | These experiments were used to establish the connectivity of protons and carbons within the tyrosine and valine spin systems and to confirm the cyclic dipeptide structure. |
4.2. Chemical Synthesis
Caption: A plausible synthetic route for Cyclo(Tyr-Val).
Biological Activity
As previously mentioned, the initial report on Cyclo(L-Tyr-L-Val) indicated a lack of significant activity in the assays performed.[2][3] Specifically, it was found to be inactive as an antioxidant, antitumor, or antifungal agent.
It is important to note that the biological activity of diketopiperazines can be highly specific and dependent on the constituent amino acids, their stereochemistry, and the overall conformation of the molecule. Therefore, the absence of activity in a limited set of initial screens does not preclude the possibility of other, as-yet-undiscovered biological functions. Further research is warranted to explore a wider range of biological targets and assay systems.
Conclusion and Future Perspectives
Cyclo(Tyr-Val) is a structurally characterized diketopiperazine with a documented natural origin. While its own biological activity profile remains largely unexplored beyond initial negative reports, its chemical structure places it within a class of compounds of significant interest to the pharmaceutical and biotechnology industries.
Future research on Cyclo(Tyr-Val) could focus on several key areas:
-
Comprehensive Biological Screening: A broader and more diverse panel of biological assays could uncover previously unknown activities.
-
Analog Synthesis and Structure-Activity Relationship (SAR) Studies: The chemical synthesis of analogs with modifications to the tyrosine and valine side chains could lead to the discovery of potent and selective bioactive compounds.
-
Investigation of its Ecological Role: Understanding the function of Cyclo(Tyr-Val) in its producing organisms, Nocardiopsis gilva and Pseudomonas putida, could provide insights into its natural role and potential applications.
This technical guide provides a solid foundation of the current knowledge on Cyclo(Tyr-Val), with the aim of stimulating further research into this and other related diketopiperazines.
References
Cyclo(Tyr-Val): A Technical Guide to a Diketopiperazine Secondary Metabolite
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclo(Tyr-Val), a diketopiperazine secondary metabolite, has been identified in various microorganisms, including the fungus Nocardiopsis gilva and the bacterium Pseudomonas putida.[1][2] As a member of the 2,5-diketopiperazine class of cyclic peptides, it represents a structurally intriguing molecule. Despite its classification among a group of compounds known for diverse biological activities, current research indicates that Cyclo(Tyr-Val) itself exhibits limited bioactivity in several standard assays. This technical guide provides a comprehensive overview of the existing knowledge on Cyclo(Tyr-Val), including its chemical properties, reported biological activities (or lack thereof), and detailed experimental methodologies for its study. Furthermore, it explores the broader context of diketopiperazine biosynthesis and potential, yet unconfirmed, roles in intercellular signaling such as quorum sensing.
Chemical and Physical Properties
Cyclo(Tyr-Val), also known as Cyclo(L-Tyr-L-Val), is a cyclic dipeptide formed from the amino acids tyrosine and valine. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₈N₂O₃ | [1][3] |
| Molecular Weight | 262.30 g/mol | [1] |
| CAS Number | 21754-25-6 | [1][4] |
| Appearance | White solid | [5] |
| Solubility | Soluble in ethanol, methanol, DMF, and DMSO. | [3][5][6] |
Biological Activities and Quantitative Data
The biological activity of Cyclo(Tyr-Val) has been investigated in a limited number of studies. Notably, a 2013 study that isolated Cyclo(Tyr-Val) from the marine actinomycete Nocardiopsis gilva reported it to be inactive as an antioxidant, antitumor, or antifungal agent.[5][6]
Another study isolated Cyclo(Tyr-Val) from the marine bacterium Pseudomonas putida while investigating compounds with anti-diatom activity. While other compounds from the same extract showed significant activity, the specific activity of Cyclo(Tyr-Val) was not highlighted as significant.[2]
To date, there is a lack of publicly available quantitative data, such as IC50 or EC50 values, for the biological activities of Cyclo(Tyr-Val). The table below reflects the current state of knowledge.
| Activity | Organism/Assay | Result | Quantitative Data (e.g., IC50) | Reference |
| Antioxidant | Not specified | Inactive | Not Available | [5][6] |
| Antitumor | Not specified | Inactive | Not Available | [5][6] |
| Antifungal | Not specified | Inactive | Not Available | [5][6] |
| Anti-diatom | Not specified | Not reported as significant | Not Available | [2] |
Experimental Protocols
Detailed experimental protocols for the synthesis and isolation of Cyclo(Tyr-Val) are not extensively published. However, based on general methods for diketopiperazine chemistry, the following workflows can be proposed.
General Isolation Protocol from Bacterial Culture
This protocol outlines a general procedure for the isolation of diketopiperazines like Cyclo(Tyr-Val) from a bacterial source, such as Pseudomonas putida.[2]
Caption: A generalized workflow for the isolation and identification of Cyclo(Tyr-Val).
Hypothetical Solid-Phase Synthesis Protocol
A solid-phase synthesis approach for Cyclo(Tyr-Val) can be hypothesized based on standard peptide chemistry.
Caption: A proposed workflow for the solid-phase synthesis of Cyclo(Tyr-Val).
Signaling Pathways
Direct evidence for the modulation of specific signaling pathways by Cyclo(Tyr-Val) is currently lacking in the scientific literature. However, as a diketopiperazine, its biosynthesis and potential interactions can be discussed in a broader context.
Biosynthesis of Diketopiperazines
Diketopiperazines are synthesized in microorganisms primarily through two main pathways: one involving nonribosomal peptide synthetases (NRPSs) and another utilizing cyclodipeptide synthases (CDPSs). The CDPS pathway is more recently recognized and involves the use of two aminoacyl-tRNAs as substrates.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Solid-Phase Synthesis of Head to Side-Chain Tyr-Cyclodepsipeptides Through a Cyclative Cleavage From Fmoc-MeDbz/MeNbz-resins [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Anti-Quorum-Sensing Activity of Tryptophan-Containing Cyclic Dipeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The expanding spectrum of diketopiperazine natural product biosynthetic pathways containing cyclodipeptide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
Quorum Sensing Inhibition by Cyclic Dipeptides: A Technical Guide for Researchers
An In-depth Exploration of Mechanisms, Quantitative Data, and Experimental Methodologies for Drug Discovery and Development
The rise of antibiotic resistance necessitates novel therapeutic strategies that disarm pathogens rather than directly kill them. Quorum sensing (QS), a bacterial cell-to-cell communication system governing virulence and biofilm formation, has emerged as a promising target. Cyclic dipeptides (CDPs), a class of naturally occurring small molecules, have demonstrated significant potential as QS inhibitors. This technical guide provides a comprehensive overview of the inhibition of quorum sensing by cyclic dipeptides, designed for researchers, scientists, and drug development professionals. We delve into the core mechanisms, present a quantitative analysis of their efficacy, and provide detailed experimental protocols for their evaluation.
The Core Mechanism: Competitive Inhibition of Quorum Sensing Receptors
Cyclic dipeptides primarily exert their anti-quorum sensing effects by acting as competitive antagonists of LuxR-type transcriptional regulators. In many Gram-negative bacteria, QS is mediated by N-acylhomoserine lactone (AHL) autoinducers, which bind to and activate their cognate LuxR-type receptors. This activation triggers the expression of a suite of genes responsible for virulence factor production and biofilm formation.
Cyclic dipeptides, due to their structural similarities to the AHL signaling molecules, can bind to the same ligand-binding pocket on the LuxR-type receptors, such as LasR and RhlR in Pseudomonas aeruginosa and CviR in Chromobacterium violaceum.[1][2][3][4][5][6] This competitive binding prevents the native AHL from activating the receptor, thereby inhibiting the downstream signaling cascade and suppressing the expression of QS-controlled genes.[3][4] Molecular docking studies have provided further evidence for this competitive binding mechanism.[3]
Quantitative Analysis of Quorum Sensing Inhibition by Cyclic Dipeptides
The efficacy of various cyclic dipeptides in inhibiting quorum sensing has been quantified in numerous studies. The following tables summarize the inhibitory effects of specific CDPs on key QS-regulated phenotypes in Pseudomonas aeruginosa PAO1 and Chromobacterium violaceum CV026.
Table 1: Inhibition of Virulence Factors in Pseudomonas aeruginosa PAO1 by Cyclic Dipeptides
| Cyclic Dipeptide | Concentration | Pyocyanin (B1662382) Inhibition (%) | Elastase Inhibition (%) | Protease Inhibition (%) | Reference(s) |
| Cyclo(L-Pro-L-Tyr) | 1.8 mM | 41% | 32% | 20% | [3] |
| Cyclo(L-Hyp-L-Tyr) | 1.8 mM | 47% | 8% | 5% | [3] |
| Cyclo(L-Pro-L-Phe) | 1.8 mM | 73% | 61% | 77% | [3] |
| Cyclo(L-Trp-L-Ser) | 1 mM | ~40% | Not Reported | Not Reported | |
| c(WE) | 1 mM | 75% | Not Reported | Not Reported | [7] |
| c(WT) | 1 mM | 70% | Not Reported | Not Reported | [7] |
| c(wS) | 1 mM | 89% | Not Reported | Not Reported | [7] |
| c(Ws) | 1 mM | 81% | Not Reported | Not Reported | [7] |
| c(ws) | 1 mM | 86% | Not Reported | Not Reported | [7] |
Table 2: Inhibition of Biofilm Formation in Pseudomonas aeruginosa PAO1 by Cyclic Dipeptides
| Cyclic Dipeptide | Concentration | Biofilm Inhibition (%) | Reference(s) |
| Cyclo(L-Pro-L-Tyr) | 1.8 mM | 52% | [3] |
| Cyclo(L-Hyp-L-Tyr) | 1.8 mM | 50% | [3] |
| Cyclo(L-Pro-L-Phe) | 1.8 mM | 48% | [3] |
| Cyclo(L-Trp-L-Ser) | 1 mM | 53% | [7] |
| c(wS) | 1 mM | 54% | [7] |
| c(Ws) | 1 mM | 56% | [7] |
| Cyclo(L-Tyr-L-Pro) | 0.5 mg/mL | 48% | [8] |
Table 3: Inhibition of Violacein (B1683560) Production in Chromobacterium violaceum CV026 by Cyclic Dipeptides
| Cyclic Dipeptide | Concentration | Violacein Inhibition (%) | Reference(s) |
| Tryptophan-containing CDPs (various) | 1 mM | 40-60% | [7] |
| Cyclo(L-Trp-L-Ser) (analog) | 1 mg/mL | ~50% |
Signaling Pathways and Inhibition Mechanisms
The following diagrams illustrate the key quorum sensing pathways in P. aeruginosa and C. violaceum and the proposed mechanism of inhibition by cyclic dipeptides.
Detailed Experimental Protocols
Accurate and reproducible assessment of quorum sensing inhibition is critical for the development of new anti-virulence agents. The following are detailed methodologies for key experiments cited in the literature.
Violacein Inhibition Assay in Chromobacterium violaceum
This assay is a common primary screen for QS inhibitors due to the easily quantifiable colorimetric output.[7][9][10][11][12]
Experimental Workflow:
Methodology:
-
Bacterial Strain and Culture Conditions: Use Chromobacterium violaceum CV026, a mutant that does not produce its own AHL but responds to exogenous AHLs. Grow an overnight culture in Luria-Bertani (LB) broth at 30°C with shaking.
-
Assay Setup: In a 96-well microtiter plate, add LB broth and serial dilutions of the cyclic dipeptide to be tested.
-
Inoculation and Induction: Inoculate each well with the overnight culture of C. violaceum CV026 (adjusted to a specific optical density, e.g., OD600 of 0.1). Add a constant sub-inhibitory concentration of the AHL inducer, N-hexanoyl-L-homoserine lactone (C6-HSL), to each well to induce violacein production. Include positive (AHL only) and negative (no AHL, no CDP) controls.
-
Incubation: Incubate the plate at 30°C for 24 hours with shaking.
-
Quantification: After incubation, add a cell-lysing agent like 10% SDS to each well and mix to release the violacein pigment.[13] Measure the absorbance at 585 nm to quantify the violacein and at 600 nm to measure bacterial growth.
-
Data Analysis: Calculate the percentage of violacein inhibition for each CDP concentration relative to the positive control, normalized to bacterial growth to ensure the observed effect is not due to bactericidal or bacteriostatic activity.
Pyocyanin Quantification Assay in Pseudomonas aeruginosa
Pyocyanin is a blue-green, redox-active virulence factor produced by P. aeruginosa under the control of the QS system.[1][14][15][16][17]
Experimental Workflow:
Methodology:
-
Culture Preparation: Grow Pseudomonas aeruginosa PAO1 in a suitable medium, such as King's A medium, in the presence of varying concentrations of the test cyclic dipeptide for 24-48 hours at 37°C with shaking.
-
Supernatant Collection: Centrifuge the cultures to pellet the bacterial cells and collect the cell-free supernatant.
-
Pyocyanin Extraction:
-
Add chloroform to the supernatant and vortex to extract the pyocyanin into the organic phase (which will turn blue).
-
Separate the chloroform layer and add 0.2 M HCl. Vortex again to extract the pyocyanin into the acidic aqueous phase (which will turn pink).
-
-
Quantification: Measure the absorbance of the pink aqueous phase at 520 nm using a spectrophotometer.
-
Data Analysis: Calculate the concentration of pyocyanin using the molar extinction coefficient. Determine the percentage of inhibition for each CDP concentration compared to the untreated control.
Elastase Activity Assay in Pseudomonas aeruginosa
Elastase is a key protease virulence factor in P. aeruginosa, and its production is regulated by the las QS system.[18][19][20][21]
Experimental Workflow:
Methodology:
-
Culture and Supernatant Preparation: Grow P. aeruginosa PAO1 cultures with and without the test CDPs as described for the pyocyanin assay. Collect the cell-free supernatant after centrifugation.
-
Enzymatic Reaction:
-
Prepare a reaction mixture containing the bacterial supernatant and Elastin-Congo Red as the substrate in a suitable buffer (e.g., Tris-HCl).
-
Incubate the mixture at 37°C for a defined period (e.g., several hours to overnight) to allow for the enzymatic degradation of the elastin.
-
-
Quantification:
-
Stop the reaction and centrifuge to pellet the remaining insoluble Elastin-Congo Red.
-
Measure the absorbance of the supernatant at 495 nm. The absorbance is proportional to the amount of Congo Red released, which indicates the elastase activity.
-
-
Data Analysis: Calculate the elastase activity and the percentage of inhibition for each CDP concentration relative to the untreated control.
Biofilm Inhibition Assay (Crystal Violet Method)
This assay quantifies the ability of a compound to inhibit the formation of biofilms on a solid surface.[22][23][24][25][26]
Experimental Workflow:
Methodology:
-
Biofilm Growth: In a 96-well polystyrene microtiter plate, add a diluted overnight culture of P. aeruginosa PAO1 to fresh growth medium containing various concentrations of the test cyclic dipeptide. Incubate the plate statically at 37°C for 24-48 hours.
-
Washing: Carefully discard the planktonic (free-floating) cells and gently wash the wells with phosphate-buffered saline (PBS) to remove any non-adherent bacteria.
-
Staining: Add a 0.1% crystal violet solution to each well and incubate at room temperature to stain the adherent biofilm.
-
Washing: Discard the crystal violet solution and wash the wells thoroughly with water to remove excess stain.
-
Solubilization: Add a solubilizing agent, such as 30% acetic acid or ethanol, to each well to dissolve the crystal violet that has been taken up by the biofilm.
-
Quantification: Transfer the solubilized crystal violet solution to a new flat-bottom 96-well plate and measure the absorbance at approximately 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the amount of biofilm formed. Calculate the percentage of biofilm inhibition for each CDP concentration compared to the untreated control.
Conclusion and Future Directions
Cyclic dipeptides represent a promising class of quorum sensing inhibitors with the potential to be developed into novel anti-virulence therapies. Their ability to competitively inhibit key QS receptors in pathogenic bacteria like Pseudomonas aeruginosa and Chromobacterium violaceum has been well-documented and quantified. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and evaluation of these and other potential QS inhibitors.
Future research in this area should focus on several key aspects:
-
Structure-Activity Relationship (SAR) Studies: A deeper understanding of the structural features of CDPs that govern their inhibitory activity will enable the design and synthesis of more potent and specific inhibitors.
-
In Vivo Efficacy: While in vitro data is promising, the efficacy of CDPs in relevant animal models of infection needs to be thoroughly investigated.
-
Pharmacokinetics and Safety: For any potential therapeutic agent, a comprehensive evaluation of its absorption, distribution, metabolism, excretion (ADME), and toxicity is essential.
-
Combination Therapy: Investigating the synergistic effects of CDPs with conventional antibiotics could lead to more effective treatment strategies that also reduce the likelihood of resistance development.
By continuing to explore the potential of cyclic dipeptides as quorum sensing inhibitors, the scientific community can make significant strides in the fight against antibiotic-resistant bacterial infections.
References
- 1. Pyocyanin Extraction and Quantitative Analysis in Swarming Pseudomonas aeruginosa [bio-protocol.org]
- 2. Effects of hydroxyl group in cyclo(Pro-Tyr)-like cyclic dipeptides on their anti-QS activity and self-assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of hydroxyl group in cyclo(Pro-Tyr)-like cyclic dipeptides on their anti-QS activity and self-assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti-Quorum-Sensing Activity of Tryptophan-Containing Cyclic Dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quorum-sensing cross talk: isolation and chemical characterization of cyclic dipeptides from Pseudomonas aeruginosa and other gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Video: Quantification of Violacein in Chromobacterium violaceum and Its Inhibition by Bioactive Compounds [jove.com]
- 10. Quantification of Violacein in Chromobacterium violaceum and Its Inhibition by Bioactive Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nanobioletters.com [nanobioletters.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. Pyocyanin Extraction and Quantitative Analysis in Swarming Pseudomonas aeruginosa [en.bio-protocol.org]
- 15. Electrochemical Detection of Pyocyanin as a Biomarker for Pseudomonas aeruginosa: A Focused Review | MDPI [mdpi.com]
- 16. Molecular and biological characterization of pyocyanin from clinical and environmental Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Diagnosis and Stratification of Pseudomonas aeruginosa Infected Patients by Immunochemical Quantitative Determination of Pyocyanin From Clinical Bacterial Isolates [frontiersin.org]
- 18. Elastase assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pseudomonas aeruginosa Elastase Contributes to the Establishment of Chronic Lung Colonization and Modulates the Immune Response in a Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. scispace.com [scispace.com]
- 22. static.igem.org [static.igem.org]
- 23. static.igem.org [static.igem.org]
- 24. ableweb.org [ableweb.org]
- 25. biorxiv.org [biorxiv.org]
- 26. researchgate.net [researchgate.net]
Anticancer Potential of Diketopiperazines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diketopiperazines (DKPs) represent a diverse class of cyclic dipeptides with a privileged structure that has garnered significant attention in medicinal chemistry due to their wide range of biological activities.[1] This technical guide provides an in-depth overview of the anticancer potential of both natural and synthetic diketopiperazines. It consolidates current research on their mechanisms of action, summarizes quantitative data on their cytotoxic effects, and provides detailed protocols for key experimental assays. Furthermore, this guide visualizes critical signaling pathways and experimental workflows to facilitate a deeper understanding of the therapeutic promise of DKPs in oncology.
Introduction to Diketopiperazines
Diketopiperazines are the smallest cyclic peptides, typically formed from the condensation of two α-amino acids.[2] Their rigid bicyclic structure provides conformational stability and resistance to enzymatic degradation, making them attractive scaffolds for drug development.[3] DKPs can be broadly classified into 2,5-DKPs and 2,6-DKPs, with the former being more extensively studied.[4][5] They are produced by a wide variety of organisms, including bacteria, fungi, and marine invertebrates, and can also be synthesized chemically to generate diverse analogs.[1][6] Numerous studies have highlighted the potent anticancer activities of DKPs against various cancer cell lines, including those of breast, lung, colon, and prostate cancers, as well as leukemias and melanomas.[5]
Mechanisms of Anticancer Activity
The anticancer effects of diketopiperazines are multifaceted, involving the induction of programmed cell death (apoptosis), cell cycle arrest, and the inhibition of key enzymes and proteins essential for cancer cell survival and proliferation.
Induction of Apoptosis
A primary mechanism by which DKPs exert their anticancer effects is the induction of apoptosis. This is often characterized by the externalization of phosphatidylserine (B164497) on the cell membrane, DNA fragmentation, and the activation of a cascade of cysteine-aspartic proteases known as caspases.[3][7]
Several studies have demonstrated that DKPs can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. Key molecular events include:
-
Activation of Caspases: DKPs have been shown to induce the cleavage and activation of initiator caspases (caspase-8 and caspase-9) and executioner caspases (caspase-3 and caspase-7).[7][8]
-
Modulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family is crucial for regulating the intrinsic apoptotic pathway.[7] DKPs can shift this balance in favor of apoptosis by upregulating pro-apoptotic members and/or downregulating anti-apoptotic ones.[9]
-
Inhibition of XIAP: Some diketopiperazine-based compounds have been identified as antagonists of the X-linked inhibitor of apoptosis protein (XIAP), which normally binds to and inhibits caspases. By blocking XIAP, these DKPs can restore caspase activity and promote apoptosis.[10]
Cell Cycle Arrest
In addition to inducing apoptosis, many DKPs can inhibit cancer cell proliferation by arresting the cell cycle at specific checkpoints, most commonly the G2/M phase.[11][12] This prevents cancer cells from proceeding through mitosis and dividing. The arrest in the G2/M phase is often a consequence of the disruption of microtubule dynamics.[13]
Inhibition of Key Molecular Targets
-
Topoisomerase II Inhibition: Certain DKPs, particularly bis(2,6-DKP) derivatives like ICRF-154 and its analogs, have been shown to inhibit topoisomerase II.[5] This enzyme is critical for resolving DNA topological problems during replication and transcription. By locking topoisomerase II in a closed clamp conformation on the DNA, these DKPs prevent the proper segregation of chromosomes, leading to cell cycle arrest and cell death.[14]
-
Microtubule Polymerization Inhibition: A significant number of DKPs, including the clinical trial candidate plinabulin (B1683793), act as microtubule-destabilizing agents.[15][16] They bind to tubulin, the building block of microtubules, and inhibit its polymerization. This disruption of the microtubule network interferes with the formation of the mitotic spindle, leading to G2/M arrest and subsequent apoptosis.[8][17]
Quantitative Data on Anticancer Activity
The following tables summarize the in vitro cytotoxic activity of various diketopiperazines against different cancer cell lines, primarily presented as IC50 values.
| Compound | Cancer Cell Line | IC50 Value | Reference |
| Deoxymicelianamide (11) | Various human cancer cell lines | 2 - 23 µM | |
| Compound 11 (a 3,6-diunsaturated 2,5-DKP) | A549 (Lung carcinoma) | 1.2 µM | [11] |
| Compound 11 (a 3,6-diunsaturated 2,5-DKP) | Hela (Cervical carcinoma) | 0.7 µM | [11] |
| Plinabulin | BxPC-3 (Pancreatic cancer) | 4.4 nM | [15] |
| Plinabulin | NCI-H460 (Lung cancer) | 26.2 nM | [15] |
| Compound b (a plinabulin derivative) | BxPC-3 (Pancreatic cancer) | 0.9 nM | [15] |
| Compound b (a plinabulin derivative) | NCI-H460 (Lung cancer) | 4.1 nM | [15] |
| Cyclo (l-Pro-l-Phe) (DKP-3) | HT-29 (Colorectal adenocarcinoma) | 85.19 µM | |
| Cyclo (l-Pro-l-Tyr) (DKP-4) | HT-29 (Colorectal adenocarcinoma) | 97.97 µM | |
| Cyclo (l-Pro-l-Leu) (DKP-1) | HT-29 (Colorectal adenocarcinoma) | 100.5 µM | |
| Cyclo (l-Pro-l-Val) (DKP-2) | HT-29 (Colorectal adenocarcinoma) | 117.70 µM | |
| Penicimutanin C | BGC-823 (Gastric adenocarcinoma) | 5.0 µM | [18] |
| Penicimutanin C | HL-60 (Promyelocytic leukemia) | 6.0 µM | [18] |
| Penicimutanin C | MCF-7 (Breast adenocarcinoma) | 8.6 µM | [18] |
| Penicimutanin C | K562 (Chronic myelogenous leukemia) | 8.7 µM | [18] |
| Penicimutanin C | HeLa (Cervical carcinoma) | 11.9 µM | [18] |
| Chaetocochins G | MCF-7 (Breast adenocarcinoma) | 8.3 µg/mL | [13] |
| Compound Class | Cancer Cell Line | Treatment Duration | Apoptosis Induction (% of cells) | Reference |
| 2,6-Diketopiperazines | MDA-MB-231 (Triple-negative breast cancer) | 24 h | Varies by compound | [5] |
| 2,6-Diketopiperazines | MDA-MB-231 (Triple-negative breast cancer) | 48 h | 54.1% - 76.2% | [5] |
| Chaetocochins G | MCF-7 (Breast adenocarcinoma) | 48 h | Dose-dependent increase from 26.24% to 92.99% | [13] |
| Compound | Cancer Cell Line | Treatment Concentration | % of Cells in G2/M Phase | Reference |
| Compound 11 (a 3,6-diunsaturated 2,5-DKP) | A549 (Lung carcinoma) | 1.0 µM | 85.87% | [19] |
| Compound 11 (a 3,6-diunsaturated 2,5-DKP) | Hela (Cervical carcinoma) | 1.0 µM | 90.37% | [19] |
Detailed Experimental Protocols
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells as an indicator of viability. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[20]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multi-well spectrophotometer (ELISA reader)
Protocol for Adherent Cells:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Remove the culture medium and treat the cells with various concentrations of the DKP compound for the desired duration (e.g., 24, 48, 72 hours). Include untreated and vehicle-treated controls.
-
After the incubation period, carefully aspirate the medium.
-
Add 50 µL of serum-free medium to each well.
-
Add 50 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Aspirate the MTT solution without disturbing the formazan crystals.
-
Add 100-150 µL of solubilization solution to each well to dissolve the crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a multi-well spectrophotometer. A reference wavelength of 630 nm can be used to reduce background noise.
-
Calculate cell viability as a percentage of the untreated control.
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine exposed on the outer membrane of apoptotic cells, while PI intercalates with the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[2][7]
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells and treat with DKP compounds as described for the MTT assay.
-
Harvest both adherent and floating cells. For adherent cells, use trypsin and then neutralize with serum-containing medium.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[16]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC to the cell suspension.[16]
-
Gently vortex and incubate for 10-15 minutes at room temperature in the dark.[16]
-
Add 5-10 µL of PI staining solution immediately before analysis.
-
Analyze the samples on a flow cytometer. FITC fluorescence is typically detected in the FL1 channel and PI fluorescence in the FL2 or FL3 channel.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).
Cell Cycle Analysis by Propidium Iodide Staining
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the amount of DNA.
Materials:
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution containing RNase A and a permeabilizing agent like Triton X-100[1]
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Culture and treat cells with DKP compounds.
-
Harvest the cells and wash once with PBS.
-
Resuspend the cell pellet in a small volume of PBS to create a single-cell suspension.
-
While gently vortexing, add the cell suspension dropwise into ice-cold 70% ethanol for fixation. Fix for at least 2 hours at 4°C.[6]
-
Centrifuge the fixed cells and decant the ethanol.
-
Wash the cells with PBS to remove residual ethanol.
-
Resuspend the cell pellet in 1 mL of PI staining solution.[1]
-
Incubate for 15-30 minutes at room temperature or 37°C in the dark.[1][6]
-
Analyze the samples on a flow cytometer, collecting the PI fluorescence data.
-
Use cell cycle analysis software to generate a histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Western Blotting for Apoptosis-Related Proteins
Western blotting is used to detect and quantify specific proteins involved in the apoptotic signaling pathways, such as caspases and Bcl-2 family members.[21]
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-caspase-3, anti-cleaved caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Protocol:
-
After treatment with DKPs, wash cells with cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins from the gel to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[22]
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane several times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities and normalize to a loading control like β-actin to determine changes in protein expression or cleavage.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways affected by diketopiperazines and the workflows of the experimental protocols described above.
Caption: DKP-induced apoptotic signaling pathways.
Caption: DKP-mediated microtubule disruption pathway.
Caption: Experimental workflow for the MTT assay.
Caption: Workflow for Annexin V/PI apoptosis assay.
Structure-Activity Relationships (SARs)
The anticancer activity of diketopiperazines is highly dependent on their chemical structure, including the nature of the amino acid residues, the stereochemistry, and the presence of various substituents. Reviews of natural and synthesized 2,5-DKPs have sought to summarize these structure-activity relationships (SARs) to guide the design of more potent and selective anticancer agents.[4][23]
Key SAR observations include:
-
Substituents on the DKP Ring: The type and position of substituents on the chiral centers of the DKP ring significantly influence activity. For example, in a series of 3,6-diunsaturated 2,5-DKPs, a compound with naphthalen-1-ylmethylene and 2-methoxybenzylidene functions displayed potent activity.[11]
-
Stereochemistry: The stereochemistry of the amino acid precursors can have a profound impact on the biological activity of the resulting DKP.[5]
-
Exocyclic Double Bonds: The presence of an exocyclic double bond in the 2,5-DKP moiety has been shown to be important for the observed anticancer activity in some compounds.
-
Lipophilicity: Enhanced lipophilicity of 2,5-DKPs has been correlated with increased anticancer activity.[11]
Conclusion and Future Perspectives
Diketopiperazines have emerged as a promising class of natural and synthetic compounds with significant anticancer potential. Their ability to induce apoptosis, cause cell cycle arrest, and inhibit crucial molecular targets like topoisomerase II and tubulin underscores their therapeutic value. The wealth of available SAR data provides a solid foundation for the rational design of novel DKP analogs with improved potency, selectivity, and pharmacokinetic properties.[4] Further preclinical and clinical investigations of lead compounds, such as plinabulin, are warranted to fully elucidate their efficacy and safety profiles. The continued exploration of the vast chemical space of diketopiperazines holds great promise for the development of the next generation of anticancer drugs.
References
- 1. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2,5-Diketopiperazines (DKPs): Promising Scaffolds for Anticancer Agents - Goher - Current Pharmaceutical Design [rjpbr.com]
- 5. Selective Antiproliferative and Apoptotic Effects of 2,6‐Diketopiperazines on MDA‐MB‐231 Triple‐Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biological activity and interaction mechanism of the diketopiperazine derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Biological activity and interaction mechanism of the diketopiperazine derivatives as tubulin polymerization inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. A specific dispiropiperazine derivative that arrests cell cycle, induces apoptosis, necrosis and DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Indole diketopiperazines from endophytic Chaetomium sp 88194 induce breast cancer cell apoptotic death - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A novel mechanism of cell killing by anti-topoisomerase II bisdioxopiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. Medicinal Chemistry and Chemical Biology of Diketopiperazine-Type Antimicrotubule and Vascular-Disrupting Agents [jstage.jst.go.jp]
- 18. mdpi.com [mdpi.com]
- 19. preprints.org [preprints.org]
- 20. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 21. Apoptosis western blot guide | Abcam [abcam.com]
- 22. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 23. 2,5-Diketopiperazines (DKPs): Promising Scaffolds for Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Cyclo(Tyr-Val): An Exploration of its Role in Microbial Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction to Cyclic Dipeptides in Microbial Communication
Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), are a large and structurally diverse class of natural products. Formed by the condensation of two amino acids, these molecules are the simplest peptide derivatives found in nature. Produced by a wide array of organisms, including bacteria, fungi, and marine invertebrates, CDPs exhibit a remarkable range of biological activities. In the microbial world, they are increasingly recognized as key players in cell-to-cell communication, particularly in the complex process of quorum sensing (QS).[1][2]
Quorum sensing is a mechanism of gene regulation in which bacteria coordinate their behavior in response to population density. This process relies on the production, release, and detection of small signal molecules called autoinducers. When the concentration of these autoinducers reaches a certain threshold, it triggers a cascade of gene expression changes, leading to collective behaviors such as biofilm formation, virulence factor production, and antibiotic resistance.[2] The ability of some CDPs to interfere with these signaling pathways has positioned them as attractive candidates for the development of novel anti-virulence and anti-biofilm agents.[3]
This technical guide focuses on Cyclo(Tyr-Val), a specific cyclic dipeptide, and explores its known and potential roles in microbial signaling. Due to the limited specific research on Cyclo(Tyr-Val), this guide will also draw upon the more extensively studied CDP, Cyclo(L-Pro-L-Tyr), to provide detailed examples of experimental protocols and signaling pathway interactions relevant to this class of molecules.
Cyclo(Tyr-Val): Current State of Knowledge
Cyclo(Tyr-Val), also referred to as Cyclo(L-Tyr-L-Val), is a cyclic dipeptide that has been isolated from several microbial sources, including the marine bacterium Pseudomonas putida and the halophilic actinomycete Nocardiopsis gilva.[4][5] Despite its identification from these microorganisms, its specific role in microbial signaling and its broader biological activities remain largely under-investigated compared to other CDPs.
One study on compounds isolated from Pseudomonas putida reported testing Cyclo(Tyr-Val) for anti-diatom activity.[5] However, detailed quantitative data on its efficacy and the specific signaling pathways it may modulate in this context are not extensively documented in publicly available literature. Similarly, its isolation from Nocardiopsis gilva was part of a broader screening for bioactive compounds, but specific details on its signaling role were not the focus.[4]
The current body of research, therefore, presents an opportunity for further investigation into the signaling properties of Cyclo(Tyr-Val). Its structural similarity to other known quorum sensing-interfering CDPs suggests it may possess similar activities, such as the ability to modulate virulence factor production or biofilm formation in various bacterial species.
A Case Study in CDP Signaling: Cyclo(L-Pro-L-Tyr) and Pseudomonas aeruginosa
To illustrate the potential roles and mechanisms of action for cyclic dipeptides like Cyclo(Tyr-Val), we will examine the well-documented activities of Cyclo(L-Pro-L-Tyr) against the opportunistic human pathogen Pseudomonas aeruginosa. This bacterium employs a sophisticated quorum sensing network to regulate its virulence, making it a key model organism for studying anti-QS compounds.[2]
P. aeruginosa possesses at least two interconnected QS systems, the las and rhl systems. These systems are central to the regulation of numerous virulence factors, including the production of pyocyanin (B1662382), elastase, and proteases, as well as biofilm formation.[2]
Quantitative Data: The Impact of Cyclo(L-Pro-L-Tyr) on P. aeruginosa Virulence
The following tables summarize the quantitative effects of Cyclo(L-Pro-L-Tyr) and related compounds on various virulence-associated phenotypes in P. aeruginosa PAO1, as reported in a 2023 study published in iScience.[2]
| Compound | Concentration (mM) | Pyocyanin Production Inhibition (%) | Protease Activity Inhibition (%) | Elastase Activity Inhibition (%) |
| Cyclo(L-Pro-L-Tyr) | 1.8 | 41 | 20 | 32 |
| Cyclo(L-Hyp-L-Tyr) | 1.8 | 47 | 5 | 8 |
| Cyclo(L-Pro-L-Phe) | 1.8 | 73 | 77 | 61 |
| Compound | Concentration (mM) | Biofilm Formation Inhibition (%) |
| Cyclo(L-Pro-L-Tyr) | 1.8 | 52 |
| Cyclo(L-Hyp-L-Tyr) | 1.8 | 50 |
| Cyclo(L-Pro-L-Phe) | 1.8 | 48 |
Signaling Pathway Modulation
Cyclo(L-Pro-L-Tyr) has been shown to interfere with the P. aeruginosa QS network by interacting with the LasR protein, a key transcriptional regulator in the las system.[6][7] This interaction can disrupt the binding of the native autoinducer, 3-oxo-C12-HSL, thereby downregulating the expression of QS-controlled genes. Studies have demonstrated that Cyclo(L-Pro-L-Tyr) and its analogs can suppress the expression of genes in both the las and rhl systems.[2]
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the impact of cyclic dipeptides on bacterial virulence and biofilm formation.
Biofilm Formation Assay (Crystal Violet Method)
This protocol is adapted from established methods for quantifying biofilm formation in microtiter plates.
Materials:
-
96-well flat-bottom sterile microtiter plates
-
Bacterial culture (e.g., P. aeruginosa PAO1)
-
Appropriate growth medium (e.g., LB or M63)
-
Cyclo(Tyr-Val) or other test compounds
-
0.1% (w/v) crystal violet solution
-
30% (v/v) acetic acid
-
Phosphate-buffered saline (PBS)
-
Plate reader
Procedure:
-
Inoculum Preparation: Grow an overnight culture of the test bacterium at 37°C. Dilute the culture 1:100 in fresh growth medium.
-
Plate Setup: Add 100 µL of the diluted bacterial culture to each well of the microtiter plate. Add the desired concentrations of the test compound (e.g., Cyclo(Tyr-Val)) to the wells. Include control wells with bacteria and no compound, and wells with medium only as a blank.
-
Incubation: Cover the plate and incubate at 37°C for 24-48 hours under static conditions.
-
Washing: Carefully discard the planktonic culture from the wells. Gently wash the wells twice with 200 µL of PBS to remove non-adherent cells.
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Washing: Discard the crystal violet solution and wash the plate thoroughly with water until the wash water is clear.
-
Drying: Invert the plate and tap it on a paper towel to remove excess water. Allow the plate to air dry completely.
-
Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet. Incubate for 15-30 minutes at room temperature.
-
Quantification: Transfer 125 µL of the solubilized crystal violet solution to a new flat-bottom plate and measure the absorbance at 590 nm using a plate reader.
Pyocyanin Quantification Assay
This protocol describes the extraction and quantification of pyocyanin from P. aeruginosa cultures.
Materials:
-
P. aeruginosa culture supernatant
-
0.2 M HCl
-
Centrifuge and tubes
-
Spectrophotometer
Procedure:
-
Culture Preparation: Grow P. aeruginosa in a suitable medium (e.g., King's A medium) in the presence of the test compound for 24-48 hours.
-
Supernatant Collection: Centrifuge the culture at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the bacterial cells. Collect the supernatant.
-
Extraction: To 3 mL of the supernatant, add 2 mL of chloroform and vortex vigorously. Centrifuge to separate the phases. The pyocyanin will be in the lower blue chloroform layer.
-
Acidification: Carefully transfer the chloroform layer to a new tube. Add 1 mL of 0.2 M HCl and vortex. The pyocyanin will move to the upper aqueous layer, which will turn pink.
-
Quantification: Measure the absorbance of the pink aqueous layer at 520 nm. The concentration of pyocyanin (in µg/mL) is calculated by multiplying the absorbance value by 17.072.
Gene Expression Analysis (Quantitative Real-Time PCR)
This protocol outlines the general steps for analyzing the expression of quorum sensing-related genes.
Materials:
-
Bacterial cells grown with and without the test compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., lasI, lasR, rhlI, rhlR) and a housekeeping gene (e.g., 16S rRNA)
-
qPCR instrument
Procedure:
-
RNA Extraction: Grow bacterial cultures to the desired growth phase (e.g., mid-logarithmic or stationary) with and without the test compound. Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reactions using a suitable master mix, the synthesized cDNA as a template, and specific primers for the target and housekeeping genes.
-
Data Analysis: Run the qPCR reaction in a real-time PCR instrument. Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression in the treated samples compared to the untreated controls, normalized to the housekeeping gene.
Future Directions and Conclusion
Cyclo(Tyr-Val) represents an intriguing yet understudied molecule in the field of microbial signaling. While its structural relatives have demonstrated significant potential as modulators of quorum sensing and bacterial virulence, the specific activities of Cyclo(Tyr-Val) remain to be fully elucidated. The experimental frameworks and a comparative understanding of the well-researched Cyclo(L-Pro-L-Tyr) provided in this guide offer a solid foundation for future investigations.
Further research should focus on:
-
Screening for Quorum Sensing Inhibition: Systematically testing Cyclo(Tyr-Val) against a panel of reporter strains to identify any anti-QS activity.
-
Virulence Factor and Biofilm Assays: Quantifying the effects of Cyclo(Tyr-Val) on the production of key virulence factors and biofilm formation in clinically relevant pathogens.
-
Mechanism of Action Studies: Investigating the molecular targets of Cyclo(Tyr-Val) through techniques such as molecular docking, binding assays with purified receptor proteins, and transcriptomic analysis.
-
In Vivo Efficacy: Evaluating the potential of Cyclo(Tyr-Val) to mitigate bacterial infections in relevant animal models.
The exploration of novel cyclic dipeptides like Cyclo(Tyr-Val) is a promising avenue for the discovery of new therapeutic leads to combat the growing threat of antibiotic resistance. By targeting microbial communication and virulence rather than growth, these compounds may offer a more sustainable approach to managing bacterial infections.
References
- 1. Structures and Biological Activities of Diketopiperazines from Marine Organisms: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of hydroxyl group in cyclo(Pro-Tyr)-like cyclic dipeptides on their anti-QS activity and self-assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Quorum-Sensing Activity of Tryptophan-Containing Cyclic Dipeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cyclo(Tyr-Val) | CAS:21754-25-6 | Manufacturer ChemFaces [chemfaces.com]
- 6. Effects of hydroxyl group in cyclo(Pro-Tyr)-like cyclic dipeptides on their anti-QS activity and self-assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Pharmacological Profile of Cyclo(Tyr-Val)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo(L-Tyr-L-Val), a member of the diketopiperazine class of cyclic dipeptides, is a secondary metabolite isolated from the halophilic actinomycete Nocardiopsis gilva YIM 90087.[1] Diketopiperazines are a well-studied class of natural products known for their diverse biological activities, including antimicrobial, antitumor, and cell-to-cell signaling modulation.[2][3][4] The rigid, conformationally constrained scaffold of Cyclo(Tyr-Val) makes it an interesting candidate for pharmacological investigation.
This technical guide provides a comprehensive overview of the currently understood pharmacological profile of Cyclo(Tyr-Val). It summarizes the available quantitative and qualitative data on its biological activities, details relevant experimental protocols for its study, and visualizes key concepts related to its potential mechanisms of action based on the activities of structurally related compounds.
Physicochemical Properties
A summary of the basic physicochemical properties of Cyclo(L-Tyr-L-Val) is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₈N₂O₃ | [5] |
| Molecular Weight | 262.3 g/mol | [5] |
| CAS Number | 21754-25-6 | [5] |
| Appearance | White solid | [5] |
| Solubility | Soluble in ethanol, methanol (B129727), DMF, or DMSO | [5] |
Pharmacological Data
In Vitro Bioactivity of Cyclo(Tyr-Val)
Initial pharmacological screening of Cyclo(Tyr-Val) was conducted as part of the study that first reported its isolation. These investigations assessed its antifungal, antibacterial, and antioxidant properties. In these initial assays, Cyclo(L-Tyr-L-Val) was found to be inactive.[5]
| Assay Type | Result | Concentration Tested | Source |
| Antifungal Activity | Inactive | Not Specified | [5] |
| Antibacterial Activity | Inactive | Not Specified | [5] |
| Antioxidant Activity | Inactive | Not Specified | [5] |
Comparative Bioactivity of Related Diketopiperazines
While Cyclo(Tyr-Val) itself has not shown significant activity in initial screens, its structural class, the diketopiperazines, is known for a range of biological effects. A particularly prominent activity is the modulation of bacterial quorum sensing, especially in Pseudomonas aeruginosa. The data for a closely related compound, Cyclo(L-Pro-L-Tyr), is presented in Table 3 to provide context for the potential, yet unconfirmed, activities of this chemical class.
| Compound | Assay | Target Organism | Activity | Source |
| Cyclo(L-Pro-L-Tyr) | Biofilm Inhibition | P. aeruginosa PAO1 | 48% inhibition at 0.5 mg/mL | [6] |
| Cyclo(L-Pro-L-Tyr) | Pyocyanin Production Inhibition | P. aeruginosa PAO1 | 41% inhibition at 1.8 mM | [7] |
| Cyclo(L-Pro-L-Tyr) | Elastase Activity Inhibition | P. aeruginosa PAO1 | 32% inhibition at 1.8 mM | [7] |
| Cyclo(D-Pro-L-Tyr) | Antibacterial | X. axonopodis pv. citri | MIC: 31.25 µg/mL | |
| Cyclo(D-Tyr-L-Leu) | Antifungal | C. gloeosporioides | MIC: 8 µg/mL | [8] |
Potential Signaling Pathways
Based on the activities of related diketopiperazines, a potential, though currently uninvestigated, area of interest for Cyclo(Tyr-Val) is the modulation of bacterial quorum sensing (QS). In Gram-negative bacteria like Pseudomonas aeruginosa, QS is a cell-density dependent communication system that regulates virulence factor expression and biofilm formation. The las and rhl systems are two of the primary QS circuits in P. aeruginosa. Other diketopiperazines have been shown to interfere with these pathways.[7]
Experimental Protocols
Detailed experimental protocols for the initial screening of Cyclo(Tyr-Val) are not publicly available. However, the following are standard, representative methodologies for assessing the bioactivities of cyclic dipeptides.
General Experimental Workflow
The general workflow for the discovery and initial characterization of a natural product like Cyclo(Tyr-Val) is outlined below.
Antifungal Susceptibility Testing (Broth Microdilution)
-
Inoculum Preparation: Fungal strains are cultured on an appropriate agar (B569324) medium. Spores or yeast cells are harvested and suspended in sterile saline. The suspension is adjusted to a concentration of approximately 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.
-
Compound Preparation: Cyclo(Tyr-Val) is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of twofold dilutions are prepared in a 96-well microtiter plate using RPMI-1640 medium.
-
Inoculation and Incubation: Each well is inoculated with the fungal suspension. The plates are incubated at 35°C for 24-48 hours.
-
Endpoint Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control (no compound).
Antibacterial Susceptibility Testing (Broth Microdilution)
-
Inoculum Preparation: Bacterial strains are grown in a suitable broth medium overnight. The culture is diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Preparation: Similar to the antifungal assay, serial dilutions of Cyclo(Tyr-Val) are prepared in a 96-well plate using cation-adjusted Mueller-Hinton broth.
-
Inoculation and Incubation: The bacterial suspension is added to each well. The plate is incubated at 37°C for 18-24 hours.
-
Endpoint Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Antioxidant Activity (DPPH Radical Scavenging Assay)
-
Reaction Mixture: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.
-
Assay Procedure: Various concentrations of Cyclo(Tyr-Val) are added to the DPPH solution. The mixture is incubated in the dark at room temperature for 30 minutes.
-
Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer. A decrease in absorbance indicates radical scavenging activity.
-
Calculation: The percentage of scavenging activity is calculated relative to a control containing only DPPH and the solvent. The IC50 value (the concentration required to scavenge 50% of the DPPH radicals) can be determined.
Quorum Sensing Inhibition (Violacein Inhibition Assay)
-
Bacterial Strain: Chromobacterium violaceum (a mutant strain that produces the purple pigment violacein only in the presence of an exogenous acyl-homoserine lactone, AHL) is used as a reporter strain.
-
Assay Setup: An overnight culture of C. violaceum is diluted in fresh Luria-Bertani (LB) broth. In a 96-well plate, the bacterial suspension, a suitable AHL (e.g., C6-HSL), and various concentrations of Cyclo(Tyr-Val) are added to the wells.
-
Incubation: The plate is incubated at 30°C for 24 hours with shaking.
-
Quantification: The violacein pigment is extracted from the bacterial cells using a solvent like DMSO. The absorbance of the extracted violacein is measured at 585 nm. A reduction in absorbance compared to the control (no compound) indicates QS inhibition.
Conclusion and Future Directions
The current pharmacological profile of Cyclo(L-Tyr-L-Val) is primarily defined by its lack of activity in initial antifungal, antibacterial, and antioxidant screenings. While this may suggest limited therapeutic potential in these specific areas, the diverse bioactivities of the broader diketopiperazine class indicate that other pharmacological properties of Cyclo(Tyr-Val) may yet be discovered.
Future research should focus on:
-
Quorum Sensing Modulation: Given the known activity of related compounds, a thorough investigation of Cyclo(Tyr-Val)'s effect on bacterial quorum sensing systems, particularly in pathogens like Pseudomonas aeruginosa, is warranted.
-
Enzyme Inhibition Assays: Screening against a broader panel of enzymes could reveal unexpected inhibitory activities.
-
Cytotoxicity and Anticancer Activity: Although initial antitumor screens were negative, testing against a wider and more diverse panel of cancer cell lines could be considered.
-
In Vivo Studies: Should any significant in vitro activity be identified, subsequent in vivo studies to assess efficacy, toxicity, and pharmacokinetic properties would be the next logical step.
References
- 1. mdpi.com [mdpi.com]
- 2. Diketopiperazine derivative from marine actinomycetes Nocardiopsis sp. SCA30 with antimicrobial activity against MRSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structures and Biological Activities of Diketopiperazines from Marine Organisms: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unveiling an indole alkaloid diketopiperazine biosynthetic pathway that features a unique stereoisomerase and multifunctional methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioaustralis.com [bioaustralis.com]
- 6. researchgate.net [researchgate.net]
- 7. Effects of hydroxyl group in cyclo(Pro-Tyr)-like cyclic dipeptides on their anti-QS activity and self-assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isolation and antifungal properties of cyclo(D-Tyr-L-Leu) diketopiperazine isolated from Bacillus sp. associated with rhabditid entomopathogenic nematode - PubMed [pubmed.ncbi.nlm.nih.gov]
Cyclo(Tyr-Val): An Inquiry into its Role as a Tyrosinase Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The quest for effective and safe tyrosinase inhibitors is a cornerstone of research in dermatology and cosmetology, aimed at addressing hyperpigmentation disorders and developing skin-lightening agents. This technical guide delves into the current scientific understanding of the cyclic dipeptide Cyclo(Tyr-Val) and its potential role as a tyrosinase inhibitor. While direct evidence of its activity remains elusive in published literature, this paper will explore the broader context of cyclic dipeptides as tyrosinase modulators, with a comparative analysis of the well-researched inhibitor, Cyclo(l-Pro-l-Tyr). Detailed experimental protocols for assessing tyrosinase inhibition and an overview of the melanogenesis signaling pathway are provided to equip researchers with the necessary tools and knowledge for further investigation in this area.
Introduction to Tyrosinase and Melanogenesis
Melanin (B1238610), the primary determinant of skin, hair, and eye color, is produced through a complex biochemical process known as melanogenesis. The central enzyme regulating this pathway is tyrosinase, a copper-containing monooxygenase.[1] Tyrosinase catalyzes the initial and rate-limiting steps of melanin synthesis: the hydroxylation of L-tyrosine to L-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[2] Dopaquinone then serves as a precursor for the synthesis of both eumelanin (B1172464) (brown-black pigment) and pheomelanin (red-yellow pigment).[1]
Given its critical role, the inhibition of tyrosinase is a primary strategy for controlling melanin production.[3] Overproduction of melanin can lead to various hyperpigmentary disorders such as melasma, freckles, and age spots.[1] Consequently, the identification and characterization of potent and specific tyrosinase inhibitors are of significant interest to the pharmaceutical and cosmetic industries.
Cyclo(Tyr-Val): A Compound of Interest
Cyclo(Tyr-Val), also known as Cyclo(L-Tyr-L-Val), is a diketopiperazine, a class of cyclic dipeptides.[4] These compounds are secondary metabolites produced by various organisms, including fungi, bacteria, and marine sponges, and are known to exhibit a wide range of biological activities. While Cyclo(Tyr-Val) has been identified as a fungal metabolite, its specific interaction with tyrosinase has not been documented in peer-reviewed scientific literature to date.[4]
Comparative Analysis: The Case of Cyclo(l-Pro-l-Tyr)
In contrast to the lack of data on Cyclo(Tyr-Val), the closely related cyclic dipeptide, Cyclo(l-Pro-l-Tyr), has been identified as a tyrosinase inhibitor.[2][5] A study on metabolites from the human skin commensal bacterium Corynebacterium tuberculostearicum revealed that Cyclo(l-Pro-l-Tyr) effectively inhibits mushroom tyrosinase activity.[2] Docking simulations suggest that it binds to the substrate-binding site of the enzyme, acting as a competitive inhibitor.[2]
Interestingly, the same study found that other cyclic dipeptides, namely Cyclo(l-Pro-l-Val) and Cyclo(l-Pro-l-Leu), did not exhibit tyrosinase inhibitory activity.[6] This finding suggests a high degree of specificity in the interaction between cyclic dipeptides and the tyrosinase active site, where the constituent amino acid residues play a crucial role. The presence of a tyrosine residue in both Cyclo(Tyr-Val) and the known inhibitor Cyclo(l-Pro-l-Tyr) provides a rationale for investigating the former's potential inhibitory activity. However, the influence of the valine residue in Cyclo(Tyr-Val) on its binding affinity and inhibitory potential remains to be experimentally determined.
Quantitative Data on Related Tyrosinase Inhibitors
To provide a framework for potential future studies on Cyclo(Tyr-Val), the following table summarizes the inhibitory activity of Cyclo(l-Pro-l-Tyr) and other known tyrosinase inhibitors.
| Compound | Source Organism/Method | Tyrosinase Source | IC50 Value | Inhibition Type | Reference |
| Cyclo(l-Pro-l-Tyr) | Corynebacterium tuberculostearicum | Mushroom | Not explicitly stated in terms of IC50, but demonstrated significant inhibition at 1 mg/mL | Competitive | [2] |
| Kojic Acid | Fungal metabolite | Mushroom | Varies (e.g., 22.25 µM) | Competitive | [1] |
| Hydroquinone | Synthetic | Mushroom | ~70 µM | Substrate | [7] |
| Arbutin | Plant-derived | Mushroom | Varies | Competitive | [1] |
Experimental Protocols for Tyrosinase Inhibition Assay
To facilitate research into the potential tyrosinase inhibitory activity of Cyclo(Tyr-Val), a detailed, standardized experimental protocol is outlined below. This protocol is based on commonly used methods for assessing tyrosinase inhibitors.[8]
Materials and Reagents
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Cyclo(Tyr-Val) (test compound)
-
Kojic acid (positive control)
-
Sodium phosphate (B84403) buffer (e.g., 0.1 M, pH 6.8)
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds
-
96-well microplate reader
Preparation of Solutions
-
Phosphate Buffer: Prepare a 0.1 M sodium phosphate buffer and adjust the pH to 6.8.
-
Tyrosinase Solution: Prepare a stock solution of mushroom tyrosinase in phosphate buffer to a final concentration of, for example, 1000 U/mL.
-
L-DOPA Solution: Prepare a stock solution of L-DOPA in phosphate buffer (e.g., 2 mM).
-
Test Compound Stock Solution: Dissolve Cyclo(Tyr-Val) in DMSO to a high concentration (e.g., 100 mM) and prepare serial dilutions in DMSO.
-
Positive Control Stock Solution: Prepare a stock solution of kojic acid in DMSO with serial dilutions.
Assay Procedure
-
In a 96-well plate, add the following to each well:
-
Test wells: 20 µL of Cyclo(Tyr-Val) solution (at various concentrations) and 140 µL of phosphate buffer.
-
Control well (no inhibitor): 20 µL of DMSO and 140 µL of phosphate buffer.
-
Positive control wells: 20 µL of kojic acid solution (at various concentrations) and 140 µL of phosphate buffer.
-
Blank wells (no enzyme): 20 µL of the highest concentration of the test compound and 160 µL of phosphate buffer.
-
-
Add 20 µL of the tyrosinase solution to all wells except the blank wells.
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 10 minutes.
-
Initiate the reaction by adding 20 µL of the L-DOPA solution to all wells.
-
Immediately measure the absorbance at 475 nm (for dopachrome (B613829) formation) using a microplate reader. Take readings at regular intervals (e.g., every minute) for a specified period (e.g., 20-30 minutes).
Data Analysis
-
Calculate the rate of reaction (V) for each concentration by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of tyrosinase inhibition for each concentration of the test compound using the following formula:
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity. This is typically calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Kinetic Analysis
To determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed), Lineweaver-Burk plots can be generated. This involves measuring the initial reaction velocities at varying concentrations of the substrate (L-DOPA) and the inhibitor (Cyclo(Tyr-Val)).
Signaling Pathways in Melanogenesis
Understanding the signaling cascades that regulate melanogenesis is crucial for identifying potential targets for intervention. The following diagram illustrates a simplified overview of the melanogenesis signaling pathway.
Caption: Simplified signaling pathway of melanogenesis initiated by UVB radiation.
Experimental Workflow for Screening Tyrosinase Inhibitors
The following diagram outlines a typical workflow for screening and characterizing potential tyrosinase inhibitors like Cyclo(Tyr-Val).
Caption: A typical workflow for the discovery and characterization of tyrosinase inhibitors.
Conclusion and Future Directions
While there is currently no direct scientific evidence to classify Cyclo(Tyr-Val) as a tyrosinase inhibitor, its structural similarity to known cyclic dipeptide inhibitors, such as Cyclo(l-Pro-l-Tyr), warrants further investigation. The contrasting inactivity of cyclic dipeptides containing valine and leucine (B10760876) underscores the importance of empirical testing to determine the specific activity of Cyclo(Tyr-Val).
This technical guide provides the necessary background, experimental protocols, and conceptual frameworks for researchers to systematically evaluate the tyrosinase inhibitory potential of Cyclo(Tyr-Val) and other novel compounds. Future research should focus on performing the described in vitro tyrosinase inhibition assays with Cyclo(Tyr-Val), followed by kinetic studies to elucidate its mechanism of action if any activity is observed. Furthermore, cell-based assays using melanoma cell lines would be crucial to assess its efficacy in a biological context and its potential as a modulator of melanogenesis. Such studies will be instrumental in expanding our understanding of the structure-activity relationships of cyclic dipeptides as tyrosinase inhibitors and could lead to the discovery of new agents for the management of hyperpigmentation.
References
- 1. Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclo(l-Pro-l-Tyr) Isolated from the Human Skin Commensal Corynebacterium tuberculostearicum Inhibits Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a Novel Cyclopeptide as Tyrosinase Inhibitor for Skin Lightening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Can Cyclo (L-Pro-L-Tyr) Safely Fade Hyperpigmentation? - The Dermatology Digest [thedermdigest.com]
- 6. researchgate.net [researchgate.net]
- 7. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitors of melanogenesis increase toxicity of cyclophosphamide and lymphocytes against melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Cyclo(Tyr-Val) for Research Applications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclo(L-Tyrosyl-L-Valine), also known as Cyclo(Tyr-Val), is a cyclic dipeptide belonging to the 2,5-diketopiperazine (DKP) class of molecules. DKPs are a diverse group of natural and synthetic compounds known for their rigid structures and wide range of biological activities. While Cyclo(Tyr-Val) has been isolated from marine microorganisms such as the actinomycete Nocardiopsis gilva and the bacterium Pseudomonas putida, detailed studies on its synthesis and biological functions are limited.[1][2][3] This document provides a comprehensive guide for the chemical synthesis, purification, and characterization of Cyclo(Tyr-Val) for research purposes. It also discusses its known biological activities and suggests potential avenues for future investigation based on the activities of structurally related compounds.
Introduction
Diketopiperazines (DKPs) are the smallest cyclic peptides, formed from the condensation of two amino acids. Their constrained conformational structure makes them attractive scaffolds for drug discovery, as it can lead to increased metabolic stability and receptor affinity compared to their linear counterparts.[4] While some DKPs have shown potent biological activities, including antimicrobial, antitumor, and neuroprotective effects, the biological profile of Cyclo(Tyr-Val) remains largely unexplored.[4][5] One study reported it to be inactive as an antioxidant, antitumor, or antifungal agent.[3] However, other tyrosine-containing DKPs have demonstrated significant biological effects, such as ion channel modulation and anti-neoplastic activity, suggesting that Cyclo(Tyr-Val) may possess uncharacterized pharmacological properties.[6][7]
This document provides detailed protocols for the synthesis of Cyclo(Tyr-Val) based on established methods for diketopiperazine formation, enabling researchers to produce this compound for further study.
Physicochemical Properties
A summary of the key physicochemical properties of Cyclo(Tyr-Val) is presented in Table 1.
Table 1: Physicochemical Properties of Cyclo(Tyr-Val)
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₈N₂O₃ | [2][8] |
| Molecular Weight | 262.30 g/mol | [2][8] |
| CAS Number | 21754-25-6 | [2][8] |
| Appearance | Solid powder | [2][8] |
| Purity | >98% (commercially available) | [8] |
| Solubility | Soluble in DMSO, DMF, Methanol, Ethanol. | [2][3] |
| Storage | Store at -20°C in a sealed, cool, and dry condition. | [2][8] |
Experimental Protocols
Protocol 1: Synthesis of the Linear Dipeptide (H-Tyr-Val-OMe)
The synthesis of Cyclo(Tyr-Val) begins with the formation of the linear dipeptide precursor, Tyrosyl-Valine methyl ester. This is typically achieved through standard peptide coupling techniques.
Materials:
-
N-α-Boc-L-Tyrosine (Boc-Tyr-OH)
-
L-Valine methyl ester hydrochloride (H-Val-OMe·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Coupling Reaction:
-
Dissolve Boc-Tyr-OH (1.0 eq), H-Val-OMe·HCl (1.0 eq), and HOBt (1.1 eq) in a mixture of DCM and DMF.
-
Cool the solution to 0°C in an ice bath.
-
Add DIPEA (2.2 eq) to neutralize the hydrochloride salt.
-
Add DCC or EDC (1.1 eq) to the reaction mixture.
-
Stir the reaction at 0°C for 2 hours and then at room temperature overnight.
-
-
Work-up:
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used.
-
Dilute the filtrate with DCM and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Boc-Tyr-Val-OMe.
-
-
Purification of Boc-Tyr-Val-OMe:
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate (B1210297) in hexane.
-
-
Boc-Deprotection:
-
Dissolve the purified Boc-Tyr-Val-OMe in a solution of 20-50% TFA in DCM.
-
Stir the reaction at room temperature for 1-2 hours.
-
Remove the solvent under reduced pressure to obtain the crude linear dipeptide H-Tyr-Val-OMe as a TFA salt.
-
Protocol 2: Cyclization to form Cyclo(Tyr-Val)
The linear dipeptide is then cyclized to form the diketopiperazine ring. This is often achieved by heating the dipeptide methyl ester in a suitable solvent, which promotes intramolecular aminolysis.
Materials:
-
H-Tyr-Val-OMe·TFA
-
Methanol or a high-boiling point solvent like toluene (B28343) or xylene
-
Triethylamine (TEA) or another suitable base (optional)
Procedure:
-
Cyclization Reaction:
-
Dissolve the crude H-Tyr-Val-OMe·TFA in methanol.
-
Neutralize the TFA salt with a slight excess of TEA (optional, can improve yield).
-
Reflux the solution for 12-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or LC-MS.
-
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure.
-
The crude Cyclo(Tyr-Val) can then be purified.
-
Protocol 3: Purification of Cyclo(Tyr-Val)
Purification of the crude Cyclo(Tyr-Val) is crucial to obtain a product of high purity for biological assays. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective method.
Materials:
-
Crude Cyclo(Tyr-Val)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA) or Formic acid (FA), HPLC grade
-
Preparative C18 HPLC column
Procedure:
-
Sample Preparation:
-
Dissolve the crude Cyclo(Tyr-Val) in a minimal amount of a suitable solvent, such as DMSO or methanol.
-
-
HPLC Purification:
-
Equilibrate the preparative C18 column with the initial mobile phase (e.g., 95% Water/5% ACN with 0.1% TFA).
-
Inject the sample onto the column.
-
Elute the compound using a linear gradient of increasing acetonitrile concentration (e.g., 5% to 95% ACN over 30-40 minutes).
-
Monitor the elution profile using a UV detector (typically at 214 nm and 280 nm).
-
Collect the fractions containing the pure Cyclo(Tyr-Val).
-
-
Post-Purification:
-
Combine the pure fractions and remove the acetonitrile by rotary evaporation.
-
Lyophilize the remaining aqueous solution to obtain the purified Cyclo(Tyr-Val) as a white powder.
-
Table 2: Example RP-HPLC Gradient for Purification
| Time (min) | % Water (0.1% TFA) | % Acetonitrile (0.1% TFA) |
| 0 | 95 | 5 |
| 5 | 95 | 5 |
| 35 | 5 | 95 |
| 40 | 5 | 95 |
| 41 | 95 | 5 |
| 45 | 95 | 5 |
Protocol 4: Characterization of Cyclo(Tyr-Val)
The identity and purity of the synthesized Cyclo(Tyr-Val) should be confirmed using standard analytical techniques.
1. Mass Spectrometry (MS):
-
Method: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Expected Result: A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 263.13.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Method: ¹H NMR and ¹³C NMR in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD).
-
Expected ¹H NMR signals: Resonances corresponding to the aromatic protons of the tyrosine side chain, the α-protons of both amino acid residues, the β- and γ-protons of the valine side chain, and the amide protons.
-
Expected ¹³C NMR signals: Resonances for the carbonyl carbons of the diketopiperazine ring, the aromatic carbons of the tyrosine side chain, and the aliphatic carbons of both amino acid residues.
Diagrams
Synthesis Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. bioaustralis.com [bioaustralis.com]
- 4. Structures and Biological Activities of Diketopiperazines from Marine Organisms: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activity of novel neuroprotective diketopiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biological activity of selected tyrosine-containing 2,5-diketopiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biocrick.com [biocrick.com]
Application Notes and Protocols for the Analytical Characterization of Cyclo(Tyr-Val)
Introduction
Cyclo(Tyr-Val), also known as Cyclo(L-Tyr-L-Val), is a cyclic dipeptide belonging to the 2,5-diketopiperazine (DKP) class of compounds. DKPs are naturally occurring secondary metabolites produced by a wide range of organisms, including bacteria, fungi, and marine invertebrates. These molecules are recognized for their diverse biological activities and rigid conformational structures, making them attractive scaffolds in drug discovery. Cyclo(Tyr-Val) has the molecular formula C₁₄H₁₈N₂O₃ and a molecular weight of 262.3 g/mol .[1] Accurate and robust analytical methods are crucial for its identification, quantification, and characterization in various matrices. These application notes provide detailed protocols for the analysis of Cyclo(Tyr-Val) using modern analytical techniques.
Physicochemical Properties
A summary of the key physicochemical properties of Cyclo(Tyr-Val) is presented in Table 1. This information is essential for sample preparation and the development of analytical methods.
| Property | Value | Reference |
| CAS Number | 21754-25-6 | [1][2] |
| Molecular Formula | C₁₄H₁₈N₂O₃ | [1][2] |
| Molecular Weight | 262.30 g/mol | [1][2] |
| Appearance | White solid/powder | [2] |
| Purity (Typical) | >95% by HPLC | [1] |
| Solubility | Soluble in DMSO, DMF, Methanol (B129727), Ethanol | [1] |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification
Reverse-phase HPLC (RP-HPLC) is a primary technique for assessing the purity of Cyclo(Tyr-Val) and for its quantification in various samples. The method separates compounds based on their hydrophobicity.
Experimental Workflow for HPLC Analysis
Caption: General workflow for the HPLC analysis of Cyclo(Tyr-Val).
Protocol 1: RP-HPLC Method
This protocol is a general method suitable for the purity determination of Cyclo(Tyr-Val).
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in Water
-
B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
-
Gradient:
-
0-2 min: 10% B
-
2-12 min: 10% to 90% B
-
12-15 min: 90% B
-
15-16 min: 90% to 10% B
-
16-20 min: 10% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm and 280 nm.
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition or DMSO to a concentration of approximately 1 mg/mL. Filter through a 0.22 µm syringe filter before injection.
Data Presentation: HPLC Parameters
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 210 nm, 280 nm |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
Mass Spectrometry (MS) for Structural Confirmation
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for confirming the molecular weight and elucidating the structure of Cyclo(Tyr-Val) through fragmentation analysis.
Protocol 2: LC-MS/MS Analysis
This protocol is designed for the structural confirmation of Cyclo(Tyr-Val).
-
LC System: An UHPLC or HPLC system coupled to a mass spectrometer. The HPLC conditions can be similar to those described in Protocol 1, often with shorter run times for faster analysis. Formic acid (0.1%) can be used as a mobile phase additive instead of TFA for better MS sensitivity.
-
Mass Spectrometer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MS Scan Mode:
-
Full Scan (MS1): Scan from m/z 100 to 500 to detect the protonated molecular ion [M+H]⁺.
-
Tandem MS (MS/MS or MS2): Isolate the precursor ion (m/z 263.1) and subject it to collision-induced dissociation (CID) to generate fragment ions.
-
-
Sample Preparation: Prepare a dilute solution (e.g., 1-10 µg/mL) in methanol or acetonitrile/water (50:50).
Expected Mass Spectrometry Data
The expected mass and major fragment ions for Cyclo(Tyr-Val) are summarized in Table 2. The fragmentation of cyclic dipeptides typically involves the cleavage of the diketopiperazine ring and subsequent fragmentation of the amino acid side chains.
| Ion Type | Calculated m/z | Description |
| [M+H]⁺ | 263.1390 | Protonated molecular ion |
| Fragment 1 | ~194 | Loss of the valine side chain as an imine |
| Fragment 2 | ~156 | Cleavage of the diketopiperazine ring |
| Fragment 3 | 107.0497 | Tyrosine immonium ion (tropylium ion) |
| Fragment 4 | 72.0813 | Valine immonium ion |
Proposed Fragmentation Pathway
Caption: Proposed MS/MS fragmentation of Cyclo(Tyr-Val).
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation
NMR spectroscopy is the most definitive method for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
Protocol 3: NMR Analysis
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve approximately 5-10 mg of Cyclo(Tyr-Val) in 0.6 mL of a deuterated solvent, such as DMSO-d₆ or Methanol-d₄.
-
Experiments:
-
¹H NMR: To identify all proton environments.
-
¹³C NMR: To identify all carbon environments.
-
2D NMR (COSY, HSQC, HMBC): To establish connectivity between protons and carbons for unambiguous signal assignment.
-
Expected NMR Spectral Data
The following table summarizes the expected chemical shifts for Cyclo(Tyr-Val) in DMSO-d₆. Actual chemical shifts may vary slightly depending on the solvent and experimental conditions.
| Atom Position (Tyr) | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| α-CH | ~4.0-4.2 | ~55-57 |
| β-CH₂ | ~2.8-3.1 | ~36-38 |
| Aromatic CH (2,6) | ~6.9-7.1 | ~130-131 |
| Aromatic CH (3,5) | ~6.6-6.8 | ~115-116 |
| Aromatic C-OH | - | ~156-157 |
| Aromatic C-ipso | - | ~127-129 |
| Carbonyl C=O | - | ~166-168 |
| Atom Position (Val) | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| α-CH | ~3.8-4.0 | ~58-60 |
| β-CH | ~2.0-2.2 | ~29-31 |
| γ-CH₃ | ~0.8-1.0 | ~18-20 |
| Carbonyl C=O | - | ~167-169 |
X-ray Crystallography for Three-Dimensional Structure
While no specific crystal structure for Cyclo(Tyr-Val) is readily available in public databases, X-ray crystallography remains the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule. The protocol for a related compound, Cyclo(Tyr-Pro), can serve as a reference. The general process involves growing high-quality single crystals of the compound and analyzing the diffraction pattern of X-rays passed through the crystal. This technique would definitively establish the conformation of the diketopiperazine ring and the orientation of the amino acid side chains.
Biological Context: Quorum Sensing Inhibition
Diketopiperazines are known to interfere with bacterial communication systems, a process known as quorum sensing (QS).[3] In many pathogenic bacteria, QS regulates the expression of virulence factors and biofilm formation. By acting as antagonists to QS signaling molecules (e.g., N-acyl-homoserine lactones or AHLs in Gram-negative bacteria), DKPs can inhibit these pathogenic processes. While the specific activity of Cyclo(Tyr-Val) as a QS inhibitor is not extensively documented, its structural class is well-implicated in this mechanism.
Generalized Quorum Sensing Inhibition Pathway
Caption: Generalized mechanism of quorum sensing and its inhibition by diketopiperazines (DKPs).
Disclaimer: This document is intended for research and informational purposes only. The protocols provided are general guidelines and may require optimization for specific applications and instrumentation. Always follow appropriate laboratory safety procedures.
References
Application Notes and Protocols for Cyclo(Tyr-Val) Dissolution in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution of Cyclo(Tyr-Val), a cyclic dipeptide, for use in various in vitro assays. Adherence to these guidelines is crucial for obtaining accurate and reproducible experimental results.
Introduction to Cyclo(Tyr-Val)
Cyclo(Tyr-Val), also known as Cyclo(L-Tyr-L-Val), is a diketopiperazine secondary metabolite.[1][2] It has been isolated from microorganisms such as the marine actinomycete Nocardiopsis gilva and the bacterium Pseudomonas putida.[3][4] While its biological activities are not extensively characterized, related cyclic dipeptides have been noted for various biological functions, including the modulation of quorum sensing in bacteria.[3][5][6] For any in vitro investigation of Cyclo(Tyr-Val), proper dissolution and handling are paramount.
Solubility of Cyclo(Tyr-Val)
Cyclo(Tyr-Val) is a white to off-white solid. Its solubility is a critical factor in the preparation of stock solutions for biological assays. The compound is generally soluble in several organic solvents but has limited solubility in aqueous solutions.
Recommended Solvents
Based on available data, the following solvents are recommended for dissolving Cyclo(Tyr-Val):
-
Dimethyl Sulfoxide (B87167) (DMSO) [2][3]
Quantitative Solubility Data
While specific quantitative solubility data for Cyclo(Tyr-Val) is not widely published, the following table summarizes the known compatible solvents. Researchers should perform their own solubility tests to determine the maximum concentration for their specific experimental needs.
| Solvent | Formula | Molar Mass ( g/mol ) | Known Solubility of Cyclo(Tyr-Val) | Typical Starting Concentration for Stock Solutions |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | Soluble[2][3] | 10-50 mM |
| Ethanol | C₂H₅OH | 46.07 | Soluble[2][3] | 10-50 mM |
| Methanol | CH₃OH | 32.04 | Soluble[2][3] | 10-50 mM |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Soluble[2][3] | 10-50 mM |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of Cyclo(Tyr-Val) in DMSO, a common solvent for in vitro assays due to its ability to dissolve a wide range of compounds and its miscibility with aqueous culture media.[7]
Materials:
-
Cyclo(Tyr-Val) (MW: 262.3 g/mol )[3]
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer
-
Optional: Ultrasonic bath
Procedure:
-
Weighing the Compound: Accurately weigh out 2.623 mg of Cyclo(Tyr-Val) and place it in a sterile microcentrifuge tube.
-
Adding the Solvent: Add 1 mL of sterile DMSO to the microcentrifuge tube containing the Cyclo(Tyr-Val).
-
Dissolution:
-
Cap the tube tightly and vortex for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure that all solid has dissolved.
-
If the compound does not fully dissolve, gentle warming of the tube to 37°C or brief sonication in an ultrasonic bath may aid in dissolution.[8]
-
-
Sterilization (Optional): If required for your specific cell culture application, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter that is compatible with DMSO.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.[3][8]
Preparation of Working Solutions for Cell-Based Assays
This protocol outlines the dilution of the stock solution to a final working concentration in cell culture medium. It is crucial to minimize the final concentration of the organic solvent to avoid cellular toxicity.[9][10]
Procedure:
-
Determine the Final Solvent Concentration: The final concentration of DMSO in the cell culture medium should typically not exceed 0.5% (v/v), and ideally should be kept below 0.1% to minimize effects on cell viability and function.[9][11]
-
Serial Dilution: Perform serial dilutions of the 10 mM stock solution in sterile cell culture medium to achieve the desired final concentration of Cyclo(Tyr-Val). For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution.
-
Vehicle Control: It is essential to include a vehicle control in your experiments. This control should contain the same final concentration of the solvent (e.g., DMSO) as the experimental samples, but without the Cyclo(Tyr-Val). This allows for the differentiation of the effects of the compound from any effects of the solvent itself.
Visualization of Experimental Workflow and Potential Signaling Pathway
Experimental Workflow for In Vitro Assay Preparation
The following diagram illustrates the general workflow for preparing Cyclo(Tyr-Val) for a typical in vitro cell-based assay.
Caption: Workflow for preparing Cyclo(Tyr-Val) for in vitro assays.
Hypothetical Signaling Pathway: Quorum Sensing Inhibition
Given that some cyclic dipeptides are known to interfere with bacterial quorum sensing (QS), the following diagram illustrates a hypothetical mechanism by which Cyclo(Tyr-Val) might act as a QS inhibitor in bacteria like Pseudomonas aeruginosa.[5][6]
Caption: Hypothetical antagonism of the LasR receptor by Cyclo(Tyr-Val).
Important Considerations for In Vitro Assays
-
Solvent Purity: Always use high-purity, anhydrous, and sterile solvents to prevent contamination and degradation of the compound.
-
Compatibility: Ensure that the chosen solvent is compatible with all components of your assay system, including plasticware and other reagents.[12]
-
Cytotoxicity: Perform a solvent tolerance test for your specific cell line to determine the maximum concentration of the solvent that does not cause significant cytotoxicity.[9][10]
-
pH: The addition of a dissolved compound in an organic solvent should not significantly alter the pH of the final culture medium. If necessary, buffer the medium appropriately.
-
Precipitation: After diluting the stock solution in aqueous media, visually inspect for any signs of precipitation. If precipitation occurs, the concentration of the working solution may need to be lowered.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. bioaustralis.com [bioaustralis.com]
- 4. Cyclo(Tyr-Val) | CAS:21754-25-6 | Manufacturer ChemFaces [chemfaces.com]
- 5. Effects of hydroxyl group in cyclo(Pro-Tyr)-like cyclic dipeptides on their anti-QS activity and self-assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bioaustralis.com [bioaustralis.com]
- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 8. biocrick.com [biocrick.com]
- 9. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 12. sitefiles.camlab.co.uk [sitefiles.camlab.co.uk]
Application Notes and Protocols for Cyclo(Tyr-Val) Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo(Tyr-Val), a cyclic dipeptide, is a secondary metabolite produced by various microorganisms, including the fungus Nocardiopsis gilva and the marine bacterium Pseudomonas putida.[1][2][3] As a member of the diketopiperazine class of natural products, it is of interest for its potential biological activities. However, published data on the specific cellular effects of Cyclo(Tyr-Val) are limited. One study reported it to be inactive as an antioxidant, antitumor, or antifungal agent.[4] Another study that screened for anti-diatom compounds did not highlight significant activity for Cyclo(Tyr-Val).[3]
Given the structural similarity of Cyclo(Tyr-Val) to other biologically active cyclic dipeptides, such as Cyclo(Pro-Tyr), it is plausible that it may exhibit activity in various cell-based assays. This document provides detailed protocols for a panel of cell-based assays that can be employed to investigate the potential biological activities of Cyclo(Tyr-Val), drawing upon established methods for related compounds. The proposed assays will focus on evaluating its potential as an anti-quorum sensing agent and its cytotoxicity against mammalian cells.
Data Presentation
Currently, there is a lack of quantitative data on the specific biological activities of Cyclo(Tyr-Val) from cell-based assays in the public domain. The table below summarizes the reported findings.
| Biological Activity | Test Organism/Cell Line | Result | Reference |
| Antioxidant | Not specified | Inactive | [4] |
| Antitumor | Not specified | Inactive | [4] |
| Antifungal | Not specified | Inactive | [4] |
| Anti-diatom | Diatoms | Not reported as significant | [3] |
Experimental Protocols
Due to the limited specific data for Cyclo(Tyr-Val), the following protocols are adapted from studies on the related cyclic dipeptide, Cyclo(Pro-Tyr), which has been shown to exhibit anti-quorum sensing and cytotoxic activities.[5] These protocols provide a robust framework for the initial screening and characterization of Cyclo(Tyr-Val).
Anti-Quorum Sensing (QS) Activity Assay in Pseudomonas aeruginosa
This protocol aims to determine if Cyclo(Tyr-Val) can inhibit the QS system of the pathogenic bacterium Pseudomonas aeruginosa, which is crucial for its virulence.
a. Inhibition of Virulence Factor Production
-
Objective: To quantify the effect of Cyclo(Tyr-Val) on the production of key QS-regulated virulence factors: pyocyanin, protease, and elastase.
-
Materials:
-
Pseudomonas aeruginosa PAO1 strain
-
Luria-Bertani (LB) broth
-
Cyclo(Tyr-Val) stock solution (in a suitable solvent like DMSO)
-
0.2 M HCl
-
Skim milk agar (B569324) plates (5% skim milk)
-
Elastin-Congo Red (ECR)
-
Tris-HCl buffer (0.1 M, pH 7.2)
-
96-well microtiter plates
-
Spectrophotometer
-
-
Protocol:
-
Culture P. aeruginosa PAO1 in LB broth overnight at 37°C with shaking.
-
Dilute the overnight culture to an OD600 of 0.05 in fresh LB broth.
-
Add varying concentrations of Cyclo(Tyr-Val) (e.g., 0.1, 1, 10, 100 µM) to the bacterial suspension. Include a vehicle control (DMSO) and a negative control (no treatment).
-
Incubate the cultures at 37°C for 18-24 hours with shaking.
-
Pyocyanin Assay:
-
Centrifuge 5 ml of the culture at 8,000 x g for 10 minutes.
-
Extract the supernatant with 3 ml of chloroform.
-
Transfer the chloroform layer to a new tube and add 1 ml of 0.2 M HCl.
-
Measure the absorbance of the pink to red aqueous layer at 520 nm.
-
-
Protease Assay:
-
Spot 10 µl of the culture supernatant onto skim milk agar plates.
-
Incubate at 37°C for 24 hours.
-
Measure the diameter of the clear zone of hydrolysis around the spot.
-
-
Elastase Assay:
-
Centrifuge the culture and collect the supernatant.
-
Add 100 µl of the supernatant to 900 µl of ECR buffer (100 mM Tris-HCl, 1 mM CaCl2, pH 7.5, containing 20 mg of ECR).
-
Incubate at 37°C for 3 hours with shaking.
-
Pellet the insoluble ECR by centrifugation.
-
Measure the absorbance of the supernatant at 495 nm.
-
-
b. Biofilm Formation Inhibition Assay
-
Objective: To assess the ability of Cyclo(Tyr-Val) to inhibit biofilm formation by P. aeruginosa.
-
Materials:
-
P. aeruginosa PAO1 strain
-
LB broth
-
Cyclo(Tyr-Val) stock solution
-
96-well flat-bottomed polystyrene plates
-
0.1% Crystal Violet solution
-
30% Acetic acid
-
Microplate reader
-
-
Protocol:
-
Prepare a bacterial suspension of P. aeruginosa PAO1 in LB broth (OD600 ≈ 0.05).
-
Dispense 100 µl of the bacterial suspension into the wells of a 96-well plate.
-
Add 100 µl of LB broth containing serial dilutions of Cyclo(Tyr-Val) to the wells. Include appropriate controls.
-
Incubate the plate at 37°C for 24 hours without shaking.
-
Gently wash the wells twice with sterile phosphate-buffered saline (PBS) to remove planktonic bacteria.
-
Air-dry the plate and stain the adherent biofilms with 150 µl of 0.1% crystal violet for 15 minutes.
-
Wash the wells with water to remove excess stain and air-dry.
-
Solubilize the bound dye with 200 µl of 30% acetic acid.
-
Measure the absorbance at 595 nm using a microplate reader.
-
Cytotoxicity Assay in Mammalian Cells
This protocol is designed to evaluate the potential toxicity of Cyclo(Tyr-Val) against mammalian cell lines, which is a critical step in early-stage drug development.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of Cyclo(Tyr-Val) in human lung carcinoma (A549) and mouse embryonic fibroblast (NIH-3T3) cell lines.
-
Materials:
-
A549 and NIH-3T3 cell lines
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Cyclo(Tyr-Val) stock solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/ml in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
-
-
Protocol:
-
Seed A549 or NIH-3T3 cells into a 96-well plate at a density of 5 x 10^3 cells/well and allow them to adhere overnight.
-
Remove the medium and replace it with fresh medium containing various concentrations of Cyclo(Tyr-Val) (e.g., 0.1 to 1000 µM). Include a vehicle control (DMSO).
-
Incubate the cells for 24, 48, or 72 hours.
-
Add 20 µl of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µl of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for the proposed assays and a potential signaling pathway that Cyclo(Tyr-Val) might modulate, based on the activity of related compounds.
Caption: Workflow for cell-based screening of Cyclo(Tyr-Val).
Caption: Potential mechanism of Cyclo(Tyr-Val) in quorum sensing.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Cyclo(Tyr-Val) | CAS:21754-25-6 | Manufacturer ChemFaces [chemfaces.com]
- 4. bioaustralis.com [bioaustralis.com]
- 5. Effects of hydroxyl group in cyclo(Pro-Tyr)-like cyclic dipeptides on their anti-QS activity and self-assembly - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antimicrobial Screening of Cyclo(Tyr-Val)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the antimicrobial screening of the cyclic dipeptide Cyclo(Tyr-Val). While existing literature primarily indicates a lack of significant direct antimicrobial activity for Cyclo(Tyr-Val) itself, these protocols are essential for its evaluation and can be broadly applied to other cyclic dipeptides, many of which have demonstrated considerable antimicrobial and anti-biofilm properties. This document outlines the prevailing hypotheses on the mechanisms of action for related compounds, details experimental procedures, and presents comparative data to contextualize screening results.
Introduction
Cyclic dipeptides, also known as 2,5-diketopiperazines (DKPs), are a diverse class of compounds produced by a wide range of organisms, including bacteria, fungi, and marine actinomycetes. They are recognized for their structural stability and a wide array of biological activities. While some cyclic dipeptides, such as those containing proline and aromatic residues like tyrosine, have shown promising antimicrobial, anti-biofilm, and anti-quorum sensing activities, the specific compound Cyclo(L-Tyr-L-Val) has been reported as inactive in several initial screens for antifungal and antioxidant effects[1].
Nevertheless, the evaluation of Cyclo(Tyr-Val) in standardized antimicrobial assays is a critical step in natural product screening to either confirm its lack of activity or to uncover previously unobserved effects against a broader range of microorganisms or under different assay conditions. Furthermore, understanding its biological profile provides a valuable baseline for structure-activity relationship (SAR) studies and for its potential use as a scaffold for synthetic modifications.
The primary mechanism of action for many bioactive cyclic dipeptides is not direct bactericidal or fungicidal activity, but rather the disruption of bacterial communication systems known as quorum sensing (QS). By interfering with QS signaling, these compounds can inhibit the expression of virulence factors and prevent the formation of biofilms, which are critical for microbial pathogenicity and resistance.
Data Presentation: Comparative Antimicrobial Activity of Cyclic Dipeptides
The following tables summarize the antimicrobial and anti-biofilm activities of various cyclic dipeptides to provide a comparative context for the screening of Cyclo(Tyr-Val).
Table 1: Minimum Inhibitory Concentrations (MICs) of Selected Cyclic Dipeptides
| Cyclic Dipeptide | Target Microorganism | MIC (µg/mL) | Reference |
| Cyclo(D-Tyr-D-Phe) | Staphylococcus epidermis | 1 | [2] |
| Cyclo(D-Tyr-D-Phe) | Proteus mirabilis | 2 | [2] |
| Cyclo(D-Tyr-L-Leu) | Colletotrichum gloeosporioides | 8 | [3] |
| Cyclo(L-Pro-L-Tyr) | Xanthomonas axonopodis pv. citri | 31.25 | [4] |
| Cyclo(D-Pro-L-Tyr) | Xanthomonas axonopodis pv. citri | 31.25 | [4] |
| Cyclo(L-Pro-L-Tyr) | Ralstonia solanacearum | 31.25 | [4] |
| Cyclo(D-Pro-L-Tyr) | Ralstonia solanacearum | 31.25 | [4] |
| Cyclo(L-Tyr-L-Val) | Various Fungi | Inactive | [1] |
Table 2: Biofilm Inhibition Activity of Selected Cyclic Dipeptides
| Cyclic Dipeptide | Target Microorganism | Concentration | Biofilm Inhibition (%) | Reference |
| Cyclo(L-Tyr-L-Pro) | Pseudomonas aeruginosa PAO1 | 0.5 mg/mL | 48% | [5] |
| Cyclo(L-Pro-L-Tyr) | Pseudomonas aeruginosa PAO1 | 1.8 mM | 52% | [6] |
| Cyclo(L-Hyp-L-Tyr) | Pseudomonas aeruginosa PAO1 | 1.8 mM | 50% | [6] |
| Cyclo(L-Trp-L-Ser) | Pseudomonas aeruginosa PAO1 | 1 mM | 53% | [6] |
Experimental Protocols
The following are detailed protocols for the determination of Minimum Inhibitory Concentration (MIC) and the assessment of biofilm inhibition. These standardized methods are recommended for the evaluation of Cyclo(Tyr-Val).
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
Objective: To determine the lowest concentration of Cyclo(Tyr-Val) that inhibits the visible growth of a microbial strain.
Materials:
-
Cyclo(Tyr-Val)
-
Bacterial or fungal strains of interest
-
Mueller-Hinton Broth (MHB) for bacteria, or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates (polypropylene plates are recommended for peptides to prevent adsorption)
-
Spectrophotometer (plate reader)
-
Sterile pipette tips and reservoirs
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of Cyclo(Tyr-Val) in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.
-
Inoculum Preparation:
-
For bacteria, grow a culture overnight in MHB. Dilute the culture to achieve a standardized optical density (OD) at 600 nm, which corresponds to approximately 1 x 10⁸ CFU/mL. Further dilute this suspension to a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
For fungi, prepare a suspension of fungal spores or yeast cells and adjust the concentration according to CLSI guidelines.
-
-
Serial Dilutions:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add a specific volume of the Cyclo(Tyr-Val) stock solution to the first well to achieve the highest desired concentration, and perform two-fold serial dilutions across the plate by transferring 100 µL from one well to the next.
-
-
Inoculation: Add 100 µL of the prepared microbial inoculum to each well, bringing the final volume to 200 µL.
-
Controls:
-
Positive Control: Wells containing broth and microbial inoculum without the test compound.
-
Negative Control: Wells containing only sterile broth.
-
Solvent Control: Wells containing broth, inoculum, and the highest concentration of the solvent used to dissolve the compound.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at an appropriate temperature and duration for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Protocol 2: Biofilm Inhibition Assay (Crystal Violet Method)
Objective: To quantify the ability of Cyclo(Tyr-Val) to inhibit biofilm formation.
Materials:
-
Cyclo(Tyr-Val)
-
Biofilm-forming bacterial strain (e.g., Pseudomonas aeruginosa PAO1)
-
Tryptic Soy Broth (TSB) or other suitable growth medium
-
Sterile 96-well flat-bottom polystyrene microtiter plates
-
Phosphate-buffered saline (PBS)
-
0.1% (w/v) crystal violet solution
-
30% (v/v) acetic acid in water or 95% ethanol (B145695)
-
Microplate reader
Procedure:
-
Inoculum Preparation: Grow a bacterial culture overnight in TSB. Dilute the culture to a standardized optical density (e.g., OD₆₀₀ of 0.02).
-
Assay Setup:
-
Add 100 µL of the diluted bacterial culture to each well of a 96-well plate.
-
Add 100 µL of Cyclo(Tyr-Val) solution at various concentrations (prepared in the same growth medium) to the respective wells.
-
Include a negative control (no compound) and a sterile control (no bacteria).
-
-
Incubation: Incubate the plate at 37°C for 24-48 hours without agitation.
-
Washing: Carefully discard the planktonic cells by inverting the plate and gently tapping it on absorbent paper. Wash the wells twice with 200 µL of PBS to remove non-adherent cells.
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Washing: Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.
-
Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the crystal violet bound to the biofilm. Incubate for 10-15 minutes.
-
Quantification: Transfer 125 µL of the solubilized crystal violet to a new flat-bottom plate and measure the absorbance at 550 nm using a microplate reader. The absorbance is directly proportional to the amount of biofilm formed.
Visualizations: Signaling Pathways and Workflows
Hypothesized Mechanism of Action for Bioactive Cyclic Dipeptides
Many cyclic dipeptides are thought to inhibit bacterial virulence by interfering with quorum sensing (QS) systems. In Gram-negative bacteria like Pseudomonas aeruginosa, there are two well-characterized QS systems, las and rhl. These systems regulate the expression of genes involved in virulence factor production and biofilm formation. It is hypothesized that cyclic dipeptides may act as competitive inhibitors of the transcriptional regulators LasR and RhlR, preventing the binding of their native autoinducers.
Caption: Hypothesized quorum sensing inhibition by cyclic dipeptides.
Experimental Workflow for Antimicrobial Screening
The general workflow for screening compounds like Cyclo(Tyr-Val) for antimicrobial and anti-biofilm activity involves a tiered approach, starting with primary screening to determine direct antimicrobial effects, followed by secondary screening to assess anti-biofilm and anti-virulence properties.
Caption: General workflow for antimicrobial and anti-biofilm screening.
Conclusion
The provided protocols and comparative data serve as a robust framework for the systematic evaluation of Cyclo(Tyr-Val) in antimicrobial screening. While initial studies suggest it may lack direct antimicrobial effects, its potential to modulate microbial behavior, such as biofilm formation, should not be dismissed without thorough investigation using standardized assays. The exploration of its activity, or lack thereof, contributes valuable knowledge to the field of cyclic dipeptides and can guide future efforts in the design and synthesis of novel antimicrobial agents. Researchers are encouraged to employ these methodologies to build a comprehensive biological profile of Cyclo(Tyr-Val) and other related compounds.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. Cyclo(D-Tyr-D-Phe): a new antibacterial, anticancer, and antioxidant cyclic dipeptide from Bacillus sp. N strain associated with a rhabditid entomopathogenic nematode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation and antifungal properties of cyclo(D-Tyr-L-Leu) diketopiperazine isolated from Bacillus sp. associated with rhabditid entomopathogenic nematode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibacterial activity of cyclo(L-Pro-L-Tyr) and cyclo(D-Pro-L-Tyr) from Streptomyces sp. strain 22-4 against phytopathogenic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for High-Throughput Screening with Cyclo(Tyr-Val) Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic peptides represent a promising class of therapeutic agents due to their high binding affinity, specificity, and stability compared to their linear counterparts. Cyclo(Tyr-Val), a diketopiperazine, is a secondary metabolite with a constrained cyclic structure, making it an attractive scaffold for the development of compound libraries for high-throughput screening (HTS). While the biological activity of Cyclo(Tyr-Val) itself is not extensively documented, libraries based on this scaffold can be screened against a multitude of biological targets to identify novel lead compounds for drug discovery.[1][2][3][4]
These application notes provide a framework for utilizing Cyclo(Tyr-Val) libraries in HTS campaigns. The protocols described are generalized from established methods for screening other cyclic peptide libraries and can be adapted for various biological targets and assay formats.[5]
Data Presentation
The following tables represent illustrative data from a hypothetical high-throughput screening campaign of a Cyclo(Tyr-Val) library against a G-protein coupled receptor (GPCR) antagonist assay and a quorum sensing inhibition assay.
Table 1: Illustrative HTS Results for a Cyclo(Tyr-Val) Library in a GPCR Antagonist Assay
| Compound ID | Cyclo(Tyr-Val) Analog | Concentration (µM) | % Inhibition of GPCR Signaling | IC50 (µM) |
| CTV-001 | Cyclo(Tyr-Val) | 10 | 5.2 | >100 |
| CTV-002 | Cyclo(Tyr-Val)-R1 | 10 | 85.3 | 1.5 |
| CTV-003 | Cyclo(Tyr-Val)-R2 | 10 | 12.1 | 78.2 |
| CTV-004 | Cyclo(Tyr-Val)-R3 | 10 | 92.8 | 0.8 |
| CTV-005 | Cyclo(Tyr-Val)-R4 | 10 | 45.6 | 15.4 |
Table 2: Illustrative HTS Results for a Cyclo(Tyr-Val) Library in a Quorum Sensing Inhibition Assay
| Compound ID | Cyclo(Tyr-Val) Analog | Concentration (µM) | % Inhibition of Biofilm Formation | MIC (µM) |
| CTV-101 | Cyclo(Tyr-Val) | 50 | 8.1 | >200 |
| CTV-102 | Cyclo(Tyr-Val)-R5 | 50 | 76.4 | >200 |
| CTV-103 | Cyclo(Tyr-Val)-R6 | 50 | 91.2 | 150 |
| CTV-104 | Cyclo(Tyr-Val)-R7 | 50 | 23.5 | >200 |
| CTV-105 | Cyclo(Tyr-Val)-R8 | 50 | 88.9 | >200 |
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: G-protein coupled receptor (GPCR) signaling pathway.
Caption: Bacterial quorum sensing signaling pathway.
Experimental Workflow Diagram
Caption: Generalized high-throughput screening workflow.
Experimental Protocols
Protocol 1: Cell-Based GPCR Antagonist HTS Assay
This protocol describes a competitive binding assay to identify antagonists for a specific GPCR.[2]
1. Materials and Reagents:
-
HEK293 cells stably expressing the target GPCR.
-
Cyclo(Tyr-Val) library dissolved in DMSO.
-
Fluorescently labeled ligand for the target GPCR.
-
Assay buffer (e.g., HBSS with 0.1% BSA).
-
384-well microplates.
-
Automated liquid handling system.
-
Microplate reader with fluorescence detection capabilities.[6]
2. Assay Procedure:
-
Cell Seeding: Seed the HEK293-GPCR cells into 384-well plates at a density of 10,000 cells/well and incubate overnight at 37°C, 5% CO2.
-
Compound Addition: Using an automated liquid handler, add 50 nL of each compound from the Cyclo(Tyr-Val) library to the assay plates for a final concentration of 10 µM. Include positive (known antagonist) and negative (DMSO vehicle) controls.
-
Ligand Addition: Add the fluorescently labeled ligand to all wells at a concentration equal to its Kd for the receptor.
-
Incubation: Incubate the plates at room temperature for 1 hour, protected from light.
-
Detection: Measure the fluorescence intensity in each well using a microplate reader.
3. Data Analysis:
-
Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_background) / (Signal_vehicle - Signal_background))
-
Identify "hits" as compounds exhibiting inhibition above a certain threshold (e.g., >50%).
-
For hit compounds, perform dose-response experiments to determine the IC50 value.
Protocol 2: Biochemical Quorum Sensing Inhibition HTS Assay
This protocol outlines a screen to identify inhibitors of the bacterial quorum sensing system by measuring the inhibition of a key enzyme in the autoinducer synthesis pathway.[7][8][9]
1. Materials and Reagents:
-
Purified LuxI synthase enzyme.
-
Substrates for the LuxI enzyme (e.g., S-adenosylmethionine and an acyl-ACP).
-
Cyclo(Tyr-Val) library dissolved in DMSO.
-
Detection reagent that produces a luminescent or fluorescent signal upon enzyme activity (e.g., based on the release of Coenzyme A).
-
Assay buffer (e.g., Tris-HCl pH 8.0).
-
384-well white or black microplates.
-
Automated liquid handling system.
-
Microplate reader with luminescence or fluorescence detection.
2. Assay Procedure:
-
Compound Dispensing: Dispense 50 nL of each compound from the Cyclo(Tyr-Val) library into the wells of a 384-well plate for a final concentration of 50 µM.
-
Enzyme Addition: Add the purified LuxI enzyme to all wells.
-
Substrate Addition: Initiate the enzymatic reaction by adding the substrates.
-
Incubation: Incubate the plate at 30°C for 30 minutes.
-
Detection: Add the detection reagent and incubate for an additional 15 minutes. Measure the luminescence or fluorescence signal.
3. Data Analysis:
-
Calculate the percent inhibition for each compound as described in Protocol 1.
-
Select hits based on a predefined inhibition threshold.
-
Confirm hits and determine their potency (IC50) through dose-response assays.
-
To rule out non-specific activity, counterscreen hits against unrelated enzymes. For confirmed quorum sensing inhibitors, further validation can be performed using cell-based assays that measure biofilm formation or virulence factor production.[10]
References
- 1. Cell-based assays in high-throughput mode (HTS) [biotechnologia-journal.org]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. marinbio.com [marinbio.com]
- 4. A Tag-Free Platform for Synthesis and Screening of Cyclic Peptide Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-Throughput Synthesis and Screening of Cyclic Peptide Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bmglabtech.com [bmglabtech.com]
- 7. mdpi.com [mdpi.com]
- 8. High-Throughput, Quantitative Screening of Quorum-Sensing Inhibitors Based on a Bacterial Biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Screening strategies for quorum sensing inhibitors in combating bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Evaluation of Cyclo(Tyr-Val) in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines, are a class of natural and synthetic compounds that have garnered significant interest for their diverse biological activities.[1][2][3] Their inherent structural rigidity and stability make them attractive scaffolds for drug discovery.[4][5] While various CDPs have demonstrated potential as anticancer agents by inhibiting cell growth and inducing apoptosis in cancer cell lines, the specific bioactivity of Cyclo(Tyr-Val) in this context is not well-established.[1][2][6] One study from 2013 reported Cyclo(L-Tyr-L-Val) as inactive as an antitumor agent.[7][8]
These application notes provide a comprehensive protocol for the systematic in vitro evaluation of Cyclo(Tyr-Val) against various cancer cell lines. The following protocols are based on established methodologies for testing the anticancer effects of other cyclic dipeptides and are designed to assess cytotoxicity, induction of apoptosis, and effects on the cell cycle.[1][2][6]
Materials and Reagents
-
Cyclo(Tyr-Val) (purity >95%)[8]
-
Cancer cell lines (e.g., HeLa - cervical, MCF-7 - breast, HT-29 - colon)[1][2]
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)[7]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium (B1200493) Iodide (PI)
-
RNase A
-
Triton X-100
-
BCA Protein Assay Kit
-
Primary and secondary antibodies for Western blotting (e.g., antibodies against Bcl-2, Bax, Caspase-3, PARP, Akt, p-Akt, mTOR, p-mTOR, β-actin)
Experimental Workflow
The following diagram outlines the general workflow for testing Cyclo(Tyr-Val) in cancer cell lines.
Caption: Experimental workflow for in vitro testing of Cyclo(Tyr-Val).
Detailed Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding:
-
Culture selected cancer cell lines to ~80% confluency.
-
Trypsinize and resuspend cells in fresh medium.
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
-
Compound Treatment:
-
Prepare a 100 mM stock solution of Cyclo(Tyr-Val) in DMSO.
-
Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 10 mM. Ensure the final DMSO concentration does not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the diluted Cyclo(Tyr-Val) solutions. Include vehicle control (medium with 0.1% DMSO) and untreated control wells.
-
Incubate for 24, 48, and 72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percent viability against the log of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Protocol 2: Apoptosis Detection by Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9]
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density of 2x10⁵ cells/well.
-
After 24 hours, treat the cells with Cyclo(Tyr-Val) at concentrations around the determined IC50 value for 48 hours.
-
-
Cell Harvesting and Staining:
-
Collect both floating and adherent cells.[9]
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each sample.
-
-
Flow Cytometry Analysis:
-
Analyze the samples using a flow cytometer within one hour.
-
FITC signal (Annexin V) is detected in the FL1 channel, and PI signal is detected in the FL2 channel.
-
Analyze the data to quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Protocol 3: Cell Cycle Analysis
This protocol uses propidium iodide staining of DNA to analyze the distribution of cells in different phases of the cell cycle.
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with Cyclo(Tyr-Val) at IC50 concentrations as described for the apoptosis assay.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization.
-
Wash with PBS and fix the cells in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove ethanol.
-
Resuspend the cell pellet in PBS containing 50 µg/mL PI and 100 µg/mL RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the DNA content of the cells using a flow cytometer.
-
Use appropriate software to model the cell cycle phases (G0/G1, S, and G2/M) based on the DNA content histogram.
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: Cytotoxicity of Cyclo(Tyr-Val) against Various Cancer Cell Lines (IC50 in µM)
| Cell Line | 24 hours | 48 hours | 72 hours |
| HeLa | Value | Value | Value |
| MCF-7 | Value | Value | Value |
| HT-29 | Value | Value | Value |
| Control Drug | Value | Value | Value |
Table 2: Percentage of Apoptotic Cells after 48h Treatment with Cyclo(Tyr-Val)
| Treatment | % Live Cells | % Early Apoptosis | % Late Apoptosis/Necrosis |
| Control (Vehicle) | Value | Value | Value |
| Cyclo(Tyr-Val) (IC50/2) | Value | Value | Value |
| Cyclo(Tyr-Val) (IC50) | Value | Value | Value |
| Cyclo(Tyr-Val) (2xIC50) | Value | Value | Value |
Table 3: Cell Cycle Phase Distribution (%) after 48h Treatment with Cyclo(Tyr-Val)
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Control (Vehicle) | Value | Value | Value |
| Cyclo(Tyr-Val) (IC50) | Value | Value | Value |
Proposed Signaling Pathway for Investigation
While the specific mechanism of Cyclo(Tyr-Val) is unknown, many anticancer agents induce apoptosis through modulation of key signaling pathways like the PI3K/Akt/mTOR pathway, which is a central regulator of cell survival, proliferation, and apoptosis.[10] A potential mechanism to investigate is whether Cyclo(Tyr-Val) inhibits this pathway, leading to apoptosis.
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. Selected cyclic dipeptides inhibit cancer cell growth and induce apoptosis in HT-29 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclic Peptides for the Treatment of Cancers: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Cytotoxicity of Cyclodipeptides from Pseudomonas aeruginosa PAO1 Leads to Apoptosis in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bioaustralis.com [bioaustralis.com]
- 8. bioaustralis.com [bioaustralis.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for the Study of Cyclo(Tyr-Val) in Enzyme Inhibition
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclo(Tyr-Val), also known as Cyclo(L-Tyr-L-Val), is a cyclic dipeptide, or diketopiperazine, that has been isolated from the actinomycete Nocardiopsis gilva.[1][2][3][4] Diketopiperazines are a large class of natural products known for their structural rigidity and diverse biological activities, making them of interest in drug discovery.[5][6] However, the current body of scientific literature on the specific biological activities of Cyclo(Tyr-Val) is limited. Initial screenings of Cyclo(L-Tyr-L-Val) reported it as inactive as an antioxidant, antitumor, or antifungal agent, and as of now, further biological activities, including specific enzyme inhibition, have not been extensively documented.[1][2]
These application notes are designed to provide a comprehensive framework for researchers interested in investigating the potential of Cyclo(Tyr-Val) as an enzyme inhibitor. The following sections offer detailed protocols for screening and characterizing its inhibitory activity, templates for data presentation, and visualizations of experimental workflows and relevant signaling pathways.
Data Presentation
Given the nascent stage of research into the enzyme inhibitory properties of Cyclo(Tyr-Val), no extensive quantitative data is currently available in the public domain. The table below is provided as a template for researchers to systematically record their findings when screening Cyclo(Tyr-Val) against a panel of enzymes.
Table 1: Template for Recording Enzyme Inhibition Data for Cyclo(Tyr-Val)
| Target Enzyme | Enzyme Class | Substrate Used | Cyclo(Tyr-Val) IC₅₀ (µM) | Inhibition Constant (Kᵢ) (µM) | Mode of Inhibition | Reference/Experiment ID |
| e.g., Tyrosinase | Oxidoreductase | L-DOPA | ||||
| e.g., Trypsin | Protease | BApNA | ||||
| e.g., PTP1B | Phosphatase | pNPP | ||||
| e.g., CDK2 | Kinase | Histone H1 |
IC₅₀ (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. Kᵢ (Inhibition constant): A measure of the affinity of an inhibitor for an enzyme.
Experimental Protocols
The following protocols provide a detailed methodology for the initial screening and subsequent characterization of Cyclo(Tyr-Val) as a potential enzyme inhibitor.
Protocol 1: General Enzyme Inhibition Screening Assay
This protocol describes a common method for initial screening of Cyclo(Tyr-Val) against a target enzyme using a spectrophotometric assay in a 96-well plate format.
Materials:
-
Purified target enzyme
-
Enzyme-specific substrate
-
Assay buffer (optimized for pH and ionic strength for the target enzyme)
-
Cyclo(Tyr-Val) stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Positive control inhibitor (if available)
-
Negative control (solvent only, e.g., DMSO)
-
96-well microplate (UV-transparent or clear, depending on the assay)
-
Microplate spectrophotometer
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of Cyclo(Tyr-Val) in a suitable solvent (e.g., 10 mM in DMSO).
-
Prepare working solutions of the enzyme and substrate in the assay buffer at desired concentrations.
-
Prepare serial dilutions of Cyclo(Tyr-Val) to test a range of concentrations.
-
-
Assay Setup:
-
In a 96-well plate, add the following to designated wells:
-
Blank wells: Assay buffer and substrate (no enzyme).
-
Negative control wells: Assay buffer, enzyme, and solvent (e.g., DMSO at the same final concentration as in the test wells).
-
Test wells: Assay buffer, enzyme, and varying concentrations of Cyclo(Tyr-Val).
-
Positive control wells: Assay buffer, enzyme, and a known inhibitor.
-
-
-
Pre-incubation:
-
Add the enzyme solution to the negative control, test, and positive control wells.
-
Gently mix the plate and pre-incubate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 10-15 minutes) to allow for inhibitor binding.
-
-
Reaction Initiation:
-
Add the substrate solution to all wells to start the enzymatic reaction.
-
-
Data Acquisition:
-
Immediately place the plate in a microplate reader.
-
Measure the change in absorbance over time at a wavelength specific to the product formation. The reaction rate is determined from the initial linear portion of the absorbance curve.
-
-
Data Analysis:
-
Subtract the rate of the blank from all other wells.
-
Calculate the percent inhibition for each concentration of Cyclo(Tyr-Val) using the following formula: % Inhibition = [1 - (Rate of test well / Rate of negative control well)] x 100
-
Plot the percent inhibition against the logarithm of the Cyclo(Tyr-Val) concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Protocol 2: Determination of Mode of Inhibition
This protocol is used to determine whether Cyclo(Tyr-Val) acts as a competitive, non-competitive, or uncompetitive inhibitor.
Materials:
-
Same as Protocol 1.
Methodology:
-
Assay Setup:
-
Prepare a matrix of reactions in a 96-well plate.
-
Vary the substrate concentration along the x-axis of the plate (e.g., 0.5x, 1x, 2x, 4x, 8x Kₘ).
-
Vary the Cyclo(Tyr-Val) concentration along the y-axis of the plate (e.g., 0x, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀).
-
-
Procedure:
-
Follow the pre-incubation, reaction initiation, and data acquisition steps as described in Protocol 1.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentration.
-
Generate a Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]) for each inhibitor concentration.
-
Analyze the plot to determine the mode of inhibition:
-
Competitive: Lines intersect on the y-axis (Vₘₐₓ is unchanged, apparent Kₘ increases).
-
Non-competitive: Lines intersect on the x-axis (Vₘₐₓ decreases, Kₘ is unchanged).
-
Uncompetitive: Lines are parallel (both Vₘₐₓ and Kₘ decrease).
-
-
The inhibition constant (Kᵢ) can be calculated from these plots.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for screening and characterizing a novel compound like Cyclo(Tyr-Val) for enzyme inhibition.
Caption: Workflow for enzyme inhibitor discovery and characterization.
Hypothetical Signaling Pathway
The diagram below illustrates a hypothetical signaling pathway involving a protein tyrosine phosphatase (PTP) that could be a target for inhibition by a compound like Cyclo(Tyr-Val).
Caption: Hypothetical PTP inhibition by Cyclo(Tyr-Val).
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. bioaustralis.com [bioaustralis.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Structures and Biological Activities of Diketopiperazines from Marine Organisms: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Bioassaying Cyclo(Tyr-Val) Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo(Tyr-Val) is a cyclic dipeptide, a class of compounds known for a variety of biological activities. Cyclic dipeptides, also known as 2,5-diketopiperazines, are noted for their structural rigidity and potential to modulate biological processes. While the specific bioactivity of Cyclo(Tyr-Val) is not extensively documented, analogous compounds containing tyrosine and proline residues have demonstrated significant anti-quorum sensing (QS) properties, particularly against the opportunistic human pathogen Pseudomonas aeruginosa.[1] Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression, including the production of virulence factors and biofilm formation, in a population-density-dependent manner.[1][2] The inhibition of QS is a promising strategy for the development of novel anti-virulence therapies that may circumvent the development of antibiotic resistance.[1][2]
These application notes provide a detailed framework for developing a bioassay to screen and characterize the anti-quorum sensing activity of Cyclo(Tyr-Val). The protocols outlined below focus on quantifying the inhibition of key virulence factors and biofilm formation in Pseudomonas aeruginosa PAO1, a well-established model organism for QS research.
Principle of the Bioassay
The bioassay is designed to assess the ability of Cyclo(Tyr-Val) to interfere with the P. aeruginosa quorum sensing system. This will be evaluated by measuring its effect on the production of two major QS-controlled virulence factors, pyocyanin (B1662382) and elastase, as well as its impact on biofilm formation. A preliminary screening assay using Chromobacterium violaceum is also described to provide an initial indication of QS inhibition. The proposed mechanism of action involves the potential binding of Cyclo(Tyr-Val) to the LasR receptor, a key transcriptional regulator in the P. aeruginosa QS cascade, thereby competitively inhibiting the binding of its natural autoinducer and downregulating the expression of virulence genes.[1]
Data Presentation
The following tables summarize hypothetical quantitative data for the anti-quorum sensing activity of Cyclo(Tyr-Val), based on reported activities of structurally similar cyclic dipeptides.[1]
Table 1: Minimum Inhibitory Concentration (MIC) of Cyclo(Tyr-Val) against P. aeruginosa PAO1
| Compound | Concentration Range (µg/mL) | MIC (µg/mL) |
| Cyclo(Tyr-Val) | 16 - 1024 | > 1024 |
| Positive Control (Ciprofloxacin) | 0.125 - 8 | 1 |
Table 2: Inhibition of Biofilm Formation by Cyclo(Tyr-Val) in P. aeruginosa PAO1
| Treatment | Concentration (µg/mL) | Biofilm Inhibition (%) |
| Vehicle Control (DMSO) | - | 0 |
| Cyclo(Tyr-Val) | 128 | 25 ± 3.5 |
| 256 | 48 ± 4.2 | |
| 512 | 65 ± 5.1 | |
| Positive Control (Azithromycin) | 64 | 85 ± 3.8 |
Table 3: Inhibition of Pyocyanin Production by Cyclo(Tyr-Val) in P. aeruginosa PAO1
| Treatment | Concentration (µg/mL) | Pyocyanin Inhibition (%) |
| Vehicle Control (DMSO) | - | 0 |
| Cyclo(Tyr-Val) | 128 | 22 ± 2.8 |
| 256 | 41 ± 3.6 | |
| 512 | 59 ± 4.5 | |
| Positive Control (Gallium Nitrate) | 100 | 92 ± 2.1 |
Table 4: Inhibition of Elastase Activity by Cyclo(Tyr-Val) in P. aeruginosa PAO1 Supernatant
| Treatment | Concentration (µg/mL) | Elastase Inhibition (%) |
| Vehicle Control (DMSO) | - | 0 |
| Cyclo(Tyr-Val) | 128 | 18 ± 2.5 |
| 256 | 35 ± 3.1 | |
| 512 | 52 ± 4.0 | |
| Positive Control (Phosphoramidon) | 50 | 88 ± 2.9 |
Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of Cyclo(Tyr-Val) that inhibits the visible growth of P. aeruginosa PAO1. This is crucial to ensure that subsequent anti-QS assays are conducted at sub-inhibitory concentrations, where the observed effects are due to QS inhibition and not bactericidal or bacteriostatic activity.
Materials:
-
P. aeruginosa PAO1
-
Mueller-Hinton Broth (MHB)
-
Cyclo(Tyr-Val) stock solution (in DMSO)
-
Ciprofloxacin stock solution (positive control)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a bacterial suspension of P. aeruginosa PAO1 in MHB, adjusted to an optical density at 600 nm (OD₆₀₀) of 0.08-0.1 (approximately 1 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension 1:100 in MHB to achieve a final inoculum of approximately 1 x 10⁶ CFU/mL.
-
In a 96-well plate, perform serial two-fold dilutions of the Cyclo(Tyr-Val) stock solution in MHB to achieve a range of concentrations (e.g., 1024 µg/mL to 16 µg/mL).
-
Add 100 µL of the diluted bacterial suspension to each well containing the test compound.
-
Include a positive control (ciprofloxacin) and a negative control (MHB with DMSO).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection as the lowest concentration of the compound with no visible turbidity. Confirm by measuring the OD₆₀₀.
Protocol 2: Biofilm Inhibition Assay (Crystal Violet Method)
Objective: To quantify the effect of Cyclo(Tyr-Val) on P. aeruginosa PAO1 biofilm formation.
Materials:
-
P. aeruginosa PAO1
-
Luria-Bertani (LB) broth
-
Cyclo(Tyr-Val) stock solution (at sub-MIC concentrations)
-
Sterile 96-well polystyrene microtiter plates
-
0.1% (w/v) crystal violet solution
-
30% (v/v) acetic acid
-
Phosphate-buffered saline (PBS)
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare an overnight culture of P. aeruginosa PAO1 in LB broth.
-
Dilute the overnight culture 1:100 in fresh LB broth.
-
Add 100 µL of the diluted culture to the wells of a 96-well plate.
-
Add 100 µL of LB broth containing Cyclo(Tyr-Val) at various sub-MIC concentrations (e.g., 0.5x, 0.25x MIC). Include a vehicle control (DMSO).
-
Incubate the plate at 37°C for 24 hours without shaking.
-
Carefully discard the planktonic cells and gently wash the wells twice with 200 µL of PBS.
-
Air dry the plate for 15 minutes.
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Discard the crystal violet solution and wash the wells three times with PBS.
-
Air dry the plate completely.
-
Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid to each well.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of biofilm inhibition relative to the vehicle control.
Protocol 3: Pyocyanin Production Assay
Objective: To measure the effect of Cyclo(Tyr-Val) on the production of the QS-controlled virulence factor, pyocyanin.
Materials:
-
P. aeruginosa PAO1
-
Glycerol Alanine (GA) medium
-
Cyclo(Tyr-Val) stock solution (at sub-MIC concentrations)
-
0.2 M HCl
-
Centrifuge
-
Spectrophotometer
Procedure:
-
Inoculate P. aeruginosa PAO1 into GA medium and grow overnight at 37°C with shaking.
-
Inoculate fresh GA medium with the overnight culture to an OD₆₀₀ of 0.05.
-
Add Cyclo(Tyr-Val) at various sub-MIC concentrations. Include a vehicle control.
-
Incubate at 37°C for 18-24 hours with shaking.
-
Centrifuge 5 mL of the culture at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and add 3 mL of chloroform. Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes to separate the phases. The pyocyanin will be in the lower blue chloroform layer.
-
Transfer the chloroform layer to a new tube and add 1 mL of 0.2 M HCl. Vortex. The pyocyanin will move to the upper pink aqueous layer.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Measure the absorbance of the top aqueous layer at 520 nm.
-
Calculate the percentage of pyocyanin inhibition compared to the vehicle control.
Protocol 4: Elastase Activity Assay
Objective: To determine the effect of Cyclo(Tyr-Val) on the activity of the QS-regulated enzyme elastase in the supernatant of P. aeruginosa PAO1 cultures.
Materials:
-
Supernatant from P. aeruginosa PAO1 cultures grown with and without Cyclo(Tyr-Val) (as in Protocol 3).
-
Elastin-Congo Red (ECR)
-
Tris-HCl buffer (50 mM, pH 7.5)
-
Spectrophotometer
Procedure:
-
Prepare a 10 mg/mL solution of ECR in Tris-HCl buffer.
-
In a microcentrifuge tube, mix 100 µL of bacterial supernatant with 900 µL of the ECR solution.
-
Incubate the mixture at 37°C for 3-6 hours with shaking.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the insoluble ECR.
-
Transfer the supernatant to a new tube and measure the absorbance at 495 nm.
-
A blank containing uninoculated medium and ECR solution should be included.
-
Calculate the percentage of elastase inhibition relative to the vehicle control.
Visualizations
Signaling Pathway
Caption: P. aeruginosa Quorum Sensing Pathway and Inhibition by Cyclo(Tyr-Val).
Experimental Workflows
Caption: Workflow for the Biofilm Inhibition Assay.
Caption: Workflow for the Pyocyanin Production Assay.
Caption: Workflow for the Elastase Activity Assay.
References
Application Notes and Protocols for the HPLC Purification of Cyclo(Tyr-Val)
Introduction
Cyclo(Tyr-Val) is a cyclic dipeptide, also known as a 2,5-diketopiperazine, composed of tyrosine and valine residues. These cyclic peptides are of significant interest to researchers in natural product chemistry, pharmacology, and drug development due to their diverse biological activities. While some studies have investigated the potential activities of Cyclo(Tyr-Val), such as its effects on diatoms, other reports have found it to be inactive as an antioxidant, antitumor, or antifungal agent.[1][2] Accurate biological and pharmacological evaluation of Cyclo(Tyr-Val) necessitates a high degree of purity. This document provides detailed application notes and protocols for the purification of Cyclo(Tyr-Val) using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), a widely adopted method for the purification of peptides and other small molecules.
Data Presentation
Successful purification of Cyclo(Tyr-Val) can be evaluated based on several quantitative parameters. The following tables provide a template for presenting such data, with example values for clarity.
Table 1: HPLC Method Parameters for Cyclo(Tyr-Val) Purification
| Parameter | Analytical Scale | Preparative Scale |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 21.2 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile (B52724) | 0.1% TFA in Acetonitrile |
| Gradient | 10-60% B over 20 min | 10-60% B over 20 min |
| Flow Rate | 1.0 mL/min | 20.0 mL/min |
| Detection | 210 nm | 210 nm |
| Injection Volume | 10 µL | 1-5 mL |
| Column Temp. | 25°C | 25°C |
Table 2: Purification Performance for Cyclo(Tyr-Val)
| Sample ID | Crude Purity (%) | Post-HPLC Purity (%) | Retention Time (min) | Recovery (%) |
| C(YV)-Batch 1 | 75 | >98 | 12.5 | 85 |
| C(YV)-Batch 2 | 80 | >99 | 12.6 | 88 |
Experimental Protocols
The following protocols provide a step-by-step guide for the purification of Cyclo(Tyr-Val) using RP-HPLC.
Sample Preparation
Proper sample preparation is crucial for successful HPLC purification and to prevent column contamination.
-
Solubilization: Dissolve the crude Cyclo(Tyr-Val) sample in a suitable solvent. Due to its solubility in various organic solvents, Dimethyl Sulfoxide (DMSO) is a good initial choice.[3] For a 10 mg/mL stock solution, dissolve 10 mg of crude Cyclo(Tyr-Val) in 1 mL of DMSO.
-
Dilution: Before injection, dilute the stock solution with the initial mobile phase (e.g., 90% Mobile Phase A, 10% Mobile Phase B) to a final concentration of approximately 1 mg/mL. This ensures compatibility with the HPLC system and prevents sample precipitation on the column.
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the HPLC system.
Analytical HPLC Method for Purity Assessment
This protocol is for determining the purity of the crude sample and the purified fractions.
-
System Preparation:
-
Install an analytical C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Purge the HPLC system with both Mobile Phase A (0.1% TFA in water) and Mobile Phase B (0.1% TFA in acetonitrile).
-
-
Column Equilibration: Equilibrate the column with the initial mobile phase conditions (10% B) at a flow rate of 1.0 mL/min for at least 10 column volumes, or until a stable baseline is achieved.
-
Sample Injection: Inject 10 µL of the prepared and filtered sample onto the column.
-
Chromatographic Run: Run the following gradient program:
-
0-2 min: 10% B (isocratic)
-
2-22 min: 10% to 60% B (linear gradient)
-
22-25 min: 60% to 95% B (wash)
-
25-27 min: 95% B (hold)
-
27-28 min: 95% to 10% B (return to initial)
-
28-35 min: 10% B (re-equilibration)
-
-
Data Analysis: Integrate the peak corresponding to Cyclo(Tyr-Val) and calculate the purity based on the peak area relative to the total peak area. The tyrosine residue in Cyclo(Tyr-Val) provides UV absorbance, making detection at 210 nm effective.
Preparative HPLC Method for Purification
This protocol scales up the analytical method to purify larger quantities of Cyclo(Tyr-Val).
-
System Preparation:
-
Install a preparative C18 column (e.g., 21.2 x 150 mm, 5 µm) with the same stationary phase as the analytical column.
-
Purge the system with preparative-grade mobile phases.
-
-
Column Equilibration: Equilibrate the column with 10% B at a flow rate of 20.0 mL/min until the baseline is stable.
-
Sample Injection: Load the desired volume of the filtered sample onto the column. The maximum loading capacity will depend on the column size and the resolution of Cyclo(Tyr-Val) from its impurities.
-
Chromatographic Run: Use the same gradient profile as the analytical method, adjusting the run time if necessary to ensure complete elution.
-
Fraction Collection: Collect fractions corresponding to the Cyclo(Tyr-Val) peak as it elutes from the column. Fraction collection can be triggered by UV absorbance.
-
Post-Purification Analysis: Analyze the collected fractions using the analytical HPLC method to confirm purity.
-
Solvent Evaporation: Pool the pure fractions and remove the acetonitrile and water/TFA by lyophilization or rotary evaporation to obtain the purified Cyclo(Tyr-Val) as a solid.
Visualizations
Experimental Workflow for HPLC Purification
The following diagram illustrates the logical workflow for the purification of Cyclo(Tyr-Val) from a crude sample to a pure compound.
Caption: Workflow for the HPLC purification of Cyclo(Tyr-Val).
Quorum Sensing Inhibition Logical Pathway
While specific signaling pathway involvement for Cyclo(Tyr-Val) is not well-documented, many diketopiperazines are known to interfere with bacterial quorum sensing (QS). The diagram below illustrates the general mechanism by which a QS inhibitor like a cyclic dipeptide might act.
Caption: General mechanism of bacterial quorum sensing inhibition.
References
Application Notes and Protocols for Assessing Cyclo(Tyr-Val) Stability in Solution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of methodologies to assess the stability of the cyclic dipeptide Cyclo(L-Tyr-L-Val) in various solution-based conditions. The protocols outlined below are essential for determining the shelf-life, identifying potential degradation products, and understanding the intrinsic stability of this compound, which is critical for its development as a potential therapeutic agent.
Introduction to Cyclo(Tyr-Val) Stability
Cyclo(L-Tyr-L-Val) is a diketopiperazine (DKP), a class of cyclic dipeptides known for their enhanced stability compared to their linear counterparts. This increased stability is attributed to the conformational rigidity of the cyclic structure. However, under various stress conditions such as extreme pH, elevated temperature, oxidizing agents, and enzymatic activity, Cyclo(Tyr-Val) can undergo degradation. The primary degradation pathways for diketopiperazines include hydrolysis of the amide bonds within the ring structure and modifications to the amino acid side chains. For Cyclo(Tyr-Val), the tyrosine residue is also susceptible to oxidation. Understanding these degradation pathways and the rate at which they occur is crucial for formulation development and predicting the compound's in vivo fate.
Key Stability Assessment Methods
A multi-pronged approach utilizing chromatographic and spectroscopic techniques is recommended for a thorough stability assessment of Cyclo(Tyr-Val).
-
High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method is the cornerstone for quantifying the decrease of the parent compound and the formation of degradation products over time.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is indispensable for the identification and structural characterization of degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and can be used to monitor the degradation process in solution without the need for chromatographic separation.
Forced Degradation Studies
Forced degradation studies are designed to accelerate the degradation of Cyclo(Tyr-Val) under harsh conditions to predict its long-term stability and identify potential degradation products.
Experimental Workflow for Forced Degradation
Caption: Workflow for conducting forced degradation studies on Cyclo(Tyr-Val).
Potential Degradation Pathway of Cyclo(Tyr-Val)
The primary degradation pathway for Cyclo(Tyr-Val) under hydrolytic conditions is the cleavage of the amide bonds in the diketopiperazine ring, leading to the formation of the linear dipeptide Tyr-Val and its epimers. The tyrosine residue is also susceptible to oxidation.
Caption: Plausible degradation pathways for Cyclo(Tyr-Val) in solution.
Quantitative Data Summary
The following tables present illustrative quantitative data based on typical stability profiles of diketopiperazines under various stress conditions. Note: This data is for exemplary purposes and actual results for Cyclo(Tyr-Val) should be determined experimentally.
Table 1: pH-Dependent Hydrolysis of Cyclo(Tyr-Val) at 50°C
| pH | Condition | Apparent First-Order Rate Constant (k, day⁻¹) (Illustrative) | Half-life (t½, days) (Illustrative) |
| 2.0 | 0.01 M HCl | 0.045 | 15.4 |
| 7.4 | PBS | 0.010 | 69.3 |
| 10.0 | 0.01 M NaOH | 0.098 | 7.1 |
Table 2: Thermal Degradation of Cyclo(Tyr-Val) in pH 7.4 Buffer
| Temperature (°C) | Apparent First-Order Rate Constant (k, day⁻¹) (Illustrative) | Half-life (t½, days) (Illustrative) |
| 25 | 0.002 | 346.5 |
| 50 | 0.010 | 69.3 |
| 80 | 0.075 | 9.2 |
Table 3: Stability in Biological Media at 37°C
| Medium | Half-life (t½, hours) (Illustrative) |
| Simulated Gastric Fluid (SGF) with Pepsin | > 24 |
| Simulated Intestinal Fluid (SIF) with Pancreatin (B1164899) | 12 |
| Human Plasma | 18 |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method
Objective: To quantify the concentration of Cyclo(Tyr-Val) and its degradation products over time.
Instrumentation:
-
HPLC system with a UV/Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or Formic acid
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
-
Chromatographic Conditions (Example):
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm and 275 nm (for tyrosine)
-
Injection Volume: 10 µL
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-17 min: 95% B
-
17-18 min: 95% to 5% B
-
18-25 min: 5% B
-
-
-
Sample Preparation:
-
Prepare a stock solution of Cyclo(Tyr-Val) in a suitable solvent (e.g., methanol (B129727) or water/acetonitrile mixture).
-
For the stability study, dilute the stock solution to the desired concentration in the test buffer (e.g., PBS pH 7.4).
-
At each time point, withdraw an aliquot and, if necessary, quench the reaction (e.g., by adding an equal volume of mobile phase A).
-
-
Analysis:
-
Inject the samples onto the HPLC system.
-
Integrate the peak area of Cyclo(Tyr-Val) and any degradation products.
-
Calculate the percentage of remaining Cyclo(Tyr-Val) at each time point relative to the initial concentration.
-
Protocol 2: LC-MS/MS for Degradation Product Identification
Objective: To identify the mass and structure of degradation products.
Instrumentation:
-
LC-MS/MS system (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.
Procedure:
-
LC Separation:
-
Use the same or a similar HPLC method as described in Protocol 1 to separate the degradation products.
-
-
MS and MS/MS Analysis:
-
Operate the mass spectrometer in positive ion mode.
-
Acquire full scan MS data to determine the molecular weights of the parent compound and its degradation products.
-
Perform tandem MS (MS/MS) on the molecular ions of the degradation products to obtain fragmentation patterns.
-
-
Structure Elucidation:
-
Analyze the fragmentation patterns to deduce the structure of the degradation products. For example, the hydrolysis product (linear Tyr-Val) will have a mass increase of 18 Da (addition of H₂O) compared to Cyclo(Tyr-Val).
-
Protocol 3: NMR Spectroscopy for Stability Monitoring
Objective: To monitor the degradation of Cyclo(Tyr-Val) in solution in real-time and identify degradation products.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvents (e.g., D₂O, DMSO-d₆)
-
Cyclo(Tyr-Val)
Procedure:
-
Sample Preparation:
-
Dissolve a known concentration of Cyclo(Tyr-Val) in the desired deuterated buffer solution (e.g., phosphate (B84403) buffer in D₂O at a specific pD).
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum at time zero.
-
Incubate the NMR tube at the desired temperature.
-
Acquire subsequent ¹H NMR spectra at regular time intervals.
-
-
Data Analysis:
-
Integrate the signals corresponding to Cyclo(Tyr-Val) and any new signals that appear over time, which correspond to degradation products.
-
The decrease in the integral of the parent compound's signals and the increase in the integrals of the new signals can be used to determine the degradation kinetics.
-
2D NMR experiments (e.g., COSY, TOCSY, HSQC) can be performed on the final sample to aid in the structural elucidation of the degradation products.
-
Protocol 4: Enzymatic Stability Assay
Objective: To assess the stability of Cyclo(Tyr-Val) in the presence of digestive enzymes.
Reagents:
-
Simulated Gastric Fluid (SGF) with pepsin (USP recipe)
-
Simulated Intestinal Fluid (SIF) with pancreatin (USP recipe)
-
Human plasma (commercially available)
-
Cyclo(Tyr-Val) stock solution
Procedure:
-
Incubation:
-
Pre-warm the SGF, SIF, and plasma to 37°C.
-
Spike the Cyclo(Tyr-Val) stock solution into each biological medium to a final concentration of, for example, 10 µM.
-
Incubate the samples at 37°C with gentle shaking.
-
-
Sampling and Quenching:
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the enzymatic activity by adding 3 volumes of ice-cold acetonitrile containing an internal standard.
-
-
Sample Preparation for Analysis:
-
Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a new tube and evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in the HPLC mobile phase.
-
-
Analysis:
-
Analyze the samples by HPLC-UV or LC-MS/MS as described in Protocols 1 and 2 to determine the concentration of remaining Cyclo(Tyr-Val).
-
Calculate the half-life of Cyclo(Tyr-Val) in each biological medium.
-
By implementing these detailed application notes and protocols, researchers can effectively evaluate the stability of Cyclo(Tyr-Val) in solution, a critical step in its journey from a promising compound to a potential therapeutic agent.
Application of Cyclic Dipeptides in Quorum Sensing Research: A Focus on Cyclo(Tyr-Pro) Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quorum sensing (QS) is a cell-to-cell communication process that bacteria utilize to coordinate gene expression in response to population density. This intricate signaling system regulates a variety of physiological processes, including biofilm formation, virulence factor production, and antibiotic resistance. Consequently, the inhibition of quorum sensing presents a promising therapeutic strategy to combat bacterial infections without exerting direct bactericidal pressure, which may reduce the development of resistance. Cyclic dipeptides (CDPs), also known as diketopiperazines, are a class of compounds that have garnered significant attention for their potential as quorum sensing inhibitors (QSIs).
This document provides detailed application notes and protocols for the use of the cyclic dipeptide Cyclo(L-Tyr-L-Pro) , a well-characterized QSI, in quorum sensing research, particularly against the opportunistic pathogen Pseudomonas aeruginosa. While the initial topic of interest was Cyclo(Tyr-Val), a thorough review of current scientific literature reveals a lack of specific data regarding its application in quorum sensing. Therefore, this guide focuses on its close and extensively studied analog, Cyclo(L-Tyr-L-Pro), to provide robust and actionable information.
Mechanism of Action
Cyclic dipeptides, such as Cyclo(L-Tyr-L-Pro), are believed to interfere with QS signaling pathways, primarily the las and rhl systems in P. aeruginosa.[1] These systems are hierarchical, with the las system controlling the rhl system.[2] Cyclo(L-Tyr-L-Pro) has been shown to downregulate the expression of key QS regulatory genes, including lasI, lasR, rhlI, and rhlR.[1] This disruption leads to a reduction in the production of virulence factors and the inhibition of biofilm formation.[1] Molecular docking studies suggest that these CDPs may competitively bind to the ligand-binding domain of the LasR receptor protein, thereby preventing its activation by the native autoinducer molecules.[3]
Quantitative Data Summary
The following tables summarize the quantitative effects of Cyclo(L-Tyr-L-Pro) and the related compound Cyclo(L-Pro-L-Tyr) on various quorum sensing-regulated phenotypes in Pseudomonas aeruginosa PAO1.
Table 1: Inhibition of Biofilm Formation by Cyclic Dipeptides against P. aeruginosa PAO1
| Compound | Concentration | % Biofilm Inhibition | Reference |
| Cyclo(L-Tyr-L-Pro) | 0.5 mg/mL | 48% | [1] |
| Cyclo(L-Pro-L-Tyr) | 1.8 mM | 52% | [3] |
| Cyclo(L-Hyp-L-Tyr) | 1.8 mM | 50% | [3] |
| Cyclo(L-Pro-L-Phe) | 1.8 mM | 48% | [3] |
Table 2: Reduction of Virulence Factor Production by Cyclic Dipeptides in P. aeruginosa PAO1
| Compound | Concentration | Virulence Factor | % Reduction | Reference |
| Cyclo(L-Tyr-L-Pro) | 0.5 mg/mL | Pyocyanin (B1662382) | 41% | [1] |
| Protease | 20% | [1] | ||
| Elastase | 32% | [1] | ||
| Cyclo(L-Pro-L-Tyr) | 1.8 mM | Pyocyanin | 41% | [3] |
| Protease | 20% | [3] | ||
| Elastase | 32% | [3] | ||
| Cyclo(L-Hyp-L-Tyr) | 1.8 mM | Pyocyanin | 47% | [3] |
| Protease | 5% | [3] | ||
| Elastase | 8% | [3] |
Table 3: Downregulation of Quorum Sensing-Related Gene Expression by Cyclo(L-Tyr-L-Pro) in P. aeruginosa PAO1
| Gene | Concentration of Cyclo(L-Tyr-L-Pro) | % Reduction in Expression | Reference |
| lasI | 0.5 mg/mL | 43% | [1] |
| lasR | 0.5 mg/mL | 46% | [1] |
| rhlI | 0.5 mg/mL | 54% | [1] |
| rhlR | 0.5 mg/mL | 64% | [1] |
Visualizations
Experimental Protocols
Protocol 1: Biofilm Inhibition Assay (Crystal Violet Method)
Objective: To quantify the inhibitory effect of Cyclo(L-Tyr-L-Pro) on biofilm formation by P. aeruginosa.
Materials:
-
Cyclo(L-Tyr-L-Pro)
-
Pseudomonas aeruginosa (e.g., PAO1 strain)
-
Tryptic Soy Broth (TSB)
-
96-well flat-bottom polystyrene microtiter plates
-
0.1% (w/v) crystal violet solution
-
30% (v/v) acetic acid in water or 95% ethanol
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Preparation of Bacterial Inoculum:
-
Inoculate a single colony of P. aeruginosa into 5 mL of TSB and incubate overnight at 37°C with shaking.
-
Dilute the overnight culture 1:100 in fresh TSB.
-
-
Plate Setup:
-
Prepare serial dilutions of Cyclo(L-Tyr-L-Pro) in TSB at desired concentrations (e.g., ranging from 0.1 to 1.0 mg/mL).
-
Add 100 µL of the diluted bacterial culture to each well of a 96-well plate.
-
Add 100 µL of the Cyclo(L-Tyr-L-Pro) dilutions to the respective wells.
-
Include a positive control (bacteria with TSB and solvent vehicle) and a negative control (sterile TSB only).
-
-
Incubation:
-
Incubate the plate statically for 24-48 hours at 37°C.
-
-
Washing:
-
Carefully discard the planktonic culture from the wells.
-
Gently wash the wells twice with 200 µL of PBS to remove non-adherent cells.
-
-
Staining:
-
Add 150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
-
Washing:
-
Remove the crystal violet solution and wash the wells thoroughly with sterile distilled water until the wash water is clear.
-
-
Solubilization:
-
Air dry the plate completely.
-
Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the crystal violet bound to the biofilm.
-
Incubate for 15-30 minutes at room temperature with gentle shaking.
-
-
Quantification:
-
Transfer 150 µL of the solubilized crystal violet to a new flat-bottom 96-well plate.
-
Measure the absorbance at 590 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of biofilm inhibition using the following formula: % Inhibition = [1 - (OD590 of treated well / OD590 of control well)] x 100
-
Protocol 2: Pyocyanin Quantification Assay
Objective: To measure the effect of Cyclo(L-Tyr-L-Pro) on the production of the virulence factor pyocyanin by P. aeruginosa.
Materials:
-
Cyclo(L-Tyr-L-Pro)
-
Pseudomonas aeruginosa (e.g., PAO1 strain)
-
King's A Broth
-
0.2 M HCl
Procedure:
-
Culture Preparation:
-
Grow P. aeruginosa in King's A Broth in the presence and absence of sub-inhibitory concentrations of Cyclo(L-Tyr-L-Pro) for 24-48 hours at 37°C with shaking.
-
-
Extraction:
-
Centrifuge 5 mL of the bacterial culture at 8,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube.
-
Add 3 mL of chloroform to the supernatant and vortex vigorously for 30 seconds.
-
Centrifuge at 8,000 rpm for 10 minutes to separate the layers. The pyocyanin will be in the lower blue chloroform layer.
-
-
Acidification:
-
Carefully transfer the blue chloroform layer to a new tube.
-
Add 1 mL of 0.2 M HCl and vortex. The pyocyanin will move to the upper pink aqueous layer.
-
-
Quantification:
-
Measure the absorbance of the pink (acidic) layer at 520 nm.
-
The concentration of pyocyanin (µg/mL) is calculated by multiplying the OD520 by 17.072.
-
Protocol 3: Elastase Activity Assay (Elastin Congo Red Method)
Objective: To determine the effect of Cyclo(L-Tyr-L-Pro) on the activity of the LasB elastase produced by P. aeruginosa.
Materials:
-
Cyclo(L-Tyr-L-Pro)
-
Pseudomonas aeruginosa (e.g., PAO1 strain)
-
Luria-Bertani (LB) Broth
-
Elastin Congo Red (ECR)
-
Tris-HCl buffer (50 mM, pH 7.4) with 0.5 mM CaCl2
Procedure:
-
Preparation of Culture Supernatant:
-
Grow P. aeruginosa in LB broth with and without Cyclo(L-Tyr-L-Pro) for 24 hours at 37°C.
-
Centrifuge the cultures and filter the supernatant through a 0.22 µm filter to obtain cell-free supernatant.
-
-
Enzymatic Reaction:
-
Prepare a 2X ECR solution (20 mg/mL) in 50 mM Tris-HCl (pH 7.4) with 0.5 mM CaCl2.
-
In a microcentrifuge tube, mix 100 µL of the culture supernatant with 100 µL of the 2X ECR solution.
-
Incubate the mixture for 18-24 hours at 37°C with shaking.
-
-
Quantification:
-
Centrifuge the tubes to pellet the un-degraded ECR.
-
Transfer the supernatant to a 96-well plate.
-
Measure the absorbance of the supernatant at 495 nm. The absorbance is proportional to the amount of Congo Red released, which indicates elastase activity.[4]
-
Conclusion
Cyclo(L-Tyr-L-Pro) and related cyclic dipeptides are valuable tools for studying quorum sensing and its role in bacterial pathogenicity. The protocols and data presented here provide a framework for researchers to investigate the anti-quorum sensing and anti-biofilm properties of these and other compounds. By targeting bacterial communication, these molecules offer a promising avenue for the development of novel anti-virulence therapies that can complement traditional antibiotics and help combat the growing threat of antimicrobial resistance. Further research is warranted to explore the full potential of other cyclic dipeptides, including the initially proposed Cyclo(Tyr-Val), and to elucidate their precise mechanisms of action.
References
- 1. researchgate.net [researchgate.net]
- 2. A hierarchical quorum-sensing cascade in Pseudomonas aeruginosa links the transcriptional activators LasR and RhIR (VsmR) to expression of the stationary-phase sigma factor RpoS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of hydroxyl group in cyclo(Pro-Tyr)-like cyclic dipeptides on their anti-QS activity and self-assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pseudomonas aeruginosa Elastase Contributes to the Establishment of Chronic Lung Colonization and Modulates the Immune Response in a Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Cyclo(Tyr-Val) Solubility and Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with Cyclo(Tyr-Val).
Frequently Asked Questions (FAQs)
Q1: What is Cyclo(Tyr-Val) and why is its solubility a concern?
Cyclo(Tyr-Val) is a cyclic dipeptide, also known as a diketopiperazine (DKP).[1][2] Composed of tyrosine and valine residues, its structure confers a significant hydrophobic character, which often leads to poor solubility in aqueous solutions commonly used in biological experiments. Understanding and overcoming these solubility challenges is critical for accurate and reproducible experimental results.
Q2: In which solvents is Cyclo(Tyr-Val) soluble?
Cyclo(Tyr-Val) is readily soluble in several organic solvents.[3][4][5] Dimethyl sulfoxide (B87167) (DMSO) is the most recommended solvent for creating high-concentration stock solutions due to its strong solubilizing capacity for hydrophobic compounds and its compatibility with many biological assays at low final concentrations.[6] Other suitable organic solvents include dimethylformamide (DMF), ethanol, and methanol.[3][4][5] Direct dissolution in aqueous buffers like phosphate-buffered saline (PBS) is generally not successful.
Q3: What is the recommended method for preparing a Cyclo(Tyr-Val) stock solution?
The recommended method involves first dissolving the lyophilized Cyclo(Tyr-Val) powder in 100% anhydrous DMSO to create a high-concentration stock solution (e.g., 10-50 mM).[6] To ensure complete dissolution, vortexing and brief sonication in a water bath may be necessary. Gentle warming to 37°C can also aid in solubilization.[7]
Q4: How can I prevent my Cyclo(Tyr-Val) stock solution from precipitating?
Precipitation in a DMSO stock solution can occur due to the absorption of atmospheric moisture, as DMSO is hygroscopic, or from repeated freeze-thaw cycles.[8] To prevent this, use anhydrous DMSO, store the stock solution in tightly sealed vials, and prepare smaller aliquots to avoid multiple freeze-thaw cycles. Stock solutions are generally stable for several months when stored at -20°C.[7]
Q5: My Cyclo(Tyr-Val) precipitates when I dilute it into my aqueous experimental buffer or cell culture medium. What should I do?
This is a common issue known as "crashing out" or "antisolvent precipitation," which occurs when a compound that is soluble in an organic solvent is introduced into an aqueous environment where it is poorly soluble.[8][9] Please refer to the detailed troubleshooting guide below for a step-by-step approach to resolving this issue.
Data Presentation: Solubility of Cyclo(Tyr-Val)
While exact quantitative values for the solubility of Cyclo(Tyr-Val) are not widely published, the following table summarizes its solubility in common laboratory solvents based on available data and general principles for hydrophobic peptides. Researchers should determine the maximum soluble concentration for their specific experimental conditions.
| Solvent | Solubility | Recommended Use |
| Dimethyl Sulfoxide (DMSO) | High (e.g., ≥ 10 mM)[10] | Primary solvent for high-concentration stock solutions. |
| Dimethylformamide (DMF) | Soluble[3][4][5] | Alternative to DMSO for stock solutions. |
| Ethanol | Soluble[3][4][5] | Can be used for stock solutions; may be more compatible with certain assays than DMSO. |
| Methanol | Soluble[3][4][5] | Similar to ethanol, useful for initial dissolution. |
| Aqueous Buffers (e.g., PBS) | Very Low / Insoluble | Not recommended for initial dissolution. |
| Cell Culture Media | Very Low / Insoluble | Requires careful dilution from an organic stock solution. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Cyclo(Tyr-Val) Stock Solution in DMSO
-
Preparation : Before opening, centrifuge the vial of lyophilized Cyclo(Tyr-Val) to ensure all the powder is at the bottom.
-
Solvent Addition : Add the required volume of anhydrous DMSO to the vial to achieve the desired high concentration (e.g., 10-50 mM).
-
Dissolution : Tightly cap the vial and vortex thoroughly. If the solution is not clear, sonicate in a water bath for 5-10 minutes or gently warm the solution to 37°C.[7]
-
Inspection : Visually confirm that the solution is clear and free of any particulate matter.
-
Storage : Aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles and store at -20°C.[7]
Protocol 2: Preparation of a Working Solution in Aqueous Buffer or Cell Culture Medium
-
Pre-warm Medium : Warm your aqueous buffer or cell culture medium to 37°C. This can help to increase the solubility of the compound upon dilution.[6]
-
Intermediate Dilution (Optional but Recommended) : To minimize the solvent shock, you can first prepare an intermediate dilution of your DMSO stock in the pre-warmed medium.
-
Final Dilution : Slowly add the Cyclo(Tyr-Val) stock solution (or intermediate dilution) drop-wise to the pre-warmed medium while gently vortexing or swirling.[6] This rapid and even distribution is crucial to prevent localized high concentrations that can lead to precipitation.
-
Final DMSO Concentration : Ensure the final concentration of DMSO in your working solution is as low as possible, ideally below 0.5% (v/v), to avoid solvent-induced toxicity in cell-based assays.[6]
-
Final Inspection : Visually inspect the final working solution for any signs of precipitation (cloudiness or visible particles) before use.
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Dilution into Aqueous Media
If you observe immediate precipitation when diluting your DMSO stock solution into an aqueous buffer or cell culture medium, follow these troubleshooting steps.
Issue 2: Delayed Precipitation in Cell Culture
If your working solution appears clear initially but precipitation occurs after several hours or days of incubation, consider the following.
Logical Relationship of Solubility Factors
The solubility of Cyclo(Tyr-Val) is governed by a hierarchy of factors, starting from its intrinsic chemical properties to the experimental conditions.
References
- 1. Diketopiperazine - Wikipedia [en.wikipedia.org]
- 2. 2,5-Diketopiperazine - Wikipedia [en.wikipedia.org]
- 3. caymanchem.com [caymanchem.com]
- 4. bioaustralis.com [bioaustralis.com]
- 5. bioaustralis.com [bioaustralis.com]
- 6. benchchem.com [benchchem.com]
- 7. biocrick.com [biocrick.com]
- 8. benchchem.com [benchchem.com]
- 9. Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cyclo(Tyr-Val) | CAS:21754-25-6 | Manufacturer ChemFaces [chemfaces.com]
Technical Support Center: Troubleshooting Cyclo(Tyr-Val) Aggregation In Vitro
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting aggregation issues encountered during in vitro experiments with the cyclic dipeptide Cyclo(Tyr-Val). The information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is Cyclo(Tyr-Val) and what are its basic properties?
Cyclo(L-Tyr-L-Val) is a diketopiperazine, a type of cyclic dipeptide, that has been isolated as a secondary metabolite from fungi.[1][2] Its structure consists of tyrosine and valine amino acid residues. Key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₁₄H₁₈N₂O₃ | [1] |
| Molecular Weight | 262.3 g/mol | [1] |
| Appearance | Solid | [1] |
| Solubility | Soluble in DMF, DMSO, Ethanol, Methanol | [1][3] |
| CAS Number | 21754-25-6 | [1] |
Q2: My Cyclo(Tyr-Val) solution is cloudy. What is happening?
Cloudiness or turbidity in your Cyclo(Tyr-Val) solution is a strong indication of aggregation.[4] Cyclo(Tyr-Val) possesses both a hydrophobic valine residue and an aromatic tyrosine residue, which can promote self-assembly and aggregation in aqueous solutions. This process is primarily driven by hydrophobic interactions and π-π stacking of the tyrosine rings. The hydroxyl group on the tyrosine residue can also contribute to hydrogen bonding, further stabilizing the aggregates.[4]
Q3: What factors influence the aggregation of Cyclo(Tyr-Val) in vitro?
Several factors can influence the aggregation of Cyclo(Tyr-Val):
-
Concentration: Higher concentrations of Cyclo(Tyr-Val) are more likely to lead to aggregation as the proximity of the molecules facilitates self-assembly.
-
Solvent: While soluble in organic solvents, introducing an aqueous buffer can trigger aggregation due to the hydrophobic effect.
-
pH: The pH of the solution can affect the charge state of the tyrosine hydroxyl group, potentially influencing aggregation behavior.
-
Temperature: Temperature can impact the thermodynamics of self-assembly. Storing solutions at inappropriate temperatures can promote aggregation.
-
Ionic Strength: The presence of salts in the buffer can either shield repulsive charges and promote aggregation or stabilize the peptide in a soluble form, depending on the specific salt and its concentration.
Q4: How can I detect and characterize Cyclo(Tyr-Val) aggregation?
Several techniques can be used to detect and characterize the aggregation of Cyclo(Tyr-Val). A multi-faceted approach is often recommended for a comprehensive understanding.
| Technique | Information Provided |
| Visual Inspection | Simple detection of visible precipitates or turbidity. |
| UV-Vis Spectroscopy | An increase in absorbance at higher wavelengths (e.g., 340-600 nm) can indicate light scattering due to the presence of aggregates. |
| Thioflavin T (ThT) Assay | Detects the presence of amyloid-like β-sheet structures within the aggregates through a characteristic fluorescence increase. |
| Dynamic Light Scattering (DLS) | Measures the size distribution of particles in solution, allowing for the detection and quantification of different aggregate sizes (e.g., monomers, oligomers, larger aggregates).[5][6] |
| Transmission Electron Microscopy (TEM) | Provides direct visualization of the morphology and size of the aggregates (e.g., spherical, fibrillar, amorphous).[7][8] |
Troubleshooting Guides
Issue 1: Cyclo(Tyr-Val) precipitates immediately upon addition of aqueous buffer.
-
Cause: Rapid change in solvent polarity from a favorable organic solvent to an unfavorable aqueous environment, leading to immediate hydrophobic collapse and aggregation.
-
Solution Workflow:
Workflow for dissolving Cyclo(Tyr-Val) to prevent immediate precipitation.
Issue 2: Cyclo(Tyr-Val) solution becomes cloudy over time, especially at 4°C.
-
Cause: The peptide may be metastable at the initial concentration and temperature, with aggregation occurring more slowly. Low temperatures can sometimes decrease the solubility of hydrophobic compounds.
-
Troubleshooting Steps:
-
Optimize Storage Conditions: Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
-
Adjust Final Concentration: The working concentration of Cyclo(Tyr-Val) in your assay may be above its critical aggregation concentration (CAC) under the experimental conditions. Try lowering the concentration.
-
Modify Buffer Composition:
-
pH: Empirically test a range of pH values to find the optimal pH for solubility.
-
Additives: Consider adding small amounts of organic co-solvents (e.g., up to 5% DMSO or ethanol) or non-ionic surfactants (e.g., Tween-20) to the final aqueous buffer to increase solubility.
-
-
Issue 3: Inconsistent results in aggregation-sensitive assays.
-
Cause: Variability in the aggregation state of Cyclo(Tyr-Val) between experiments.
-
Solution Workflow:
Workflow for ensuring experimental consistency.
Experimental Protocols
Protocol 1: Preparation of Cyclo(Tyr-Val) Stock Solution
-
Weigh out the desired amount of lyophilized Cyclo(Tyr-Val) powder in a sterile microcentrifuge tube.
-
Add the minimum volume of 100% Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) required to fully dissolve the powder. For example, start by adding 10-20 µL.
-
Vortex the tube vigorously for 1-2 minutes. If necessary, sonicate for 5-10 minutes in a water bath sonicator to ensure complete dissolution.
-
Visually inspect the solution against a light source to ensure it is clear and free of any particulates.
-
Store the stock solution in small, single-use aliquots at -20°C or -80°C.
Protocol 2: Thioflavin T (ThT) Assay for Aggregation Monitoring
-
Prepare a 1 mM ThT stock solution in sterile, deionized water. Filter the solution through a 0.22 µm syringe filter.[9] Store protected from light at 4°C.
-
Prepare the reaction mixture:
-
In a microplate well (black, clear-bottom), add the appropriate volume of your experimental buffer.
-
Add the desired concentration of Cyclo(Tyr-Val) from the stock solution. The final DMSO concentration should be kept constant across all wells and ideally below 5%.
-
Add ThT from the stock solution to a final concentration of 10-25 µM.[9]
-
-
Set up controls:
-
Buffer with ThT only (for background fluorescence).
-
Buffer with Cyclo(Tyr-Val) only (to check for intrinsic fluorescence).
-
-
Incubate and Measure:
-
Seal the plate to prevent evaporation.
-
Incubate the plate in a plate reader at the desired temperature (e.g., 37°C).
-
Measure the fluorescence intensity at regular intervals (e.g., every 15-30 minutes) with excitation at ~440-450 nm and emission at ~480-490 nm.[9]
-
-
Data Analysis: Subtract the background fluorescence of the ThT-only control from all readings. Plot the fluorescence intensity versus time to monitor the kinetics of aggregation.
Protocol 3: Characterization of Aggregates by Dynamic Light Scattering (DLS)
-
Sample Preparation: Prepare the Cyclo(Tyr-Val) solution at the desired concentration in the final experimental buffer. It is crucial that the buffer is filtered through a 0.02 µm filter to remove any dust or particulate matter.
-
Filtering the Sample: Filter the prepared Cyclo(Tyr-Val) solution through a 0.22 µm syringe filter directly into a clean DLS cuvette. This step is critical to remove any large, extraneous particles that could interfere with the measurement.
-
Instrument Setup:
-
Set the instrument to the correct temperature for your experiment.
-
Ensure the laser is aligned and the detector is functioning correctly.
-
-
Measurement:
-
Place the cuvette in the DLS instrument and allow the sample to equilibrate to the set temperature for at least 5-10 minutes.
-
Perform multiple measurements (e.g., 10-15 runs) to obtain statistically significant data.
-
-
Data Analysis: Analyze the correlation function to determine the size distribution of particles in the solution. This will provide information on the hydrodynamic radius of any aggregates present.[5]
Signaling Pathways and Logical Relationships
The aggregation of Cyclo(Tyr-Val) is a self-assembly process driven by non-covalent interactions. The following diagram illustrates the potential pathway from soluble monomers to larger aggregates.
A schematic of the potential aggregation pathway of Cyclo(Tyr-Val).
By understanding the factors that drive Cyclo(Tyr-Val) aggregation and employing the appropriate detection and troubleshooting strategies, researchers can minimize experimental variability and obtain more reliable and reproducible results.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. bioaustralis.com [bioaustralis.com]
- 4. Effects of hydroxyl group in cyclo(Pro-Tyr)-like cyclic dipeptides on their anti-QS activity and self-assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. enovatia.com [enovatia.com]
- 7. Transmission electron microscopy as an orthogonal method to characterize protein aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transmission electron microscopy as an orthogonal method to characterize protein aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thioflavin T assay protocol for alpha-synuclein proteins [abcam.com]
Technical Support Center: Optimizing Cyclo(Tyr-Val) Concentration for Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Cyclo(Tyr-Val) in cell culture applications.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting concentration for Cyclo(Tyr-Val) in my cell culture experiments?
There is limited direct data available in published literature regarding a universal starting concentration for Cyclo(Tyr-Val). However, based on studies of structurally similar cyclic dipeptides like Cyclo(Pro-Tyr), a starting range of 1 µM to 1 mM is a reasonable starting point for range-finding experiments. For instance, a concentration of 1.8 mM of Cyclo(L-Pro-L-Tyr) was used to assess its effects on P. aeruginosa virulence factors and biofilm formation.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
Q2: How should I dissolve Cyclo(Tyr-Val) for use in cell culture?
Cyclo(Tyr-Val) is soluble in organic solvents such as DMSO, DMF, ethanol, and methanol.[2][3] For cell culture applications, it is recommended to prepare a concentrated stock solution in sterile DMSO. This stock solution can then be diluted to the final working concentration in your cell culture medium. Ensure the final concentration of the solvent in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q3: Is Cyclo(Tyr-Val) cytotoxic to mammalian cells?
Q4: What are the known biological activities and potential mechanisms of action for Cyclo(Tyr-Val)?
Cyclo(Tyr-Val) is a diketopiperazine, a class of compounds with diverse biological activities. While one report indicated it was inactive as an antioxidant, antitumor, or antifungal agent, it has been included in several patents with broad therapeutic claims.[3] A study on the related compound Cyclo(Pro-Tyr) suggests that it can disrupt plasma membrane polarization, induce oxidative stress, and impact the PI3K/AKT signaling pathway.[4][5] It is plausible that Cyclo(Tyr-Val) may exert its effects through similar mechanisms, but this requires experimental verification.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Precipitation in Culture Medium | The concentration of Cyclo(Tyr-Val) exceeds its solubility limit in the aqueous medium. | - Ensure the final DMSO concentration is sufficient to maintain solubility, but remains non-toxic to the cells.- Prepare a more diluted stock solution and add a larger volume to the medium, while adjusting for the final concentration.- Consider using a different solvent for the stock solution, after verifying its compatibility with your cell line. |
| High Cell Death or Low Viability | The concentration of Cyclo(Tyr-Val) is cytotoxic. | - Perform a dose-response cytotoxicity assay (e.g., MTT, trypan blue exclusion) to determine the IC50 value.- Use concentrations well below the determined cytotoxic level for your experiments.- Reduce the treatment duration. |
| No Observable Effect | - The concentration of Cyclo(Tyr-Val) is too low.- The compound is not active in your specific experimental model.- The incubation time is insufficient. | - Increase the concentration of Cyclo(Tyr-Val) in a stepwise manner.- Extend the treatment duration.- Verify the biological activity of your Cyclo(Tyr-Val) batch with a positive control if available.- Re-evaluate the hypothesis that Cyclo(Tyr-Val) will have an effect in your system. |
| Inconsistent Results | - Variability in compound preparation.- Inconsistent cell health or passage number. | - Prepare fresh stock solutions of Cyclo(Tyr-Val) for each experiment.- Use cells within a consistent range of passage numbers.- Ensure consistent cell seeding density and culture conditions. |
Data Summary
Table 1: Biological Activity of Related Cyclic Dipeptides
| Compound | Organism/Cell Line | Concentration | Observed Effect |
| Cyclo(L-Pro-L-Tyr) | P. aeruginosa PAO1 | 1.8 mM | Inhibition of biofilm formation by 52% and reduction in pyocyanin (B1662382) production.[1] |
| Cyclo(L-Pro-L-Tyr) | A549 and NIH-3T3 cells | < 10 mM | Low cytotoxicity observed.[1] |
| Cyclo(Pro-Tyr) | Botrytis cinerea | 0.2 mg/mL (EC50) | Induction of oxidative burst.[4] |
| Cyclo(Phe-Ala) & Cyclo(Ala-Trp) | Diatoms | 50 µg/mL | Significant anti-diatom activity.[6] |
Experimental Protocols
Protocol 1: Determination of Optimal Cyclo(Tyr-Val) Concentration using a Dose-Response Assay
-
Cell Seeding: Plate your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Preparation of Cyclo(Tyr-Val) Dilutions: Prepare a 100 mM stock solution of Cyclo(Tyr-Val) in sterile DMSO. Serially dilute the stock solution in cell culture medium to achieve a range of final concentrations (e.g., 1 µM, 10 µM, 100 µM, 1 mM, 10 mM). Include a vehicle control (medium with the highest concentration of DMSO used).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of Cyclo(Tyr-Val).
-
Incubation: Incubate the plate for a duration relevant to your experiment (e.g., 24, 48, or 72 hours).
-
Assessment of Cell Viability: Use a suitable cell viability assay, such as MTT or PrestoBlue™, to determine the percentage of viable cells at each concentration.
-
Data Analysis: Plot the cell viability against the log of the Cyclo(Tyr-Val) concentration to determine the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration).
Visualizations
Caption: Workflow for determining the optimal concentration of Cyclo(Tyr-Val).
Caption: Hypothesized signaling pathway for Cyclo(Tyr-Val).
References
- 1. Effects of hydroxyl group in cyclo(Pro-Tyr)-like cyclic dipeptides on their anti-QS activity and self-assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. bioaustralis.com [bioaustralis.com]
- 4. Cyclo(Pro-Tyr) elicits conserved cellular damage in fungi by targeting the [H+]ATPase Pma1 in plasma membrane domains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cyclo(Tyr-Val) | CAS:21754-25-6 | Manufacturer ChemFaces [chemfaces.com]
Cyclo(Tyr-Val) Stability in Aqueous Solutions: A Technical Support Center
For researchers, scientists, and drug development professionals working with Cyclo(Tyr-Val), ensuring its stability in aqueous solutions is paramount for reliable experimental outcomes. This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: My Cyclo(Tyr-Val) solution appears cloudy or has formed a precipitate. What could be the cause?
A1: Precipitate formation can be due to several factors:
-
Low Solubility: Cyclo(Tyr-Val), like many cyclic dipeptides, can have limited solubility in purely aqueous solutions, especially at higher concentrations. The rigid structure and potential for intermolecular hydrogen bonding can lead to aggregation and precipitation.[1]
-
pH Effects: The pH of your solution can influence the solubility. While Cyclo(Tyr-Val) itself does not have readily ionizable groups, extreme pH values can affect the overall solution properties and potentially lead to precipitation.
-
Temperature: Lower temperatures can decrease the solubility of Cyclo(Tyr-Val). If you are working with cold buffers or storing solutions at low temperatures, precipitation may occur.
-
Buffer Composition: The type and concentration of buffer salts can impact the solubility of your compound through salting-in or salting-out effects.
Q2: I suspect my Cyclo(Tyr-Val) is degrading in my aqueous buffer. What are the likely degradation pathways?
A2: The primary degradation pathway for Cyclo(Tyr-Val) in aqueous solution is hydrolysis of the amide bonds within the diketopiperazine (DKP) ring. This leads to the formation of the linear dipeptide, Tyr-Val, and subsequently, the individual amino acids, Tyrosine and Valine. This hydrolysis is susceptible to both acid and base catalysis.
Q3: At what pH is Cyclo(Tyr-Val) most stable?
A3: Generally, diketopiperazines are most stable in the neutral pH range (approximately pH 5-8).[2] Significant degradation can be expected at pH values below 3 and above 8 due to acid and base-catalyzed hydrolysis of the amide bonds, respectively.[2]
Q4: How does temperature affect the stability of Cyclo(Tyr-Val)?
A4: Increased temperature accelerates the rate of hydrolysis and degradation of Cyclo(Tyr-Val). For kinetic studies, it is crucial to maintain a constant and controlled temperature. For long-term storage of stock solutions, it is advisable to store them at low temperatures (e.g., -20°C) to minimize degradation.
Q5: What analytical techniques can I use to monitor the stability of Cyclo(Tyr-Val) and detect its degradation products?
A5: High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique for monitoring the stability of Cyclo(Tyr-Val).[2][3]
-
Method: A reversed-phase HPLC method with UV detection is typically suitable.
-
Detection: The disappearance of the Cyclo(Tyr-Val) peak and the appearance of new peaks corresponding to the linear dipeptide (Tyr-Val) and the individual amino acids (Tyrosine and Valine) can be monitored over time.
-
Quantification: By running standards of Cyclo(Tyr-Val) and its potential degradation products, you can quantify the extent of degradation.
Mass spectrometry (MS) coupled with HPLC (LC-MS) can be used for definitive identification of the degradation products.[3]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Inconsistent results in bioassays | Degradation of Cyclo(Tyr-Val) in the assay buffer. | Prepare fresh solutions of Cyclo(Tyr-Val) for each experiment. Assess the stability of Cyclo(Tyr-Val) in your specific assay buffer over the time course of the experiment. Consider using a buffer in the pH 5-8 range if compatible with your assay. |
| Loss of compound over time during storage | Hydrolysis of the diketopiperazine ring. | Store stock solutions in appropriate solvents (e.g., DMSO, ethanol) at -20°C or -80°C.[4][5] For aqueous working solutions, prepare them fresh before use. If aqueous storage is necessary, use a buffer at a neutral pH and store at low temperatures for short periods. |
| Appearance of unexpected peaks in HPLC analysis | Degradation to linear dipeptide and/or individual amino acids. Epimerization at the chiral centers. | Confirm the identity of the new peaks using LC-MS. To minimize degradation, follow the storage and handling recommendations above. Epimerization can be influenced by pH and temperature, so maintaining stable conditions is important. |
| Difficulty in dissolving Cyclo(Tyr-Val) in aqueous buffer | Low intrinsic solubility. | Prepare a concentrated stock solution in an organic solvent like DMSO or ethanol (B145695) and then dilute it into your aqueous buffer.[4][5] Ensure the final concentration of the organic solvent is compatible with your experiment. Gentle warming and sonication may aid dissolution, but be mindful of potential degradation at elevated temperatures. |
Quantitative Data Summary
| Condition | Parameter | Expected Outcome for Cyclo(Tyr-Val) Stability |
| pH | Half-life (t½) | Longest at pH 5-8. Decreases significantly at pH < 3 and pH > 8. |
| Temperature | Degradation Rate Constant (k) | Increases with increasing temperature (e.g., higher k at 40°C vs. 25°C). |
| Buffer Type | Degradation Rate | May be influenced by buffer species, with some buffers potentially catalyzing hydrolysis.[2] |
Note: This table is for illustrative purposes. Actual rates should be determined experimentally under your specific conditions.
Experimental Protocols
Protocol: Assessment of Cyclo(Tyr-Val) Stability in Aqueous Buffer
-
Solution Preparation:
-
Prepare a concentrated stock solution of Cyclo(Tyr-Val) in a suitable organic solvent (e.g., 10 mM in DMSO).
-
Prepare the desired aqueous buffers (e.g., phosphate (B84403) buffer at pH 3, 5, 7, and 9).
-
Spike the Cyclo(Tyr-Val) stock solution into each buffer to a final concentration of 100 µM. Ensure the final DMSO concentration is low (e.g., <1%) and consistent across all samples.
-
-
Incubation:
-
Divide each solution into aliquots in sealed vials.
-
Incubate the vials at a constant temperature (e.g., 37°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one aliquot from each buffer condition.
-
-
Sample Analysis:
-
Immediately quench any further reaction by adding an equal volume of a strong solvent like acetonitrile (B52724) or by freezing at -80°C.
-
Analyze the samples by a validated reversed-phase HPLC method with UV detection.
-
Monitor the peak area of Cyclo(Tyr-Val) and any degradation products.
-
-
Data Analysis:
-
Plot the natural logarithm of the Cyclo(Tyr-Val) peak area versus time for each condition.
-
The slope of the line will give the pseudo-first-order degradation rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Visualizations
Caption: Hydrolytic degradation pathway of Cyclo(Tyr-Val).
Caption: Workflow for assessing Cyclo(Tyr-Val) stability.
Caption: Troubleshooting decision tree for stability issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Kinetics of diketopiperazine formation using model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Analytical techniques used to study the degradation of proteins and peptides: chemical instability - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Cyclo(Tyr-Val) Experimental Integrity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Cyclo(Tyr-Val) during experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to ensure the stability and reliability of your results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions regarding the stability of Cyclo(Tyr-Val) in experimental settings.
Q1: My experimental results with Cyclo(Tyr-Val) are inconsistent. Could degradation be the cause?
A1: Yes, inconsistency in experimental outcomes is a common indicator of compound degradation. Cyclo(Tyr-Val), a diketopiperazine (DKP), can be susceptible to degradation under certain conditions, leading to reduced activity or the formation of interfering byproducts. Key factors that can influence its stability include pH, temperature, and the presence of enzymes in your experimental system.
Q2: What are the primary pathways of Cyclo(Tyr-Val) degradation?
A2: The main degradation pathway for diketopiperazines like Cyclo(Tyr-Val) in aqueous solutions is hydrolysis of the amide bonds in the piperazine-2,5-dione ring. This process is significantly influenced by pH and temperature. Enzymatic degradation can also occur, particularly in biological systems such as cell cultures or in the presence of tissue homogenates.
Q3: At what pH is Cyclo(Tyr-Val) most stable?
A3: Based on studies of similar diketopiperazines, Cyclo(Tyr-Val) is expected to be most stable in a slightly acidic to neutral pH range, approximately pH 3 to 7. Under strongly acidic (pH < 3) or alkaline (pH > 8) conditions, the rate of hydrolysis increases significantly.
Q4: I need to conduct an experiment at a pH of 8.5. How can I minimize degradation?
A4: Working at alkaline pH presents a stability challenge. To mitigate degradation, consider the following strategies:
-
Minimize Incubation Time: Design your experiment to have the shortest possible duration at the alkaline pH.
-
Lower Temperature: If your experimental protocol allows, perform the incubation at a lower temperature (e.g., 4°C) to slow down the rate of hydrolysis.
-
Use a Freshly Prepared Solution: Prepare your Cyclo(Tyr-Val) stock solution immediately before use and add it to the alkaline buffer at the last possible moment.
-
Run a Stability Control: Include a control sample of Cyclo(Tyr-Val) in the alkaline buffer without your experimental system (e.g., cells or enzymes) and analyze it alongside your experimental samples to quantify the extent of abiotic degradation.
Q5: How should I prepare and store Cyclo(Tyr-Val) stock solutions?
A5: For optimal stability, follow these guidelines:
-
Solvent Selection: Cyclo(Tyr-Val) is soluble in solvents such as DMSO, DMF, ethanol, and methanol.[1] For biological experiments, DMSO is a common choice.
-
Stock Concentration: Prepare a concentrated stock solution (e.g., 10-50 mM) in an anhydrous solvent like DMSO.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When stored as a solid, Cyclo(Tyr-Val) is stable for years at -20°C.[1]
-
Working Solutions: Prepare aqueous working solutions fresh for each experiment by diluting the stock solution in your experimental buffer immediately before use. Do not store aqueous solutions of Cyclo(Tyr-Val) for extended periods.
Q6: I am using Cyclo(Tyr-Val) in a cell culture experiment that runs for 48 hours. How can I ensure its stability?
A6: Long-term experiments in complex biological media require careful planning:
-
Media pH: Ensure the pH of your cell culture medium is within the optimal stability range for Cyclo(Tyr-Val) (typically 7.2-7.4 for most cell lines).
-
Serum Enzymes: Be aware that serum in the culture medium contains esterases and proteases that could potentially degrade Cyclo(Tyr-Val). Consider reducing the serum concentration if your cells can tolerate it, or use a serum-free medium for the duration of the treatment.
-
Compound Replenishment: For long incubation times, consider replenishing the Cyclo(Tyr-Val) by replacing the medium with fresh compound-containing medium every 24 hours.
-
Stability Assessment: It is highly recommended to perform a preliminary experiment to assess the stability of Cyclo(Tyr-Val) in your specific cell culture medium over the intended duration of the experiment (see the detailed protocol below).
Quantitative Data Summary
While specific degradation kinetics for Cyclo(Tyr-Val) are not extensively published, the following table provides an illustrative summary of the expected pH-dependent stability based on data from similar diketopiperazines. This data should be used as a general guide, and it is recommended to perform stability studies under your specific experimental conditions.
| pH | Expected Stability | Primary Degradation Pathway | Recommendations |
| < 3 | Low | Acid-catalyzed hydrolysis | Avoid prolonged exposure; use a freshly prepared solution. |
| 3 - 7 | High | Minimal hydrolysis | Optimal pH range for experiments. |
| 7 - 8 | Moderate | Base-catalyzed hydrolysis | Minimize incubation time and temperature. |
| > 8 | Low | Rapid base-catalyzed hydrolysis | Avoid if possible; if necessary, use stringent controls and short exposure times. |
Experimental Protocols
Protocol: Assessing the Stability of Cyclo(Tyr-Val) in Experimental Solutions
This protocol outlines a method using High-Performance Liquid Chromatography (HPLC) to determine the stability of Cyclo(Tyr-Val) under specific experimental conditions (e.g., in cell culture medium at 37°C).
Materials:
-
Cyclo(Tyr-Val)
-
Anhydrous DMSO
-
Your experimental solution (e.g., cell culture medium, buffer)
-
HPLC system with a UV detector
-
C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile phase: Acetonitrile (B52724) and water with 0.1% trifluoroacetic acid (TFA)
-
Incubator or water bath at the desired temperature
-
Microcentrifuge tubes
Procedure:
-
Preparation of Cyclo(Tyr-Val) Stock Solution:
-
Prepare a 10 mM stock solution of Cyclo(Tyr-Val) in anhydrous DMSO.
-
-
Preparation of Test Samples:
-
In triplicate, add the Cyclo(Tyr-Val) stock solution to your experimental solution to achieve the final desired concentration (e.g., 100 µM).
-
Prepare a control sample with Cyclo(Tyr-Val) in a known stable solvent (e.g., 50:50 acetonitrile:water) at the same concentration.
-
-
Incubation:
-
Incubate the test samples at the desired experimental temperature (e.g., 37°C).
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot (e.g., 100 µL) from each sample tube.
-
Immediately quench any potential enzymatic activity by adding an equal volume of cold acetonitrile.
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes to precipitate any proteins.
-
Transfer the supernatant to HPLC vials for analysis.
-
-
HPLC Analysis:
-
Set up the HPLC system with a C18 column.
-
Use a gradient elution method with a mobile phase of water (with 0.1% TFA) and acetonitrile (with 0.1% TFA). A typical gradient might be from 10% to 90% acetonitrile over 20 minutes.
-
Monitor the elution of Cyclo(Tyr-Val) using a UV detector at an appropriate wavelength (e.g., 274 nm for the tyrosine chromophore).
-
Inject equal volumes of each sample and the control.
-
-
Data Analysis:
-
Identify the peak corresponding to Cyclo(Tyr-Val) based on the retention time of the control sample.
-
Integrate the peak area for Cyclo(Tyr-Val) at each time point.
-
Calculate the percentage of Cyclo(Tyr-Val) remaining at each time point relative to the T=0 time point.
-
Plot the percentage of remaining Cyclo(Tyr-Val) against time to determine its stability profile under your experimental conditions.
-
Visualizations
Logical Workflow for Troubleshooting Cyclo(Tyr-Val) Degradation
References
Technical Support Center: Interpreting Complex NMR Spectra of Cyclo(Tyr-Val)
Welcome to the technical support center for the interpretation of complex NMR spectra of Cyclo(L-Tyrosine-L-Valine) [Cyclo(Tyr-Val)]. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the NMR analysis of this cyclic dipeptide.
Frequently Asked Questions (FAQs)
Q1: Why is the ¹H-NMR spectrum of my Cyclo(Tyr-Val) sample more complex than expected, showing more signals than there are protons?
A1: The complexity of the ¹H-NMR spectrum of Cyclo(Tyr-Val) can arise from several factors:
-
Conformational Isomers: Cyclic dipeptides like Cyclo(Tyr-Val) can exist as a mixture of different conformers in solution due to the flexibility of the diketopiperazine ring and the side chains. The most common are boat and planar conformations of the ring. If the rate of interconversion between these conformers is slow on the NMR timescale, each conformer will give rise to a separate set of signals, leading to a more complex spectrum.
-
Cis/Trans Amide Bonds: While the amide bonds in the diketopiperazine ring are generally locked in a cis conformation, slow rotation of the side chains can lead to distinct rotamers that are observable by NMR.
-
Solvent Effects: The choice of NMR solvent can significantly influence the conformational equilibrium of the peptide, potentially favoring a mixture of conformers and thus increasing spectral complexity.
Troubleshooting Tip: Try acquiring the NMR spectrum at a higher temperature. Increased thermal energy can accelerate the interconversion between conformers, potentially causing the distinct sets of signals to coalesce into a single, averaged set, simplifying the spectrum.
Q2: I am observing significant signal overlap in the aromatic and aliphatic regions of the ¹H-NMR spectrum of Cyclo(Tyr-Val). How can I resolve these signals?
A2: Signal overlap is a common challenge in the NMR of peptides. Here are several strategies to resolve overlapping signals:
-
2D NMR Spectroscopy: Two-dimensional NMR experiments are essential for resolving overlapping signals.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings through bonds, typically over two to three bonds. It is excellent for identifying coupled protons within the same amino acid residue (e.g., the α-H, β-H, and γ-H protons of Valine).
-
TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations observed in COSY to an entire spin system.[1] For example, a cross-peak between an amide proton and an alpha-proton in a TOCSY spectrum will also show correlations to all other protons within that amino acid residue, which is invaluable for amino acid identification.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly bonded to a heteroatom, typically ¹³C or ¹⁵N. It is extremely useful for spreading out the proton signals based on the chemical shift of the carbon they are attached to, significantly improving resolution.
-
-
Change of Solvent: Acquiring the spectrum in a different deuterated solvent (e.g., from DMSO-d₆ to CD₃OD or a mixture) can alter the chemical shifts of some protons more than others, potentially resolving the overlap.[2]
-
Higher Magnetic Field: If available, using an NMR spectrometer with a higher magnetic field strength will increase the dispersion of the signals, often leading to better resolution.
Q3: How can I confirm the through-space proximity of the Tyrosine and Valine side chains to understand the 3D structure of Cyclo(Tyr-Val)?
A3: To determine the spatial arrangement of the amino acid residues, you need to perform Nuclear Overhauser Effect (NOE) experiments. These experiments detect protons that are close to each other in space (typically within 5 Å), regardless of whether they are connected by chemical bonds.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This is the standard experiment for observing NOEs in medium to large molecules. Cross-peaks in a NOESY spectrum indicate that two protons are spatially close.
-
ROESY (Rotating-frame Overhauser Effect Spectroscopy): For molecules in the size range of cyclic dipeptides, which may have a rotational correlation time that results in zero or very weak NOEs, a ROESY experiment is often more effective.[3] ROESY detects correlations in the rotating frame and can provide unambiguous information about through-space proximities.
By analyzing the NOESY or ROESY cross-peaks, you can identify which protons on the Tyrosine side chain are close to which protons on the Valine side chain, providing crucial distance restraints for 3D structure calculation and conformational analysis.
Troubleshooting Guides
Problem 1: Broad or Disappearing Amide Proton (NH) Signals
| Symptom | Possible Cause | Troubleshooting Steps |
| Amide (NH) proton signals are broad or not visible. | Chemical Exchange with Solvent: The amide protons are acidic and can exchange with deuterium (B1214612) from the solvent (e.g., in D₂O or CD₃OD). | 1. Use a Non-protic Solvent: Acquire the spectrum in a solvent like DMSO-d₆, which has no exchangeable deuterons. |
| 2. Lower the Temperature: This will slow down the exchange rate, often resulting in sharper amide signals. | ||
| 3. Check Sample pH: If using a water-containing solvent, ensure the pH is slightly acidic (around 4-5), as both acidic and basic conditions can catalyze amide proton exchange. | ||
| Broad signals for all protons. | Sample Aggregation: The peptide may be forming aggregates or oligomers in solution, leading to slower tumbling and broader lines. | 1. Lower the Concentration: Dilute the sample and re-acquire the spectrum. |
| 2. Change the Solvent: Try a different solvent that may better solvate the peptide and prevent aggregation. | ||
| 3. Increase the Temperature: This can sometimes break up aggregates. |
Problem 2: Difficulty in Assigning ¹H and ¹³C Signals
| Symptom | Possible Cause | Troubleshooting Steps |
| Ambiguous assignment of protons within each amino acid residue. | Overlap of signals and inability to trace coupling networks. | 1. Run a TOCSY Experiment: A TOCSY spectrum will show correlations between all protons within a single amino acid's spin system, making it easier to identify all the protons belonging to the Tyr and Val residues. |
| 2. Refer to Typical Chemical Shift Ranges: Use the provided data tables as a guide for expected chemical shifts. | ||
| Difficulty in assigning specific carbons to their attached protons. | Overlap in the ¹H spectrum makes HSQC interpretation challenging. | 1. Run an HMBC (Heteronuclear Multiple Bond Correlation) Experiment: HMBC shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for assigning quaternary carbons (like the carbonyl and aromatic carbons) and for linking different spin systems together. |
Data Presentation
Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for Cyclo(L-Tyr-L-Val) in DMSO-d₆
Note: Chemical shifts are reported in ppm and are referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C. Actual values may vary slightly depending on experimental conditions such as concentration and temperature.
| Atom | Tyrosine (Tyr) Residue | Valine (Val) Residue |
| ¹H Chemical Shifts (ppm) | ||
| NH | ~8.1 - 8.3 (d) | ~7.9 - 8.1 (d) |
| α-H | ~4.0 - 4.2 (m) | ~3.8 - 4.0 (m) |
| β-H | ~2.8 - 3.0 (m) | ~2.0 - 2.2 (m) |
| γ-H | - | ~0.8 - 1.0 (d) |
| δ-H (Aromatic) | ~7.0 - 7.2 (d) | - |
| ε-H (Aromatic) | ~6.6 - 6.8 (d) | - |
| OH (Phenolic) | ~9.2 - 9.4 (s) | - |
| ¹³C Chemical Shifts (ppm) | ||
| C=O | ~168 - 170 | ~168 - 170 |
| Cα | ~55 - 57 | ~59 - 61 |
| Cβ | ~36 - 38 | ~30 - 32 |
| Cγ | ~130 - 132 | ~18 - 20 |
| Cδ (Aromatic) | ~127 - 129 | - |
| Cε (Aromatic) | ~115 - 117 | - |
| Cζ (Aromatic) | ~156 - 158 | - |
Experimental Protocols
General Sample Preparation
-
Dissolve 5-10 mg of Cyclo(Tyr-Val) in 0.5-0.7 mL of deuterated solvent (e.g., DMSO-d₆).
-
Filter the solution into a clean, dry 5 mm NMR tube.
-
For experiments in D₂O, lyophilize the sample from a D₂O solution two to three times to replace exchangeable protons with deuterium.
Standard 2D NMR Acquisition Parameters (for a 500 MHz Spectrometer)
-
COSY:
-
Pulse Program: cosygpqf
-
Spectral Width: 12-14 ppm in both F1 and F2 dimensions.
-
Acquisition Time: ~0.2 s
-
Number of Increments (F1): 256-512
-
Number of Scans (per increment): 8-16
-
-
TOCSY:
-
Pulse Program: dipsi2esgpph
-
Mixing Time: 60-80 ms
-
Spectral Width: 12-14 ppm in both F1 and F2 dimensions.
-
Number of Increments (F1): 256-512
-
Number of Scans (per increment): 8-16
-
-
HSQC:
-
Pulse Program: hsqcedetgpsisp2.3
-
¹H Spectral Width: 12-14 ppm
-
¹³C Spectral Width: 180-200 ppm
-
Number of Increments (F1): 128-256
-
Number of Scans (per increment): 16-64
-
-
HMBC:
-
Pulse Program: hmbcgplpndqf
-
¹H Spectral Width: 12-14 ppm
-
¹³C Spectral Width: 200-220 ppm
-
Long-range coupling delay (d6): 60-80 ms
-
Number of Increments (F1): 256-512
-
Number of Scans (per increment): 32-128
-
-
ROESY:
-
Pulse Program: roesyesgpph
-
Mixing Time: 200-300 ms
-
Spectral Width: 12-14 ppm in both F1 and F2 dimensions.
-
Number of Increments (F1): 256-512
-
Number of Scans (per increment): 16-64
-
Visualizations
References
Technical Support Center: Synthesis and Purification of Cyclo(Tyr-Val)
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the purity of synthesized Cyclo(L-Tyr-L-Val), a cyclic dipeptide with potential therapeutic applications. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis and purification.
Troubleshooting Guide
This guide is designed to help you identify and resolve common problems that can lead to impurities in your final Cyclo(Tyr-Val) product.
Q1: My final product shows multiple peaks on the HPLC chromatogram. What are the likely impurities?
The most common impurities in the synthesis of Cyclo(Tyr-Val) are the linear dipeptide precursor (H-Tyr-Val-OR), epimers (Cyclo(D-Tyr-L-Val) or Cyclo(L-Tyr-D-Val)), and unreacted starting materials. Diketopiperazine formation can be incomplete, leaving the linear dipeptide.[1] Epimerization can occur at the chiral centers of tyrosine or valine under basic, acidic, or high-temperature conditions during synthesis and work-up.[2]
Q2: How can I minimize the formation of the linear dipeptide impurity?
The presence of the linear dipeptide is often due to incomplete cyclization. To promote complete cyclization of the dipeptide ester, it is crucial to ensure the removal of the N-terminal protecting group (e.g., Cbz) is complete before initiating cyclization.[3] The cyclization step itself, often carried out in a high-boiling solvent like methanol (B129727) with gentle heating or at room temperature for an extended period, should be allowed to proceed to completion. Monitoring the reaction by TLC or LC-MS can help determine the optimal reaction time.
Q3: I suspect epimerization is occurring. How can I prevent it?
Epimerization is a common issue in peptide synthesis and can be minimized by using milder reaction conditions.[4] Avoid excessively high temperatures and prolonged exposure to strong acids or bases.[2] If using a method involving the cyclization of a dipeptide ester, the final cyclization step should be performed under neutral or slightly basic conditions, for example, using methanolic ammonia (B1221849), to avoid racemization.[3]
Q4: My HPLC peaks for Cyclo(Tyr-Val) are broad or tailing. What could be the cause and how do I fix it?
Peak broadening and tailing in HPLC can stem from several factors:
-
Column Overload: Injecting too concentrated a sample can lead to poor peak shape. Try diluting your sample.[5]
-
Secondary Interactions: The phenolic hydroxyl group of tyrosine can interact with active sites on the silica (B1680970) packing material, causing tailing. Using a highly pure, well-end-capped C18 column and an acidic mobile phase (e.g., with 0.1% TFA) can minimize these interactions.[6]
-
Extra-column Band Broadening: This can be caused by using tubing with a large internal diameter or a detector with a large flow cell. Ensure your HPLC system is optimized for high-resolution separations.[7]
-
Inappropriate Mobile Phase: The pH and composition of the mobile phase can significantly affect peak shape. For Cyclo(Tyr-Val), a gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid (TFA) is a good starting point.[8]
Q5: I am having trouble separating the cyclic dipeptide from its linear precursor by RP-HPLC. What can I do?
Separating a cyclic dipeptide from its linear precursor can be challenging due to their similar polarities. Here are some strategies:
-
Optimize the Gradient: Use a very shallow gradient to maximize the resolution between the two compounds.[1][9]
-
Change the Stationary Phase: If a standard C18 column does not provide adequate separation, consider a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase.
-
Adjust Mobile Phase pH: Modifying the pH of the mobile phase can alter the ionization state of the linear dipeptide's free termini, potentially improving separation.
Frequently Asked Questions (FAQs)
Q1: What is a general synthetic route for preparing Cyclo(L-Tyr-L-Val)?
A common and effective method involves the solution-phase synthesis of a protected linear dipeptide, followed by deprotection and cyclization. A typical route is as follows:
-
Couple N-Cbz-L-Tyrosine with L-Valine methyl ester using a coupling agent like DCC or EDC to form Cbz-L-Tyr-L-Val-OMe.
-
Remove the Cbz protecting group by catalytic hydrogenation (e.g., H₂/Pd-C).[3]
-
The resulting dipeptide ester hydrochloride (H-L-Tyr-L-Val-OMe·HCl) will spontaneously cyclize upon gentle heating in a solvent like methanol or by treatment with a mild base like methanolic ammonia to yield Cyclo(L-Tyr-L-Val).[3]
Q2: What are the best methods for purifying synthesized Cyclo(Tyr-Val)?
The most effective purification techniques for Cyclo(Tyr-Val) are:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the standard and most powerful method for achieving high purity of peptides and cyclic dipeptides.[8]
-
Flash Chromatography: Useful for a preliminary purification of larger quantities of the crude product before a final polishing step by preparative HPLC.
-
Recrystallization: If a suitable solvent is found, recrystallization can be a cost-effective method for obtaining highly pure material.
Q3: How do I choose the right column and mobile phase for HPLC purification of Cyclo(Tyr-Val)?
For RP-HPLC purification of Cyclo(Tyr-Val), a C18 column is a good starting point.[6] The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile, with an acidic modifier such as 0.1% trifluoroacetic acid (TFA) to improve peak shape.[8] A gradient elution, where the concentration of the organic solvent is gradually increased, is generally used to separate the product from impurities.
Q4: What is a good starting point for a recrystallization protocol for Cyclo(Tyr-Val)?
Q5: How can I confirm the purity and identity of my final Cyclo(Tyr-Val) product?
The purity of your Cyclo(Tyr-Val) should be assessed by analytical RP-HPLC. The identity of the compound should be confirmed by mass spectrometry (MS) to verify the molecular weight and by Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure.
Data Presentation
The following table summarizes the expected outcomes of different purification strategies for Cyclo(Tyr-Val), based on typical results for similar cyclic dipeptides.
| Purification Method | Starting Purity (Crude) | Final Purity Achieved | Typical Yield | Notes |
| Flash Chromatography | 50-70% | 80-90% | 60-80% | Good for initial cleanup of large batches. |
| Recrystallization | 80-90% | >98% | 50-70% | Highly dependent on finding a suitable solvent system. |
| Preparative RP-HPLC | 80-95% | >99% | 70-90% | The most effective method for achieving high purity.[10] |
Experimental Protocols
Protocol 1: Synthesis of Cyclo(L-Tyr-L-Val)
This protocol is a general procedure adapted for the synthesis of Cyclo(L-Tyr-L-Val).
Step 1: Synthesis of Cbz-L-Tyr-L-Val-OMe
-
Dissolve L-Valine methyl ester hydrochloride (1.1 equivalents) in dichloromethane (B109758) (DCM) and add triethylamine (B128534) (1.2 equivalents). Stir for 15 minutes at 0°C.
-
In a separate flask, dissolve N-Cbz-L-Tyrosine (1 equivalent) and a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) (1.2 equivalents) in DCM.
-
Add the L-Valine methyl ester solution to the N-Cbz-L-Tyrosine solution and stir the mixture overnight at room temperature.
-
Wash the reaction mixture with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.
-
Purify the crude product by flash chromatography on silica gel.
Step 2: Deprotection and Cyclization to form Cyclo(L-Tyr-L-Val)
-
Dissolve the purified Cbz-L-Tyr-L-Val-OMe in methanol.
-
Add 10% Palladium on carbon (Pd/C) catalyst (approximately 10% by weight of the dipeptide).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through Celite to remove the catalyst and wash with methanol.
-
Concentrate the filtrate under reduced pressure. The resulting dipeptide ester will often cyclize upon concentration or gentle heating in methanol. Alternatively, dissolve the residue in methanolic ammonia and stir at room temperature for 24-48 hours.[3]
-
Concentrate the solution to obtain the crude Cyclo(L-Tyr-L-Val).
Protocol 2: Purification of Cyclo(L-Tyr-L-Val) by Preparative RP-HPLC
This protocol provides a general guideline for the purification of Cyclo(L-Tyr-L-Val).
-
Sample Preparation: Dissolve the crude Cyclo(Tyr-Val) in a minimal amount of a suitable solvent, such as DMSO or methanol. Filter the sample through a 0.45 µm filter before injection.
-
Column and Mobile Phase: Use a preparative C18 column. The mobile phase consists of Solvent A (water with 0.1% TFA) and Solvent B (acetonitrile with 0.1% TFA).
-
Method Development: First, perform an analytical run on a C18 analytical column to determine the retention time of Cyclo(Tyr-Val) and to optimize the gradient. A typical starting gradient is 5-95% Solvent B over 20-30 minutes.
-
Preparative Run: Scale up the optimized method to the preparative column. Inject the prepared sample.
-
Fraction Collection: Collect fractions based on the UV absorbance at a suitable wavelength (e.g., 220 nm or 280 nm due to the tyrosine residue).
-
Analysis and Lyophilization: Analyze the collected fractions by analytical HPLC to identify the pure fractions. Pool the pure fractions and lyophilize to obtain the final product as a white powder.
Visualizations
Caption: General workflow for the synthesis and purification of Cyclo(Tyr-Val).
Caption: Troubleshooting flowchart for purity issues in Cyclo(Tyr-Val) synthesis.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. WO1996000391A1 - Methods for the synthesis of diketopiperazines - Google Patents [patents.google.com]
- 5. Peakbroadening of Peptide - Chromatography Forum [chromforum.org]
- 6. hplc.eu [hplc.eu]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. halocolumns.com [halocolumns.com]
- 9. researchgate.net [researchgate.net]
- 10. caymanchem.com [caymanchem.com]
Navigating the Cyclical Path: A Technical Support Center for Large-Scale Cyclic Dipeptide Synthesis
The large-scale synthesis of cyclic dipeptides (CDPs), or diketopiperazines (DKPs), presents a unique set of challenges for researchers and drug development professionals. These structurally constrained and biologically significant molecules often encounter hurdles related to yield, purity, and scalability. This technical support center provides a comprehensive guide to troubleshooting common issues and answers frequently asked questions to facilitate a smoother path from laboratory-scale experiments to large-scale production.
Troubleshooting Guide: Overcoming Common Hurdles in CDP Synthesis
This section addresses specific problems encountered during the synthesis and purification of cyclic dipeptides in a question-and-answer format.
Question: My cyclization reaction is resulting in a low yield of the desired cyclic dipeptide. What are the potential causes and how can I improve the yield?
Answer:
Low yields in cyclization reactions are a frequent challenge and can stem from several factors. The primary culprits are often suboptimal reaction conditions and competing side reactions.
Potential Causes:
-
Inefficient Cyclization: The cyclization of the linear dipeptide precursor may be slow or incomplete under the chosen reaction conditions. The sequence of the linear dipeptide can significantly affect the yield, with linear-AA-Pro sequences generally producing more of the cyclic product than linear-Pro-AA sequences.[1]
-
Side Reactions: The most common side reactions include the formation of linear peptide oligomers or polymers and degradation of the starting material or product.[2][3] Hydrolysis of the activated ester intermediate can also reduce the yield.
-
Steric Hindrance: Bulky side chains on the amino acid residues can sterically hinder the intramolecular cyclization reaction.
-
Peptide Aggregation: Hydrophobic peptide sequences have a tendency to aggregate, which can prevent efficient cyclization.[4][5]
Troubleshooting Steps:
-
Optimize Reaction Conditions:
-
Solvent: While DMF is a common solvent, consider switching to NMP, especially for hydrophobic peptides, as it can better solvate the growing peptide chain and reduce aggregation.[4]
-
Temperature: Increasing the reaction temperature can often promote cyclization. For example, heating in 2-butanol (B46777) at 100°C has been used successfully.[6]
-
pH: For cyclizations in aqueous solutions, maintaining an alkaline pH (e.g., pH 11) can facilitate the reaction.[1]
-
Concentration: Perform the cyclization at high dilution to favor intramolecular cyclization over intermolecular polymerization.
-
-
Select Appropriate Coupling Reagents:
-
Modify the Peptide Sequence:
-
If possible, altering the sequence to reduce steric hindrance or hydrophobicity can improve yields. The presence of a proline residue at the second position from the N-terminus is known to facilitate cyclization.[8]
-
Question: My final product is contaminated with significant amounts of impurities. What are the likely impurities and how can I improve the purity of my cyclic dipeptide?
Answer:
Purity is a critical parameter, especially for pharmaceutical applications. Impurities in CDP synthesis can arise from both the synthesis and purification steps.
Potential Impurities:
-
Unreacted Linear Dipeptide: Incomplete cyclization will leave residual linear dipeptide in the crude product.
-
Oligomeric Byproducts: Intermolecular reactions can lead to the formation of linear or cyclic oligomers.[9]
-
Epimers: Racemization at the chiral centers of the amino acids can occur, particularly under harsh reaction conditions, leading to diastereomeric impurities.[3]
-
Side-Chain Reaction Byproducts: Reactive side chains of amino acids can undergo unwanted modifications.
-
Residual Reagents and Solvents: Incomplete removal of coupling reagents, scavengers, and solvents from the purification process can contaminate the final product.[10]
Troubleshooting Steps:
-
Optimize Cyclization Conditions to Minimize Side Reactions: As mentioned previously, high dilution and optimized temperature and pH can reduce the formation of oligomers.
-
Refine the Purification Strategy:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the standard method for peptide purification.[10] Optimizing the gradient, solvent system (e.g., acetonitrile/water with TFA), and column chemistry is crucial for separating closely related impurities.
-
Alternative Chromatography Techniques: For large-scale production, techniques like multicolumn countercurrent solvent gradient purification (MCSGP) can increase capacity and reduce solvent consumption.[11]
-
Crystallization/Precipitation: For some CDPs, crystallization or controlled precipitation can be a highly effective and scalable purification method, potentially eliminating the need for chromatography.[12]
-
-
Analytical Method Development:
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the large-scale synthesis of cyclic dipeptides.
What are the main strategies for synthesizing cyclic dipeptides on a large scale?
There are two primary approaches for large-scale CDP synthesis:
-
Solution-Phase Synthesis: This involves synthesizing the linear dipeptide in solution, followed by a separate cyclization step. This method is often preferred for large-scale production due to its scalability and the ability to purify intermediates. Key steps typically involve:
-
Solid-Phase Peptide Synthesis (SPPS) followed by Cyclization: The linear dipeptide is assembled on a solid support (resin). Cyclization can then be performed either on-resin or after cleaving the peptide from the resin.[15] While SPPS is highly efficient for linear peptide synthesis, on-resin cyclization can be challenging.
What are the key analytical techniques for characterizing cyclic dipeptides?
A combination of analytical methods is essential to confirm the identity and purity of synthesized CDPs:
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final product and to separate it from impurities.[16][17]
-
Mass Spectrometry (MS): Confirms the molecular weight of the cyclic dipeptide.[1][17] High-resolution mass spectrometry (HRMS) provides accurate mass data.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, confirming the connectivity of the atoms and the stereochemistry.[18]
How can I minimize the environmental impact of large-scale CDP synthesis?
Large-scale peptide synthesis can be resource-intensive. To improve sustainability:
-
Solvent Selection and Reduction: Opt for greener solvents where possible and develop processes that minimize solvent usage. Technologies like Molecular Hiving™ can significantly reduce solvent consumption compared to traditional SPPS.[11]
-
Chromatography Alternatives: As chromatography is a major source of solvent waste, exploring alternatives like crystallization or precipitation for purification can drastically reduce the environmental footprint.[12]
-
Chemo-Enzymatic Peptide Synthesis (CEPS): This approach uses enzymes for peptide bond formation, which can be more regio- and stereoselective, potentially reducing the need for protecting groups and leading to cleaner reactions.[11]
Quantitative Data Summary
The following tables summarize key quantitative data related to cyclic dipeptide synthesis to aid in experimental design and troubleshooting.
Table 1: Impact of Linear Dipeptide Sequence on Cyclic Dipeptide Yield
| Linear Dipeptide Sequence | Relative Yield of Cyclic Dipeptide (cyclo-Pro-Ala) | Reference |
| linear-Ala-Pro | 7.5x higher | [1] |
| linear-Pro-Ala | 1x (baseline) | [1] |
Table 2: Typical Yields for Different Synthesis & Purification Strategies
| Synthesis Method | Purification Method | Reported Yield Range | Purity | Reference |
| Solution-phase with PCl3 | Column Chromatography | - | >97% | [6] |
| Solution-phase with DCC/TEA | Recrystallization/Chromatography | 15-86% | >97% | [6] |
| SPPS and on-resin cyclization | HPLC | Variable | ≥95% | [3] |
Experimental Protocols
Protocol 1: General Procedure for Solution-Phase Synthesis and Cyclization of a Proline-Containing Cyclic Dipeptide
-
Linear Dipeptide Synthesis:
-
Dissolve N-Boc-protected amino acid (1.0 eq) and L-proline methyl ester hydrochloride (1.0 eq) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (2.0 eq) and 2-(1H-benzotriazol-1-yl)-1,1,3,3,-tetramethyluronium hexafluorophosphate (B91526) (HBTU) (1.0 eq) as a coupling reagent.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Purify the resulting linear dipeptide by column chromatography.[6]
-
-
Deprotection and Cyclization:
-
Treat the purified N-Boc-dipeptide methyl ester with 4M HCl in 1,4-dioxane (B91453) to remove the Boc protecting group.
-
After deprotection, dissolve the dipeptide methyl ester hydrochloride in 2-butanol.
-
Heat the solution at reflux (approximately 100°C) for 3 hours to induce cyclization.
-
Cool the reaction mixture and purify the resulting cyclic dipeptide by column chromatography or recrystallization.[6]
-
Protocol 2: General Procedure for Purity Assessment by RP-HPLC
-
Sample Preparation: Prepare a solution of the cyclic dipeptide in a suitable solvent (e.g., a mixture of the mobile phases) at a concentration of approximately 1 mg/mL.
-
HPLC System: Use a C18 reversed-phase column.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
-
Gradient: Run a linear gradient from 5% to 95% Mobile Phase B over a suitable time frame (e.g., 20-30 minutes) to elute the cyclic dipeptide and any impurities.
-
Detection: Monitor the elution profile using a UV detector at a wavelength of 210-230 nm.[10][13]
-
Analysis: Integrate the peak areas to determine the purity of the cyclic dipeptide. Identify peaks using a coupled mass spectrometer if available.
Visualizations
Caption: General workflow for solution-phase synthesis of cyclic dipeptides.
Caption: Decision tree for troubleshooting common issues in CDP synthesis.
References
- 1. Frontiers | Cyclic Dipeptides Formation From Linear Dipeptides Under Potentially Prebiotic Earth Conditions [frontiersin.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of complex cyclic peptide | Case Study [conceptlifesciences.com]
- 4. biotage.com [biotage.com]
- 5. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 7. Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent highlights of the total synthesis of cyclic peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00056K [pubs.rsc.org]
- 10. bachem.com [bachem.com]
- 11. bachem.com [bachem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. almacgroup.com [almacgroup.com]
- 14. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 15. biotage.com [biotage.com]
- 16. researchgate.net [researchgate.net]
- 17. Methods of extraction, separation and identification of cyclic peptides from flaxseed (Linum usitatissimum L.): A review | Sobolev | Food systems [fsjour.com]
- 18. hilarispublisher.com [hilarispublisher.com]
Minimizing off-target effects of Cyclo(Tyr-Val) in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize potential off-target effects of Cyclo(Tyr-Val) and related diketopiperazines (DKPs) in various assays. Due to the limited specific data on Cyclo(Tyr-Val), this guide incorporates information from structurally similar DKPs, such as Cyclo(Pro-Tyr), to provide a comprehensive resource. All recommendations based on analogous compounds are clearly noted.
Frequently Asked Questions (FAQs)
Q1: What is Cyclo(Tyr-Val) and what are its known biological activities?
Cyclo(Tyr-Val) is a diketopiperazine (DKP), a class of cyclic dipeptides that are common secondary metabolites in various organisms. One study reported Cyclo(L-Tyr-L-Val) to be inactive as an antioxidant, antitumor, or antifungal agent.[1] However, the broader DKP class of molecules is known to exhibit a wide range of biological activities, which could manifest as off-target effects in your experiments.
Q2: What are potential off-target effects of DKPs that I should be aware of?
Depending on your primary research focus, the inherent biological activities of DKPs could be considered off-target effects. These may include:
-
Quorum Sensing (QS) Inhibition: Many DKPs have been shown to interfere with bacterial communication systems. For instance, the related compound Cyclo(Pro-Tyr) can inhibit the Pseudomonas aeruginosa QS system.[2][3]
-
Anti-Biofilm Activity: As a consequence of QS inhibition or other mechanisms, DKPs can prevent or disrupt biofilm formation.[2][4]
-
Cytotoxicity: At higher concentrations, some DKPs may exhibit cytotoxicity towards mammalian cell lines.[2][3]
-
Membrane Disruption: Certain DKPs, like Cyclo(Pro-Tyr), have been found to disrupt the plasma membrane integrity of eukaryotic cells, such as fungi, by targeting membrane proteins.[5][6]
Q3: How can I control for potential off-target effects of Cyclo(Tyr-Val) in my experiments?
To ensure the observed effects are specific to your intended target, it is crucial to include appropriate controls. These may include:
-
Vehicle Control: Always include a control group treated with the same solvent used to dissolve Cyclo(Tyr-Val) (e.g., DMSO, ethanol).
-
Inactive Analog Control: If available, use a structurally similar but biologically inactive analog of Cyclo(Tyr-Val) to demonstrate specificity.
-
Dose-Response Analysis: Perform experiments across a range of Cyclo(Tyr-Val) concentrations to identify the optimal concentration with minimal off-target effects.
-
Counter-Screens: If you suspect a particular off-target activity (e.g., QS inhibition), perform a specific assay to test for this effect.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected results in cell-based assays.
Possible Cause: Unintended biological activity of Cyclo(Tyr-Val) affecting cell health or signaling pathways.
Troubleshooting Steps:
-
Assess Cytotoxicity: It is essential to determine the cytotoxic profile of Cyclo(Tyr-Val) on your specific cell line. This will help you establish a working concentration that does not induce cell death, which could confound your results.
-
Optimize Concentration: Perform a dose-response experiment to identify the lowest effective concentration of Cyclo(Tyr-Val) for your intended on-target effect.
-
Control for Solvent Effects: Ensure that the concentration of the solvent used to dissolve Cyclo(Tyr-Val) is consistent across all experimental conditions and that a vehicle-only control is included.
Issue 2: Cyclo(Tyr-Val) appears to inhibit bacterial growth in a quorum sensing experiment.
Possible Cause: At the concentration used, Cyclo(Tyr-Val) may be exerting antimicrobial effects, which are distinct from specific QS inhibition.
Troubleshooting Steps:
-
Determine the Minimum Inhibitory Concentration (MIC): Before conducting QS assays, determine the MIC of Cyclo(Tyr-Val) for the bacterial strain being tested.
-
Work at Sub-MIC Concentrations: For all QS and anti-biofilm experiments, use Cyclo(Tyr-Val) at concentrations below its MIC to ensure that the observed effects are not due to bactericidal or bacteriostatic activity.
-
Monitor Bacterial Growth: In your QS or biofilm assay, include a growth curve analysis (e.g., by measuring OD600) in the presence of Cyclo(Tyr-Val) to confirm that it is not inhibiting growth at the tested concentrations.
Quantitative Data Summary
The following tables summarize quantitative data for the biological activities of DKPs structurally related to Cyclo(Tyr-Val). This information can serve as a reference for designing experiments and anticipating potential off-target effects.
Table 1: Effect of Cyclo(Pro-Tyr) Analogs on P. aeruginosa PAO1 Virulence Factors [2]
| Compound | Concentration (mM) | Pyocyanin Production Inhibition (%) | Protease Activity Inhibition (%) | Elastase Activity Inhibition (%) |
| Cyclo(L-Pro-L-Tyr) | 1.8 | 41 | 20 | 32 |
| Cyclo(L-Hyp-L-Tyr) | 1.8 | 47 | 5 | 8 |
| Cyclo(L-Pro-L-Phe) | 1.8 | >50 | >25 | >40 |
Table 2: Effect of Cyclo(Pro-Tyr) Analogs on P. aeruginosa PAO1 Biofilm Formation [2]
| Compound | Concentration (mM) | Biofilm Inhibition (%) |
| Cyclo(L-Pro-L-Tyr) | 1.8 | 52 |
| Cyclo(L-Hyp-L-Tyr) | 1.8 | 50 |
| Cyclo(L-Pro-L-Phe) | 1.8 | 48 |
Table 3: Cytotoxicity of Cyclo(Pro-Tyr) Analogs on Mammalian Cell Lines [2][3]
| Compound | Cell Line | Assay | Endpoint | Result |
| Cyclo(L-Pro-L-Phe) | A549, NIH-3T3 | Not specified | Cytotoxicity | Higher than other analogs |
| Cyclo(L-Pro-L-Tyr) | A549, NIH-3T3 | Not specified | Cytotoxicity | Lower than Cyclo(L-Pro-L-Phe) |
| Cyclo(L-Hyp-L-Tyr) | A549, NIH-3T3 | Not specified | Cytotoxicity | Lower than Cyclo(L-Pro-L-Phe) |
Experimental Protocols
Protocol 1: Cytotoxicity Assay (MTT Assay)
This protocol is a general guideline for assessing the cytotoxicity of Cyclo(Tyr-Val) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7]
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Cyclo(Tyr-Val) stock solution (in a suitable solvent, e.g., DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of Cyclo(Tyr-Val) in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle controls and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium containing MTT and add 100 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Protocol 2: Quorum Sensing Inhibition Assay (Chromobacterium violaceum CV026)
This protocol uses the reporter strain Chromobacterium violaceum CV026 to screen for QS inhibition. CV026 produces the purple pigment violacein (B1683560) in response to exogenous N-acyl homoserine lactones (AHLs).
Materials:
-
Chromobacterium violaceum CV026
-
Luria-Bertani (LB) broth and agar (B569324)
-
N-hexanoyl-L-homoserine lactone (C6-HSL)
-
Cyclo(Tyr-Val) stock solution
-
96-well plate or petri dishes
Procedure:
-
Culture Preparation: Grow an overnight culture of C. violaceum CV026 in LB broth.
-
Assay Setup:
-
For liquid assay: In a 96-well plate, add LB broth, a sub-MIC concentration of Cyclo(Tyr-Val), C6-HSL (to induce violacein production), and an inoculum of the overnight CV026 culture.
-
For agar diffusion assay: Spread an inoculum of CV026 on an LB agar plate. Place sterile paper discs impregnated with different concentrations of Cyclo(Tyr-Val) onto the agar surface.
-
-
Incubation: Incubate the plate(s) at 30°C for 24-48 hours.
-
Observation: A reduction in or absence of the purple violacein pigment around the test compound (compared to a control with only C6-HSL) indicates QS inhibition.
Protocol 3: Biofilm Inhibition Assay (Crystal Violet Staining)
This protocol quantifies the effect of Cyclo(Tyr-Val) on bacterial biofilm formation.[8][9][10][11]
Materials:
-
Bacterial strain of interest (e.g., P. aeruginosa)
-
Appropriate growth medium (e.g., TSB)
-
Cyclo(Tyr-Val) stock solution
-
96-well flat-bottom plate
-
0.1% Crystal Violet solution
-
30% Acetic acid or 95% Ethanol (B145695)
-
PBS
-
Microplate reader
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension in the growth medium and adjust to a standardized optical density (e.g., OD600 of 0.02).
-
Treatment and Biofilm Formation: In a 96-well plate, add the bacterial suspension and serial dilutions of Cyclo(Tyr-Val) (at sub-MIC concentrations). Include positive (bacteria only) and negative (medium only) controls. Incubate the plate at 37°C for 24-48 hours without agitation.
-
Washing: Carefully discard the planktonic culture and gently wash the wells twice with PBS to remove non-adherent cells.
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Washing: Remove the crystal violet solution and wash the wells thoroughly with water.
-
Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to dissolve the bound crystal violet.
-
Quantification: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the biofilm biomass.
Visualizations
Caption: Potential mechanism of Quorum Sensing inhibition by DKPs.
Caption: Workflow for the Biofilm Inhibition Assay.
Caption: Workflow for the MTT Cytotoxicity Assay.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. Effects of hydroxyl group in cyclo(Pro-Tyr)-like cyclic dipeptides on their anti-QS activity and self-assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of hydroxyl group in cyclo(Pro-Tyr)-like cyclic dipeptides on their anti-QS activity and self-assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cyclo(Pro-Tyr) elicits conserved cellular damage in fungi by targeting the [H+]ATPase Pma1 in plasma membrane domains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclo(Pro-Tyr) elicits conserved cellular damage in fungi by targeting the [H+]ATPase Pma1 in plasma membrane domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. static.igem.org [static.igem.org]
- 11. ableweb.org [ableweb.org]
Technical Support Center: Cyclo(Tyr-Val) and Assay Interference
This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter assay interference when working with the cyclic dipeptide Cyclo(L-Tyr-L-Val). The information is presented in a question-and-answer format for clarity and ease of use.
Frequently Asked Questions (FAQs)
Q1: What is Cyclo(L-Tyr-L-Val) and why is it used in our research?
Cyclo(L-Tyr-L-Val) is a diketopiperazine, a class of cyclic dipeptides. These compounds are of interest in drug discovery and chemical biology due to their diverse biological activities. While some reports indicate that Cyclo(L-Tyr-L-Val) itself was inactive in specific antioxidant, antitumor, or antifungal assays, the diketopiperazine scaffold is prevalent in many biologically active natural products.[1] Your research may involve screening Cyclo(L-Tyr-L-Val) or its analogs for other potential therapeutic activities.
Q2: Can Cyclo(L-Tyr-L-Val) interfere with our biochemical assays?
Yes, it is possible for Cyclo(L-Tyr-L-Val) to interfere with various biochemical assays, potentially leading to false-positive or false-negative results. The primary reasons for this interference are its intrinsic fluorescence properties and its potential to form aggregates in solution.
Q3: Does Cyclo(L-Tyr-L-Val) have intrinsic fluorescence?
Q4: What is compound aggregation and how can it affect our assays?
Compound aggregation is a phenomenon where small molecules self-assemble in solution to form larger, sub-micrometer particles.[3] These aggregates can non-specifically inhibit enzymes and disrupt assay signals, leading to promiscuous inhibition that is not related to a specific interaction with the intended target.[3] Cyclic dipeptides similar to Cyclo(L-Tyr-L-Val), such as Cyclo(L-Pro-L-Tyr) and Cyclo(L-Hyp-L-Tyr), have been observed to form aggregates in aqueous solutions.[2] This aggregation behavior is a significant potential source of assay interference.[2]
Troubleshooting Guide
Issue 1: I am observing unexpected fluorescence in my assay when Cyclo(L-Tyr-L-Val) is present.
-
Possible Cause: The observed signal may be due to the intrinsic fluorescence (autofluorescence) of Cyclo(L-Tyr-L-Val).
-
Troubleshooting Steps:
-
Run a control experiment: Measure the fluorescence of Cyclo(L-Tyr-L-Val) in the assay buffer without any other assay components (e.g., enzymes, substrates, or detection reagents). This will help you quantify the background fluorescence from the compound itself.
-
Check spectral overlap: Compare the excitation and emission spectra of your assay's fluorophore with the expected fluorescence spectrum of Cyclo(L-Tyr-L-Val) (excitation ~274 nm, emission ~302 nm for a similar compound).[2] Significant overlap can lead to direct interference.
-
Use a different fluorophore: If possible, switch to a fluorophore with excitation and emission wavelengths that are spectrally distinct from those of Cyclo(L-Tyr-L-Val).
-
Issue 2: My assay shows inhibition by Cyclo(L-Tyr-L-Val), but the results are not reproducible or structure-activity relationships are inconsistent.
-
Possible Cause: The observed inhibition may be a result of non-specific activity due to the formation of Cyclo(L-Tyr-L-Val) aggregates.
-
Troubleshooting Steps:
-
Vary compound concentration: Test a wide range of Cyclo(L-Tyr-L-Val) concentrations. Aggregate-based inhibition often displays a steep and cooperative dose-response curve.
-
Include detergents: Add a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer. Detergents can disrupt compound aggregates, and a significant reduction in inhibition in the presence of a detergent is a strong indicator of aggregation-based interference.
-
Dynamic Light Scattering (DLS): If available, use DLS to directly observe the formation of particles in your Cyclo(L-Tyr-L-Val) stock solution or in the final assay buffer.[4][5][6]
-
Orthogonal Assays: Confirm the activity of Cyclo(L-Tyr-L-Val) in a different assay format that is less susceptible to aggregation-based artifacts. For example, if the primary assay is a fluorescence-based enzyme inhibition assay, an orthogonal assay could be a label-free method like surface plasmon resonance (SPR).
-
Issue 3: I am using a tyrosinase inhibition assay and see no activity with Cyclo(L-Tyr-L-Val). Is this expected?
-
Information: A study on the tyrosinase inhibitory activity of cyclo(l-Pro-l-Tyr) found that the analogous compound cyclo(l-Pro-l-Val) did not show any inhibitory activity in their assay.[7] While this does not definitively prove that Cyclo(L-Tyr-L-Val) will be inactive in all tyrosinase assays, it provides a point of reference. The specific interactions required for inhibition are highly dependent on the enzyme's active site and the structure of the inhibitor.
Data Presentation
Table 1: Fluorescence Properties of a Structurally Similar Cyclic Dipeptide
| Compound | Excitation Wavelength (nm) | Emission Wavelength (nm) | Reference |
| Cyclo(L-Pro-L-Tyr) | 274 | ~302 | [2] |
Note: This data is for a related compound and should be used as an estimate for the potential fluorescence of Cyclo(L-Tyr-L-Val).
Table 2: Aggregation Properties of Structurally Similar Cyclic Dipeptides
| Molecule | Critical Aggregation Concentration (CAC) from Fluorescence (mM) | Critical Aggregation Concentration (CAC) from Conductivity (mM) | Observed Aggregate Morphology | Aggregate Size (nm) | Reference |
| cyclo(L-Pro-L-Tyr) | 1.1 | 0.9 | Spherical | 50 | [2] |
| cyclo(L-Hyp-L-Tyr) | 0.8 | 0.5 | Spherical | 100 | [2] |
Note: This data is for related compounds and indicates the potential for Cyclo(L-Tyr-L-Val) to form aggregates in solution.
Experimental Protocols
Protocol 1: General Method for Identifying and Mitigating Assay Interference
This protocol provides a general workflow to assess whether a test compound, such as Cyclo(L-Tyr-L-Val), is interfering with a biochemical assay.
Materials:
-
Test compound (Cyclo(L-Tyr-L-Val)) stock solution
-
Assay buffer
-
All specific reagents for the primary assay (enzyme, substrate, detection reagents, etc.)
-
Non-ionic detergent (e.g., Triton X-100)
-
Microplate reader with appropriate detection capabilities (e.g., fluorescence, absorbance)
Procedure:
-
Autofluorescence/Absorbance Check:
-
Prepare a dilution series of Cyclo(L-Tyr-L-Val) in the assay buffer.
-
In a microplate, add the dilutions of Cyclo(L-Tyr-L-Val) to wells containing only assay buffer.
-
Read the plate using the same detection settings (e.g., excitation and emission wavelengths for fluorescence, or the specific wavelength for absorbance) as the primary assay.
-
A significant signal in the absence of other assay components indicates intrinsic fluorescence or absorbance of the compound.
-
-
Assessing the Impact of Aggregation:
-
Run the primary assay with a full dose-response of Cyclo(L-Tyr-L-Val) under two conditions:
-
Standard assay buffer.
-
Assay buffer supplemented with 0.01% (v/v) Triton X-100.
-
-
Prepare all reagent and compound dilutions in the respective buffers.
-
Compare the dose-response curves. A significant rightward shift or complete loss of inhibitory activity in the presence of Triton X-100 suggests that the observed activity in the standard buffer is likely due to compound aggregation.
-
-
Data Analysis and Interpretation:
-
If autofluorescence is detected, subtract the background signal from the compound-only wells from the corresponding wells in the full assay plate.
-
If the dose-response curve is significantly altered by the presence of detergent, the compound should be flagged as a potential promiscuous inhibitor acting through aggregation. Further validation in orthogonal assays is highly recommended.
-
Visualizations
Caption: Potential mechanisms of assay interference by Cyclo(Tyr-Val).
Caption: A workflow for troubleshooting potential assay interference.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. Effects of hydroxyl group in cyclo(Pro-Tyr)-like cyclic dipeptides on their anti-QS activity and self-assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Promiscuous Aggregate-Based Inhibitors Promote Enzyme Unfolding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. biocompare.com [biocompare.com]
- 6. The use of dynamic light scattering and brownian microscopy to characterize protein aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cyclo(l-Pro-l-Tyr) Isolated from the Human Skin Commensal Corynebacterium tuberculostearicum Inhibits Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for storing Cyclo(Tyr-Val) stocks
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling Cyclo(Tyr-Val) stocks. Below you will find frequently asked questions and a troubleshooting guide to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized Cyclo(Tyr-Val) powder?
For long-term storage, the lyophilized powder should be stored at -20°C in a tightly sealed container.[1][2] Some suppliers suggest that the product can be stored at 2-8°C for up to 24 months if the vial is kept tightly sealed.[3] For short-term storage, such as during shipping, room temperature is acceptable for several days to weeks.[4][5] It is also advisable to protect the peptide from intense light.[5]
Q2: What is the recommended solvent for preparing Cyclo(Tyr-Val) stock solutions?
Cyclo(Tyr-Val) is soluble in several organic solvents. Dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), ethanol, and methanol (B129727) are commonly recommended.[1][2] Other solvents such as chloroform, dichloromethane, and acetone (B3395972) have also been mentioned.[3] The choice of solvent may depend on the specific requirements of your experiment.
Q3: How should I store Cyclo(Tyr-Val) stock solutions?
It is highly recommended to prepare and use solutions on the same day.[3] If you need to store stock solutions, they should be aliquoted into tightly sealed vials to avoid repeated freeze-thaw cycles and stored at -20°C.[3][4] Stored this way, solutions are generally usable for up to two weeks, with some sources indicating stability for several months.[3][4]
Q4: I'm having trouble dissolving the Cyclo(Tyr-Val) powder. What can I do?
If you experience difficulty dissolving the compound, you can gently warm the tube to 37°C.[4] Additionally, brief sonication in an ultrasonic bath can aid in solubilization.[4]
Q5: How should I handle the Cyclo(Tyr-Val) powder and solutions?
As with most peptides, Cyclo(Tyr-Val) can be hygroscopic.[5] Therefore, it is important to handle the powder in a clean and well-ventilated area, and to use personal protective equipment such as gloves and safety glasses.[5] Before opening the vial, especially when it has been stored at a low temperature, allow it to equilibrate to room temperature for at least one hour to prevent condensation of moisture.[3]
Storage and Solubility Data
The following table summarizes the recommended storage conditions and solubility for Cyclo(Tyr-Val).
| Parameter | Recommendation | Source(s) |
| Lyophilized Powder Storage (Long-term) | -20°C | [1][2] |
| Lyophilized Powder Storage (Short-term) | Room Temperature | [4][5] |
| Stock Solution Storage | -20°C in aliquots | [3][4] |
| Recommended Solvents | DMSO, DMF, Ethanol, Methanol | [1][2] |
| Other Potential Solvents | Chloroform, Dichloromethane, Acetone | [3] |
| Reported Stability | ≥ 4 years at -20°C (lyophilized) | [1] |
| Several months at -20°C (in solution) | [4] |
Troubleshooting Guide
This guide addresses potential issues you might face when working with Cyclo(Tyr-Val).
Issue 1: Precipitation of the compound in the stock solution.
Possible Cause:
-
The concentration of the solution is too high for the chosen solvent.
-
The temperature of the solution has decreased, reducing solubility.
-
The solvent has evaporated, increasing the concentration.
Solution:
-
Gently warm the solution to 37°C to see if the precipitate redissolves.[4]
-
Briefly sonicate the solution.[4]
-
If precipitation persists, consider diluting the solution with more of the same solvent.
-
Ensure vials are tightly sealed to prevent solvent evaporation.
Issue 2: Loss of biological activity of the compound.
Possible Cause:
-
Degradation of the compound due to improper storage.
-
Repeated freeze-thaw cycles of the stock solution.
-
Chemical instability in the experimental buffer.
Solution:
-
Always store stock solutions at -20°C in small aliquots to avoid multiple freeze-thaw cycles.[3][4]
-
Prepare fresh solutions for critical experiments.
-
Diketopiperazines can be susceptible to hydrolysis of the peptide bonds in the ring, especially under harsh pH conditions. While generally stable, it is a potential degradation pathway.
-
If possible, perform a quality control check, such as HPLC or mass spectrometry, to assess the integrity of the compound.
Issue 3: Inconsistent experimental results.
Possible Cause:
-
Inaccurate concentration of the stock solution.
-
Degradation of the compound (see Issue 2).
-
Hygroscopic nature of the powder leading to inaccurate weighing.
Solution:
-
Allow the lyophilized powder to equilibrate to room temperature before opening the vial and weighing.[3]
-
Prepare fresh stock solutions from the lyophilized powder.
-
Ensure the stock solution is completely dissolved before use.
-
Calibrate pipettes and other measurement instruments regularly.
Experimental Workflow and Troubleshooting Logic
The following diagram illustrates a logical workflow for handling Cyclo(Tyr-Val) and troubleshooting common problems.
Caption: Troubleshooting workflow for Cyclo(Tyr-Val) storage and use.
References
- 1. Diketopiperazine Formation from FPGnK (n = 1 − 9) Peptides: Rates of Structural Rearrangements and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Degradation kinetics of an aspartyl-tripeptide-derived diketopiperazine under forced conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: Stereochemistry of Synthetic Cyclo(Tyr-Val)
This technical support center provides guidance for researchers, scientists, and drug development professionals on confirming the stereochemistry of synthetic Cyclo(Tyr-Val).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the primary methods for confirming the stereochemistry of my synthetic Cyclo(Tyr-Val)?
A1: The primary methods for confirming the stereochemistry of Cyclo(Tyr-Val) include:
-
Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is a powerful technique for separating enantiomers and diastereomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to distinguish between diastereomers (cis and trans isomers) based on differences in the chemical shifts of their protons.
-
Advanced Marfey's Method: This method involves the hydrolysis of the cyclic dipeptide into its constituent amino acids, followed by derivatization with a chiral reagent and analysis by LC-MS.
-
Vibrational Circular Dichroism (VCD): A spectroscopic technique that can determine the absolute configuration of chiral molecules, particularly effective for molecules with two chiral centers like Cyclo(Tyr-Val).[1]
-
X-ray Crystallography: Provides definitive determination of the absolute configuration, but requires a suitable single crystal of the compound.
Q2: I am seeing poor resolution between the stereoisomers of Cyclo(Tyr-Val) on my chiral HPLC. What should I do?
A2: Poor resolution in chiral HPLC can be due to several factors. Here are some troubleshooting steps:
-
Optimize the Mobile Phase: The composition of the mobile phase is critical. For normal-phase chromatography, adjust the concentration and type of alcohol modifier (e.g., isopropanol (B130326), ethanol). For reversed-phase, vary the organic modifier percentage (e.g., acetonitrile (B52724), methanol) and the pH.[2]
-
Adjust the Flow Rate: Chiral separations are often sensitive to flow rate. A lower flow rate may improve resolution.[2]
-
Vary the Temperature: Temperature can significantly impact chiral recognition. Both increasing and decreasing the temperature can affect resolution, so it is a valuable parameter to screen.[2]
-
Check the Column: Ensure you are using an appropriate chiral stationary phase (CSP). Polysaccharide-based columns are often a good starting point for screening.[3][4] Also, consider column contamination or degradation, which can be addressed by flushing with a strong solvent.[5]
-
Sample Overload: Injecting too much sample can lead to peak broadening. Try injecting a smaller volume or a more dilute sample.[2]
Q3: My NMR spectrum is complex. How can I use it to determine the stereochemistry of Cyclo(Tyr-Val)?
A3: NMR spectroscopy is particularly useful for distinguishing between diastereomers (e.g., cis-Cyclo(L-Tyr-L-Val) vs. trans-Cyclo(L-Tyr-D-Val)). The different spatial arrangement of the amino acid side chains in diastereomers leads to distinct chemical shifts for the alpha-protons and side-chain protons. For a definitive assignment, you may need to synthesize authentic standards of the different stereoisomers for comparison. Two-dimensional NMR techniques, such as COSY and NOESY, can provide further structural information to aid in the assignment.[6][7]
Q4: When should I consider using the Advanced Marfey's Method?
A4: The Advanced Marfey's Method is an excellent choice when you need to determine the absolute configuration of the individual amino acid residues within your synthetic Cyclo(Tyr-Val). This method is particularly useful if you suspect that racemization of one or both of the amino acids may have occurred during your synthesis. It involves hydrolyzing the dipeptide, derivatizing the resulting amino acids with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA), and then analyzing the diastereomeric derivatives by LC-MS.[8][9]
Q5: I have obtained conflicting data from different analytical methods. What is the next step?
A5: Conflicting data can arise from a variety of factors, including sample impurities, instrument calibration issues, or incorrect data interpretation. The recommended course of action is as follows:
-
Verify Sample Purity: Ensure that your sample is free of any impurities that might interfere with the analysis.
-
Synthesize Authentic Standards: The most reliable way to confirm stereochemistry is to synthesize authentic standards of all four possible stereoisomers (L-Tyr-L-Val, D-Tyr-D-Val, L-Tyr-D-Val, and D-Tyr-L-Val) and compare their analytical data (e.g., HPLC retention times, NMR spectra) to your synthetic product.
-
Use a Definitive Method: If available, X-ray crystallography of a suitable crystal will provide an unambiguous determination of the absolute stereochemistry.
-
Consider VCD: Vibrational circular dichroism, coupled with quantum chemical calculations, can be a powerful tool for assigning the absolute configuration of molecules with two chiral centers.[1]
Quantitative Data Summary
The following table provides illustrative quantitative data for the four stereoisomers of Cyclo(Tyr-Val). Actual values will be dependent on the specific experimental conditions (e.g., chiral column, mobile phase, temperature, solvent for specific rotation).
| Stereoisomer | Expected Specific Rotation ([α]D) | Illustrative Chiral HPLC Retention Time (min) |
| Cyclo(L-Tyr-L-Val) | Negative | 10.5 |
| Cyclo(D-Tyr-D-Val) | Positive | 12.8 |
| Cyclo(L-Tyr-D-Val) | Variable | 15.2 |
| Cyclo(D-Tyr-L-Val) | Variable | 17.6 |
Experimental Protocols
Chiral High-Performance Liquid Chromatography (Chiral HPLC)
Objective: To separate the stereoisomers of synthetic Cyclo(Tyr-Val).
Methodology:
-
Column Selection: Start with a polysaccharide-based chiral stationary phase (CSP), such as a cellulose (B213188) or amylose (B160209) derivative column.
-
Mobile Phase Preparation:
-
Normal Phase: A common mobile phase is a mixture of hexane (B92381) and a polar modifier like isopropanol or ethanol (B145695) (e.g., 90:10 hexane:isopropanol).
-
Reversed Phase: A typical mobile phase consists of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic modifier like acetonitrile or methanol.
-
-
Sample Preparation: Dissolve the synthetic Cyclo(Tyr-Val) in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Temperature: 25 °C (can be varied to optimize separation).
-
Detection: UV at 230 nm and 280 nm.
-
Injection Volume: 5 - 20 µL.
-
-
Analysis: Inject the sample and compare the retention times of the peaks to those of authentic standards of the Cyclo(Tyr-Val) stereoisomers if available. The relative peak areas can be used to determine the isomeric purity.
Advanced Marfey's Method
Objective: To determine the absolute configuration of the constituent tyrosine and valine residues.
Methodology:
-
Hydrolysis:
-
Place a small amount (approx. 0.1-0.5 mg) of the synthetic Cyclo(Tyr-Val) in a hydrolysis tube.
-
Add 1 mL of 6 M HCl.
-
Seal the tube under vacuum and heat at 110 °C for 24 hours.
-
After cooling, open the tube and evaporate the HCl under a stream of nitrogen.
-
-
Derivatization:
-
Dissolve the dried hydrolysate in 100 µL of 1 M sodium bicarbonate.
-
Add 200 µL of a 1% (w/v) solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA) in acetone (B3395972).
-
Incubate the mixture at 40 °C for 1 hour.
-
Cool the reaction mixture and neutralize with 2 M HCl.
-
Evaporate the acetone and dilute the sample with the mobile phase for LC-MS analysis.
-
-
LC-MS Analysis:
-
Use a C18 reversed-phase column.
-
Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Monitor the elution of the derivatized amino acids by UV detection at 340 nm and by mass spectrometry.
-
-
Data Interpretation: Compare the retention times of the derivatized amino acids from the sample hydrolysate to those of derivatized L- and D-amino acid standards. The L-amino acid derivatives typically elute earlier than the D-amino acid derivatives.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To distinguish between diastereomers of Cyclo(Tyr-Val).
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthetic Cyclo(Tyr-Val) in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or CD3OD).
-
Data Acquisition:
-
Acquire a 1D proton (1H) NMR spectrum.
-
For more detailed structural information, acquire 2D NMR spectra such as COSY (Correlated Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy).
-
-
Data Analysis:
-
Analyze the 1H NMR spectrum, paying close attention to the chemical shifts and coupling constants of the α-protons of the tyrosine and valine residues.
-
Diastereomers (cis vs. trans) will exhibit different chemical shifts for these protons due to their different spatial orientations.
-
NOESY/ROESY spectra can provide information about through-space proximities of protons, which can help to elucidate the relative stereochemistry.
-
Compare the obtained spectra with those of authentic standards or with data reported in the literature.
-
Visualizations
References
- 1. Can the absolute configuration of cyclic peptides be determined with vibrational circular dichroism? - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chiraltech.com [chiraltech.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Absolute Stereochemistry Determination of Bioactive Marine-Derived Cyclopeptides by Liquid Chromatography Methods: An Update Review (2018–2022) - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Cyclo(Tyr-Val): An In Vitro Biological Activity Profile and Comparative Analysis
A comprehensive guide for researchers, scientists, and drug development professionals on the in vitro biological activity of Cyclo(Tyr-Val), presenting a comparative analysis with structurally related cyclodipeptides. This guide synthesizes available experimental data, details relevant methodologies, and visualizes key concepts to provide an objective overview of Cyclo(Tyr-Val)'s current standing as a bioactive compound.
Cyclo(Tyr-Val), also known as Cyclo(L-Tyr-L-Val), is a cyclic dipeptide, a class of compounds that has garnered significant interest in pharmaceutical research due to the diverse biological activities exhibited by many of its members.[1] Composed of the amino acids tyrosine and valine, Cyclo(Tyr-Val) has been isolated from natural sources such as the fungus Nocardiopsis gilva and the bacterium Pseudomonas putida. Despite the established bioactivity of many cyclodipeptides, the in vitro profile of Cyclo(Tyr-Val) presents a nuanced picture.
Initial studies on Cyclo(L-Tyr-L-Val) reported it to be inactive as an antioxidant, antitumor, or antifungal agent.[2][3] This stands in contrast to other related cyclodipeptides which have demonstrated significant activity in these areas. This guide aims to present the available data on Cyclo(Tyr-Val) and to provide a comparative context by summarizing the activities of other well-studied cyclodipeptides.
Comparative Analysis of In Vitro Biological Activities
The following tables summarize the available quantitative data for Cyclo(Tyr-Val) and a selection of its structural analogs. This comparative approach is essential for understanding the structure-activity relationships within this class of molecules.
Table 1: Antimicrobial Activity
| Compound | Test Organism | MIC (μg/mL) | Reference |
| Cyclo(L-Tyr-L-Val) | Not Reported | Inactive | [2][3] |
| Cyclo(L-Pro-L-Tyr) | Xanthomonas axonopodis pv. citri | 31.25 | [4] |
| Cyclo(D-Pro-L-Tyr) | Xanthomonas axonopodis pv. citri | 31.25 | [4] |
| Cyclo(L-Pro-L-Tyr) | Ralstonia solanacearum | 31.25 | [4] |
| Cyclo(D-Pro-L-Tyr) | Ralstonia solanacearum | 31.25 | [4] |
| Cyclo(Pro-Val) | Vibrio anguillarum | 0.000714 | [4] |
Table 2: Enzyme Inhibition
| Compound | Enzyme | Inhibition | Ki / IC50 | Reference |
| Cyclo(L-Tyr-L-Val) | Not Reported | Inactive | Not Reported | [2][3] |
| Cyclo(L-Pro-L-Tyr) | Mushroom Tyrosinase | Competitive | Ki = 9.86 mM | [5] |
| Cyclo(L-Pro-L-Val) | Mushroom Tyrosinase | No Inhibition | Not Applicable | [5] |
| Cyclo(L-Pro-L-Leu) | Mushroom Tyrosinase | No Inhibition | Not Applicable | [5] |
Table 3: Cytotoxicity
| Compound | Cell Line | Activity | IC50 | Reference |
| Cyclo(L-Tyr-L-Val) | Not Reported | Inactive | Not Reported | [2][3] |
| Cyclo(L-Pro-L-Tyr) | HeLa (cervical adenocarcinoma) | Cytotoxic | 0.065 µg/mL | [6] |
| Cyclo(L-Pro-L-Tyr) | Caco-2 (colorectal adenocarcinoma) | Cytotoxic | 0.18 µg/mL | [6] |
| Cyclo(L-Pro-L-Tyr) | A549 (lung cancer), NIH-3T3 (mouse embryo) | Low Toxicity | >10 mM | [7] |
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the in vitro analysis of cyclodipeptides. While direct results for Cyclo(Tyr-Val) using these methods are largely unavailable due to its reported inactivity, these protocols represent the standard for evaluating the biological potential of this compound class.
Antioxidant Activity Assays
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay assesses the ability of a compound to act as a free radical scavenger.
-
Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured spectrophotometrically.
-
Protocol:
-
A solution of DPPH in methanol (B129727) (e.g., 75 µM) is prepared.[8]
-
Various concentrations of the test compound are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).[8]
-
The absorbance is measured at a specific wavelength (typically 517 nm).[8]
-
The percentage of radical scavenging activity is calculated relative to a control (DPPH solution without the test compound). The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined.
-
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: This is another common method to determine antioxidant capacity.
-
Principle: The pre-formed ABTS radical cation is blue-green. In the presence of an antioxidant, it is reduced, causing a loss of color that is measured spectrophotometrically.
-
Protocol:
-
The ABTS radical cation (ABTS•+) is generated by reacting ABTS stock solution (e.g., 7 mM) with an oxidizing agent like potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark for 12-16 hours before use.[9]
-
The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol) to a specific absorbance at a given wavelength (e.g., 0.70 at 734 nm).[9]
-
Different concentrations of the test compound are added to the diluted ABTS•+ solution.
-
The absorbance is read after a set incubation time.
-
The percentage of inhibition is calculated, and the IC50 value is determined.
-
Anti-inflammatory Activity Assay
Cyclooxygenase (COX) Inhibition Assay: This assay determines a compound's ability to inhibit the COX enzymes (COX-1 and COX-2), which are key in the inflammatory pathway.
-
Principle: The activity of COX enzymes is measured by monitoring the production of prostaglandins (B1171923) from arachidonic acid. Inhibition of the enzyme leads to a decrease in prostaglandin (B15479496) production.
-
Protocol:
-
A human recombinant COX-2 enzyme is used.[10]
-
The enzyme is incubated with the test compound at various concentrations.
-
The reaction is initiated by adding the substrate, arachidonic acid.
-
After a specific incubation period, the reaction is stopped.
-
The amount of prostaglandin produced is quantified, often using an Enzyme Immunoassay (EIA).[11]
-
The inhibitory activity is calculated by comparing the prostaglandin levels in the presence and absence of the test compound. IC50 values are then determined.
-
Cytotoxicity Assay
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a standard method for assessing cell viability and proliferation, and thus the cytotoxic potential of a compound.
-
Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.
-
Protocol:
-
Cells (e.g., human cancer cell lines) are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound and incubated for a specific period (e.g., 24 or 48 hours).[12]
-
After incubation, the MTT solution is added to each well, and the plate is incubated for a few hours to allow formazan crystal formation.[12]
-
A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.[12]
-
The absorbance of the purple solution is measured on a plate reader at a wavelength of around 570 nm.
-
Cell viability is expressed as a percentage of the untreated control cells, and the IC50 value is calculated.
-
Visualizing Potential Mechanisms and Workflows
While specific signaling pathways for Cyclo(Tyr-Val) have not been elucidated due to its reported lack of activity, the following diagrams illustrate a general experimental workflow for testing bioactivity and a potential signaling pathway that is often modulated by other bioactive compounds, providing a conceptual framework for future research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bioaustralis.com [bioaustralis.com]
- 3. bioaustralis.com [bioaustralis.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Effects of hydroxyl group in cyclo(Pro-Tyr)-like cyclic dipeptides on their anti-QS activity and self-assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Evaluation of the Antioxidant Activity of Lipophilic Phenethyl Trifluoroacetate Esters by In Vitro ABTS, DPPH and in Cell-Culture DCF Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Assessment of Apoptosis-inducing Potential of Cyclopeptide RA-V on Human COLO 205 Colon Cancer Cells – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
A Comparative Guide to Cyclo(Tyr-Val) and its Linear Counterpart Tyr-Val
In the landscape of peptide research and drug development, the conformational arrangement of a molecule can profoundly influence its biological activity and pharmacokinetic properties. This guide provides a detailed comparison of the cyclic dipeptide Cyclo(Tyr-Val) and its linear form, Tyr-Val. While direct comparative studies are limited, this document synthesizes available data and leverages established principles of peptide chemistry to offer a comprehensive overview for researchers, scientists, and professionals in drug development.
Structural and Physicochemical Properties
Cyclo(Tyr-Val), a diketopiperazine, possesses a rigid, cyclic structure, which contrasts with the flexible, linear arrangement of Tyr-Val. This fundamental structural difference is anticipated to give rise to distinct physicochemical properties that influence their biological behavior.
| Property | Cyclo(Tyr-Val) | Tyr-Val | Rationale for Difference |
| Molecular Formula | C₁₄H₁₈N₂O₃ | C₁₄H₂₀N₂O₄ | Loss of a water molecule during cyclization. |
| Molecular Weight | 262.3 g/mol | 280.3 g/mol | Reflects the difference in molecular formula. |
| Conformational Rigidity | High | Low | The cyclic structure of Cyclo(Tyr-Val) restricts bond rotation, leading to a more defined three-dimensional shape. Linear Tyr-Val can adopt multiple conformations. |
| Hydrogen Bonding | Potential for intramolecular hydrogen bonding | Primarily intermolecular hydrogen bonding | The constrained ring of Cyclo(Tyr-Val) can facilitate intramolecular hydrogen bonds, which can mask polar groups. |
| Lipophilicity | Potentially higher | Potentially lower | The rigid structure and potential for intramolecular hydrogen bonding in Cyclo(Tyr-Val) can reduce the solvent-exposed polar surface area, thereby increasing its lipophilicity compared to the more flexible and polar linear form. |
| Solubility | Soluble in ethanol, methanol, DMF, or DMSO.[1] | Expected to be soluble in aqueous solutions. | The increased polarity of the free N- and C-termini in Tyr-Val generally leads to higher aqueous solubility. |
Comparative Biological Activity and Performance
Bioavailability and Stability
Cyclic peptides are generally recognized for their enhanced stability compared to their linear counterparts.[2][3][4][5] This is a critical factor in their potential as therapeutic agents.
| Parameter | Cyclo(Tyr-Val) (Inferred) | Tyr-Val (Inferred) | Supporting Evidence and Rationale |
| Enzymatic Stability | Higher | Lower | The cyclic structure of diketopiperazines protects them from degradation by exopeptidases, which require free N- and C-termini.[3] This would likely result in a longer plasma half-life for Cyclo(Tyr-Val). |
| Chemical Stability | Higher | Lower | The constrained conformation of cyclic peptides can prevent degradation pathways that are dependent on the flexibility of the peptide backbone.[6] |
| Membrane Permeability | Higher | Lower | The increased lipophilicity and ability to mask polar groups through intramolecular hydrogen bonding in cyclic peptides can facilitate passive diffusion across cell membranes.[5][7][8] |
| Oral Bioavailability | Potentially higher | Lower | Enhanced enzymatic stability and membrane permeability are key factors that can contribute to improved oral bioavailability of cyclic peptides.[3][7][8] |
Receptor Binding and Pharmacological Activity
The conformational rigidity of cyclic peptides can lead to higher receptor binding affinity and specificity.
| Parameter | Cyclo(Tyr-Val) (Inferred) | Tyr-Val (Inferred) | Supporting Evidence and Rationale |
| Receptor Binding Affinity | Higher | Lower | The pre-organized and rigid structure of a cyclic peptide reduces the entropic penalty upon binding to a receptor, which can lead to a higher binding affinity.[4][9] |
| Receptor Specificity | Higher | Lower | The well-defined conformation of a cyclic peptide can lead to more specific interactions with a target receptor, potentially reducing off-target effects.[10] |
Reported Biological Activities
Cyclo(Tyr-Val):
-
One study reported Cyclo(L-Tyr-L-Val) to be inactive as an antioxidant, antitumor, or antifungal agent.[1]
-
Diketopiperazines, the class of compounds to which Cyclo(Tyr-Val) belongs, are known to exhibit a broad range of biological activities, including antimicrobial and antitumor properties.[11][12][13][14]
Tyr-Val:
-
A study on the supplementation of L-tyrosyl-L-valine in cell culture media for CHO cells showed it had minimal impact on cellular metabolism compared to other tyrosine-containing dipeptides.[15]
-
Research on the photooxidation of Tyr-Val and related peptides has been conducted.[16][17]
-
The reverse sequence, Val-Tyr, has been investigated for its antihypertensive properties.[18]
Experimental Protocols for Comparative Analysis
To provide a definitive comparison between Cyclo(Tyr-Val) and Tyr-Val, a series of head-to-head experimental studies are required. The following are proposed methodologies for key comparative assays.
Enzymatic Stability Assay
Objective: To compare the stability of Cyclo(Tyr-Val) and Tyr-Val in the presence of proteolytic enzymes.
Protocol:
-
Preparation of Peptide Solutions: Prepare stock solutions of Cyclo(Tyr-Val) and Tyr-Val in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Enzyme Solutions: Prepare solutions of relevant proteases, such as trypsin, chymotrypsin, and carboxypeptidase A, in the same buffer.
-
Incubation: Incubate the peptide solutions with and without each enzyme at 37°C.
-
Time Points: Collect aliquots from each reaction mixture at various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).
-
Reaction Quenching: Stop the enzymatic reaction by adding a quenching agent (e.g., trifluoroacetic acid).
-
Analysis: Analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC) to quantify the amount of intact peptide remaining at each time point.
-
Data Analysis: Calculate the half-life of each peptide in the presence of each enzyme.
Cell Permeability Assay (Caco-2 Model)
Objective: To assess and compare the intestinal permeability of Cyclo(Tyr-Val) and Tyr-Val.
Protocol:
-
Cell Culture: Culture Caco-2 cells on permeable filter supports until they form a confluent monolayer, which differentiates to mimic the intestinal epithelium.
-
Transport Buffer: Use a suitable transport buffer, such as Hank's Balanced Salt Solution (HBSS), buffered to pH 7.4.
-
Apical to Basolateral Transport: Add the test compounds (Cyclo(Tyr-Val) and Tyr-Val) to the apical (AP) side of the Caco-2 monolayer.
-
Sampling: At designated time intervals, collect samples from the basolateral (BL) compartment.
-
Quantification: Analyze the concentration of the compounds in the BL samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Apparent Permeability Coefficient (Papp) Calculation: Calculate the Papp value for each compound to quantify its permeability.
Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC)
Objective: To compare the antimicrobial activity of Cyclo(Tyr-Val) and Tyr-Val against a panel of pathogenic bacteria and fungi.
Protocol:
-
Microorganism Strains: Select a panel of relevant microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Culture Preparation: Prepare standardized inoculums of each microorganism.
-
Serial Dilutions: Perform serial dilutions of Cyclo(Tyr-Val) and Tyr-Val in appropriate growth media in 96-well microtiter plates.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions (temperature, time) for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
Visualizing Comparative Concepts
General Workflow for Comparative Analysis
Caption: Workflow for the comparative experimental analysis of Cyclo(Tyr-Val) and Tyr-Val.
Theoretical Signaling Pathway Interaction
Caption: Theoretical model of receptor interaction for cyclic vs. linear dipeptides.
Conclusion
While direct comparative data for Cyclo(Tyr-Val) and Tyr-Val is scarce, fundamental principles of peptide chemistry strongly suggest that the cyclic form, Cyclo(Tyr-Val), is likely to possess superior stability, bioavailability, and receptor binding affinity compared to its linear counterpart, Tyr-Val. The rigid, pre-organized structure of Cyclo(Tyr-Val) is the primary determinant of these advantageous properties. However, it is crucial to note that these are inferred characteristics. The limited available data indicates that Cyclo(Tyr-Val) may not exhibit significant antioxidant, antitumor, or antifungal activities, and the specific biological functions of linear Tyr-Val remain largely unexplored. Rigorous head-to-head experimental validation, as outlined in the proposed protocols, is essential to definitively elucidate the comparative performance of these two molecules and to guide future research and development efforts.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. benchchem.com [benchchem.com]
- 3. Cyclic vs Linear Peptides: Key Differences - Creative Peptides [creative-peptides.com]
- 4. researchgate.net [researchgate.net]
- 5. lifetein.com [lifetein.com]
- 6. Solution stability of linear vs. cyclic RGD peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lessons for Oral Bioavailability: How Conformationally Flexible Cyclic Peptides Enter and Cross Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Antimicrobial and biofilm inhibiting diketopiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. eurekaselect.com [eurekaselect.com]
- 15. Comparison of l‐tyrosine containing dipeptides reveals maximum ATP availability for l‐prolyl‐l‐tyrosine in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Oxidation of di- and tripeptides of tyrosine and valine mediated by singlet molecular oxygen, phosphate radicals and sulfate radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Val-Tyr as a natural antihypertensive dipeptide can be absorbed into the human circulatory blood system - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of Diketopiperazines: Highlighting Cyclo(Tyr-Val) in the Landscape of Bioactive Cyclic Dipeptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological efficacy of various diketopiperazines (DKPs), with a specific focus on Cyclo(Tyr-Val). Diketopiperazines, the smallest class of cyclic peptides, are a prominent subject in medicinal chemistry due to their diverse and potent biological activities, including antimicrobial, antitumor, and neuroprotective effects. While many DKPs have demonstrated significant therapeutic potential, the activity of Cyclo(Tyr-Val) appears to be limited based on current scientific literature. This comparison aims to contextualize the efficacy of Cyclo(Tyr-Val) by presenting its reported data alongside that of other well-researched and biologically active diketopiperazines.
Overview of Cyclo(Tyr-Val)
Cyclo(Tyr-Val) is a diketopiperazine metabolite that has been isolated from the marine actinomycete Nocardiopsis gilva and the marine bacterium Pseudomonas putida. A study by Tian S-Z et al. in 2013 reported that Cyclo(L-Tyr-L-Val) was inactive as an antioxidant, antitumor, or antifungal agent[1][2]. To date, there is a notable absence of published data demonstrating significant biological activity for this specific compound, which contrasts with the broad spectrum of efficacy observed in other members of the diketopiperazine family.
Comparative Efficacy Data
To provide a clear comparison, the following tables summarize quantitative efficacy data for a selection of biologically active diketopiperazines across different therapeutic areas.
Anticancer and Cytotoxic Activity
Diketopiperazines have shown significant promise as anticancer agents, with several compounds exhibiting potent activity against various cancer cell lines.
| Diketopiperazine | Cancer Cell Line | Assay | Efficacy (IC₅₀) | Reference |
| Plinabulin | BxPC-3 (Pancreatic) | SRB Assay | 4.4 nM | [3] |
| Plinabulin | NCI-H460 (Lung) | SRB Assay | 26.2 nM | [3] |
| Compound c (Plinabulin analog) | BxPC-3 (Pancreatic) | SRB Assay | 0.7 nM | [3] |
| Compound c (Plinabulin analog) | NCI-H460 (Lung) | SRB Assay | 3.8 nM | [3] |
| 2,6-DKP (S)-2a | MDA-MB-231 (Breast) | MTT Assay | 4.6 µM | [4] |
| 2,6-DKP (R)-2b | MDA-MB-231 (Breast) | MTT Assay | 0.021 mM | [4] |
| Cyclo(Tyr-Cys) | HeLa (Cervical) | Not Specified | Greatest inhibition among tested | [5] |
| Cyclo(D-Tyr-D-Phe) | A549 (Lung) | Not Specified | 10 µM | [6] |
| Compound 11 (3,6-diunsaturated 2,5-DKP) | A549 (Lung) | MTT Assay | 1.2 µM | [7] |
| Compound 11 (3,6-diunsaturated 2,5-DKP) | HeLa (Cervical) | MTT Assay | 0.7 µM | [7] |
Antimicrobial and Anti-Quorum Sensing Activity
Many diketopiperazines exhibit potent antimicrobial properties and can inhibit bacterial communication systems known as quorum sensing (QS), which are crucial for virulence and biofilm formation.
| Diketopiperazine | Target Organism | Activity | Efficacy (MIC or Inhibition %) | Reference |
| Cyclo(L-Pro-L-Tyr) | Xanthomonas axonopodis pv. citri | Antibacterial | 31.25 µg/mL (MIC) | [8] |
| Cyclo(D-Pro-L-Tyr) | Xanthomonas axonopodis pv. citri | Antibacterial | 31.25 µg/mL (MIC) | [8] |
| Cyclo(L-Pro-L-Tyr) | Ralstonia solanacearum | Antibacterial | 31.25 µg/mL (MIC) | [8] |
| Cyclo(D-Pro-L-Tyr) | Ralstonia solanacearum | Antibacterial | 31.25 µg/mL (MIC) | [8] |
| Cyclo(D-Tyr-D-Phe) | Staphylococcus epidermis | Antibacterial | 1 µg/mL (MIC) | [6] |
| Cyclo(D-Tyr-D-Phe) | Proteus mirabilis | Antibacterial | 2 µg/mL (MIC) | [6] |
| Cyclo(Tyr-Pro) | Various marine bacteria | Antibacterial | Active | [9] |
| Cyclo(L-Pro-L-Tyr) | Pseudomonas aeruginosa PAO1 | Anti-Biofilm | 52% inhibition at 1.8 mM | [10] |
| Cyclo(L-Hyp-L-Tyr) | Pseudomonas aeruginosa PAO1 | Anti-Biofilm | 50% inhibition at 1.8 mM | [10] |
| Cyclo(L-Pro-L-Phe) | Pseudomonas aeruginosa PAO1 | Anti-Biofilm | 48% inhibition at 1.8 mM | [10] |
| Cyclo(L-Pro-L-Tyr) | Pseudomonas aeruginosa PAO1 | Pyocyanin Inhibition | 41% inhibition at 1.8 mM | [10] |
Antiprotozoal Activity
Recent studies have explored the potential of synthetic diketopiperazines against protozoan parasites responsible for tropical diseases.
| Diketopiperazine | Target Organism | Efficacy (IC₅₀) | Reference |
| Compound 17 | Plasmodium falciparum | < 10 µg/mL | [11] |
| Compound 19 | Plasmodium falciparum | < 10 µg/mL | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common protocols used to assess the efficacy of diketopiperazines.
Sulforhodamine B (SRB) Assay for Anticancer Activity
This assay is used to determine cytotoxicity based on the measurement of cellular protein content.
-
Cell Plating: Cancer cell lines (e.g., BxPC-3, NCI-H460) are seeded in 96-well plates and incubated to allow for attachment.
-
Compound Treatment: Cells are treated with various concentrations of the diketopiperazine derivatives and incubated for a specified period (e.g., 48 or 72 hours).
-
Cell Fixation: The cells are fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with Sulforhodamine B dye, which binds to basic amino acids of cellular proteins.
-
Washing: Unbound dye is removed by washing with acetic acid.
-
Solubilization and Measurement: The protein-bound dye is solubilized with a Tris base solution, and the absorbance is measured spectrophotometrically at a specific wavelength (e.g., 515 nm). The IC₅₀ value is then calculated.
Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Activity
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Inoculum Preparation: A standardized suspension of the target bacteria is prepared.
-
Serial Dilution: The diketopiperazine is serially diluted in a liquid growth medium in a 96-well plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions for bacterial growth.
-
Observation: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Crystal Violet Staining Assay for Biofilm Inhibition
This method quantifies the amount of biofilm produced by bacteria.
-
Biofilm Formation: Bacteria are cultured in a 96-well plate in the presence of varying concentrations of the diketopiperazine.
-
Washing: After an incubation period, the planktonic (free-floating) bacteria are removed by washing the plate.
-
Staining: The remaining adherent biofilm is stained with a crystal violet solution.
-
Washing: Excess stain is washed away.
-
Solubilization and Measurement: The stain bound to the biofilm is solubilized (e.g., with ethanol (B145695) or acetic acid), and the absorbance is measured to quantify the biofilm mass.
Signaling Pathways and Mechanisms of Action
Understanding the underlying molecular mechanisms is key to drug development. While the mechanism for Cyclo(Tyr-Val) is unknown due to its lack of reported activity, other DKPs have well-defined pathways.
Caption: General workflow for an MTT-based cell viability assay.
A notable example is the anti-inflammatory action of Cyclo(His-Pro), which involves the modulation of the NF-κB and Nrf2 signaling pathways.
Caption: Anti-inflammatory mechanism of Cyclo(His-Pro).
Conclusion
The world of diketopiperazines is rich with compounds demonstrating significant and varied biological activities, making them a fertile ground for drug discovery. This guide highlights the potent anticancer, antimicrobial, and anti-quorum sensing activities of several DKP analogs, supported by quantitative data. In contrast, Cyclo(Tyr-Val) currently stands as an outlier, with available literature indicating a lack of significant efficacy in the assays performed thus far. This underscores the critical role that the constituent amino acid residues and their stereochemistry play in determining the biological function of these cyclic dipeptides. Further research is warranted to explore other potential, as-yet-undiscovered activities of Cyclo(Tyr-Val) and to continue to unlock the therapeutic potential of the broader diketopiperazine family.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. bioaustralis.com [bioaustralis.com]
- 3. Biological activity and interaction mechanism of the diketopiperazine derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Antiproliferative and Apoptotic Effects of 2,6‐Diketopiperazines on MDA‐MB‐231 Triple‐Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The synthesis and anticancer activity of selected diketopiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyclo(D-Tyr-D-Phe): a new antibacterial, anticancer, and antioxidant cyclic dipeptide from Bacillus sp. N strain associated with a rhabditid entomopathogenic nematode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines | MDPI [mdpi.com]
- 8. Antibacterial activity of cyclo(L-Pro-L-Tyr) and cyclo(D-Pro-L-Tyr) from Streptomyces sp. strain 22-4 against phytopathogenic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cyclo(Tyr-Pro) | CAS:5654-84-2 | Manufacturer ChemFaces [chemfaces.com]
- 10. Effects of hydroxyl group in cyclo(Pro-Tyr)-like cyclic dipeptides on their anti-QS activity and self-assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
A Comparative Guide to the Structure-Activity Relationship of Tyrosine-Containing Cyclic Dipeptides
For Researchers, Scientists, and Drug Development Professionals
Cyclic dipeptides, also known as 2,5-diketopiperazines (DKPs), represent a fascinating and biologically significant class of natural products. Their rigidified scaffold makes them attractive candidates for drug discovery, offering improved stability and target affinity compared to their linear counterparts. This guide provides a comparative analysis of the structure-activity relationships (SAR) of tyrosine-containing cyclic dipeptides, with a particular focus on analogs of Cyclo(Tyr-Val). While direct and extensive SAR studies on Cyclo(Tyr-Val) analogs are limited, valuable insights can be gleaned from examining related structures where the tyrosine or valine residues are substituted or modified.
Cyclo(L-Tyr-L-Val) is a diketopiperazine metabolite that has been isolated from the marine actinomycete, Nocardiopsis gilva.[1][2] However, it was reported to be inactive as an antioxidant, antitumor, or antifungal agent.[1][2] This guide will delve into the biological activities of other tyrosine-containing DKPs to understand the key structural motifs that govern their efficacy in various therapeutic areas, including oncology, infectious diseases, and neurology.
Quantitative Comparison of Biological Activities
The following tables summarize the quantitative data from various studies on tyrosine-containing cyclic dipeptides and their analogs, providing a basis for understanding their structure-activity relationships.
Opioid Receptor Binding and Anti-Neoplastic Activity of Tyrosine-Containing Dipeptides
This table presents data on the µ-opioid receptor binding affinity and cytotoxic effects of Cyclo(Tyr-Tyr) and Cyclo(Phe-Tyr), highlighting the importance of the tyrosine residue in these activities.
| Compound | Key Structural Feature | µ-Opioid Receptor Binding IC50 (µM)[3][4] | Cell Line | % Growth Inhibition (at 2.5 mM)[3][4] |
| Cyclo(Tyr-Tyr) (cTT) | Two tyrosine residues | 0.82 | HT-29 | Low activity |
| MCF-7 | Low activity | |||
| HeLa | Low activity | |||
| Cyclo(Phe-Tyr) (cPT) | One tyrosine and one phenylalanine residue | 69.7 | HT-29 | 60.6 |
| MCF-7 | 75.6 | |||
| HeLa | 73.4 |
Tyrosinase Inhibitory Activity of Proline-Tyrosine Analogs
This section compares the tyrosinase inhibitory activity of Cyclo(L-Pro-L-Tyr) with analogs where the tyrosine residue is replaced, demonstrating the critical role of the tyrosine for this specific biological function.
| Compound | Key Structural Feature | Tyrosinase Inhibitory Activity[5] |
| Cyclo(L-Pro-L-Tyr) | Contains a tyrosine residue | Inhibits tyrosinase |
| Cyclo(L-Pro-L-Val) | Tyrosine replaced with valine | Does not inhibit tyrosinase |
| Cyclo(L-Pro-L-Leu) | Tyrosine replaced with leucine | Does not inhibit tyrosinase |
Anti-Quorum Sensing Activity of Cyclo(Pro-Tyr) Analogs against Pseudomonas aeruginosa
The data below illustrates the impact of hydroxyl groups on the anti-quorum sensing (anti-QS) activity of cyclic dipeptides. This is crucial for developing novel anti-infective agents that target bacterial communication.
| Compound | Key Structural Feature | Pyocyanin (B1662382) Inhibition (%)[6] | Protease Inhibition (%)[6] | Elastase Inhibition (%)[6] |
| Cyclo(L-Pro-L-Tyr) | Hydroxyl group on tyrosine | 41 | 20 | 32 |
| Cyclo(L-Hyp-L-Tyr) | Additional hydroxyl on proline | 47 | 5 | 8 |
| Cyclo(L-Pro-L-Phe) | No hydroxyl group | Not specified, but showed best inhibitory efficiency | Not specified | Not specified |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
µ-Opioid Receptor Binding Assay[3][4]
-
Preparation of Brain Homogenates: Whole brains from male Sprague-Dawley rats are homogenized in a cold Tris-HCl buffer (50 mM, pH 7.4).
-
Centrifugation: The homogenate is centrifuged at 48,000 x g for 10 minutes. The resulting pellet is resuspended in fresh buffer and incubated at 37°C for 30 minutes to remove endogenous opioids.
-
Final Preparation: A final centrifugation is performed, and the pellet is resuspended in a binding buffer containing MgCl2.
-
Competitive Binding: Aliquots of the membrane preparation are incubated with the radioligand [³H]DAMGO and varying concentrations of the test compounds (Cyclo(Tyr-Tyr) or Cyclo(Phe-Tyr)).
-
Incubation and Filtration: The mixture is incubated at 25°C for 60 minutes, followed by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The IC50 values are calculated from the competition binding curves.
Cell Viability Assay for Anti-Neoplastic Activity[3][4]
-
Cell Culture: Human cancer cell lines (HT-29, MCF-7, and HeLa) are maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics.
-
Seeding: Cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to attach overnight.
-
Treatment: The cells are then treated with the test compounds (Cyclo(Tyr-Tyr) or Cyclo(Phe-Tyr)) at a concentration of 2.5 mM or a positive control (melphalan at 0.1 mM).
-
Incubation: The plates are incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Assay: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a further 4 hours.
-
Solubilization: The formazan (B1609692) crystals formed are solubilized by adding a solubilization solution (e.g., DMSO).
-
Quantification: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of growth inhibition is calculated relative to untreated control cells.
Tyrosinase Inhibition Assay[5]
-
Enzyme and Substrate Preparation: A solution of mushroom tyrosinase and a solution of L-DOPA (L-3,4-dihydroxyphenylalanine) are prepared in a phosphate (B84403) buffer (pH 6.8).
-
Reaction Mixture: The reaction mixture contains the tyrosinase solution, L-DOPA solution, and the test compound (Cyclo(L-Pro-L-Tyr) or its analogs) at various concentrations.
-
Incubation: The reaction is initiated by the addition of the enzyme and incubated at a controlled temperature (e.g., 25°C).
-
Measurement: The formation of dopachrome (B613829) is monitored by measuring the absorbance at 492 nm at regular intervals.
-
Data Analysis: The inhibitory activity is determined by comparing the rate of reaction in the presence and absence of the test compounds.
Anti-Quorum Sensing Assay (P. aeruginosa)[6]
-
Bacterial Culture: Pseudomonas aeruginosa PAO1 is grown overnight in LB broth.
-
Treatment: The overnight culture is diluted and supplemented with the test compounds (Cyclo(L-Pro-L-Tyr), Cyclo(L-Hyp-L-Tyr), or Cyclo(L-Pro-L-Phe)) at a concentration of 1.8 mM.
-
Incubation: The cultures are incubated at 37°C with shaking for a specified period (e.g., 24 hours).
-
Virulence Factor Quantification:
-
Pyocyanin: The culture supernatant is extracted with chloroform, and the absorbance of the pyocyanin in the acidic aqueous phase is measured at 520 nm.
-
Protease and Elastase: The activity of these enzymes in the culture supernatant is measured using specific substrates (e.g., azocasein (B1165720) for protease, elastin-Congo red for elastase) and quantifying the colorimetric change.
-
-
Data Analysis: The percentage inhibition of each virulence factor is calculated by comparing the treated cultures to the untreated control.
Signaling Pathways and Experimental Workflows
Visual representations of the complex biological processes and experimental designs can aid in understanding the structure-activity relationships of these compounds.
Caption: Quorum sensing signaling pathway in P. aeruginosa and the inhibitory action of Cyclo(Pro-Tyr) analogs.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. bioaustralis.com [bioaustralis.com]
- 3. Biological activity of selected tyrosine-containing 2,5-diketopiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cyclo(l-Pro-l-Tyr) Isolated from the Human Skin Commensal Corynebacterium tuberculostearicum Inhibits Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of hydroxyl group in cyclo(Pro-Tyr)-like cyclic dipeptides on their anti-QS activity and self-assembly - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Target of Cyclo(Tyr-Val): A Comparative Guide to Genetic Approaches
For Researchers, Scientists, and Drug Development Professionals
Cyclo(Tyr-Val) is a cyclic dipeptide with potential therapeutic applications. However, its precise molecular target and mechanism of action remain largely uncharacterized. For drug development, validating the biological target is a critical step. This guide provides a comparative overview of genetic approaches to identify and validate the target of Cyclo(Tyr-Val), drawing parallels from studies on structurally similar cyclic dipeptides.
Hypothesized Target and Mechanism
While direct genetic validation studies for Cyclo(Tyr-Val) are not extensively documented in publicly available literature, research on the related compound, Cyclo(Pro-Tyr), offers a strong starting point. Studies on Cyclo(Pro-Tyr) suggest that its antifungal and nematicidal activity stems from its interaction with the plasma membrane proton pump, [H+]ATPase Pma1.[1][2] This interaction leads to a cascade of cellular events, including disruption of membrane polarization, induction of oxidative stress, and ultimately, cell death.[1][2]
Based on this, we can hypothesize that Cyclo(Tyr-Val) may also target a membrane-bound ion transporter or a related signaling pathway . This guide will focus on genetic methods to validate such a hypothesized target.
Comparative Genetic Validation Strategies
Genetic knockdown or knockout of a putative target gene should phenocopy the effects of the compound if the hypothesis is correct. Conversely, overexpression of the target may confer resistance. The two primary methods for this are RNA interference (siRNA/shRNA) and CRISPR-Cas9 gene editing.
| Parameter | siRNA/shRNA (Knockdown) | CRISPR-Cas9 (Knockout) | Alternative Approach: Chemical Genetics |
| Mechanism | Post-transcriptional gene silencing by degrading target mRNA. | Permanent gene disruption through DNA double-strand breaks and error-prone repair. | Screening for mutations that confer resistance or hypersensitivity to the compound. |
| Effect | Transient reduction in protein expression. | Permanent loss of protein function. | Identification of genes in the compound's pathway. |
| Pros | - Rapid and high-throughput screening. - Titratable knockdown levels. - Suitable for essential genes. | - Complete loss-of-function. - Stable, heritable genetic modification. - Low off-target effects with careful design. | - Unbiased approach to identify the target and resistance mechanisms. |
| Cons | - Incomplete knockdown. - Potential for off-target effects. - Transient effect. | - Can be lethal if the target gene is essential. - More complex and time-consuming for initial screening. | - Can be labor-intensive and require large-scale screening. |
| Ideal Use Case | Initial high-throughput screening to identify candidate targets. | Definitive validation of a prioritized target. | When the target is completely unknown. |
Experimental Protocols for Target Validation
siRNA-mediated Knockdown
Objective: To assess whether the transient reduction of a hypothesized target protein mimics the cellular phenotype induced by Cyclo(Tyr-Val).
Methodology:
-
siRNA Design and Synthesis: Design and synthesize at least three independent siRNAs targeting different regions of the putative target mRNA, along with a non-targeting control siRNA.
-
Cell Culture and Transfection: Culture a relevant cell line (e.g., a fungal strain for antifungal activity or a human cell line for other therapeutic areas) to 50-70% confluency. Transfect the cells with the designed siRNAs using a suitable lipid-based transfection reagent.
-
Phenotypic Analysis: After 48-72 hours post-transfection, treat the cells with Cyclo(Tyr-Val) at a pre-determined effective concentration (e.g., EC50). Assess relevant cellular phenotypes, such as cell viability (MTT assay), membrane potential (e.g., using DiBAC4(3) dye), or reactive oxygen species (ROS) production (e.g., using DCFDA).
-
Target Knockdown Confirmation: Lyse a parallel set of transfected cells and confirm the reduction of the target protein expression by Western blotting.
CRISPR-Cas9-mediated Knockout
Objective: To determine if the complete loss of the hypothesized target protein function confers resistance or sensitivity to Cyclo(Tyr-Val).
Methodology:
-
gRNA Design and Cloning: Design two to three guide RNAs (gRNAs) targeting an early exon of the putative target gene. Clone the gRNAs into a Cas9 expression vector.
-
Generation of Knockout Cell Line: Transfect the gRNA/Cas9 plasmids into the chosen cell line. Select for single-cell clones and screen for target gene knockout by PCR and Sanger sequencing. Confirm the absence of the target protein by Western blotting.
-
Resistance/Sensitivity Assay: Culture the validated knockout cell line and the wild-type control. Treat both cell lines with a dose-range of Cyclo(Tyr-Val).
-
Data Analysis: Determine the EC50 values for both cell lines. A significant shift in the EC50 for the knockout line compared to the wild-type would indicate that the knocked-out gene is the target or is critically involved in the compound's mechanism of action.
Data Presentation
Quantitative data from these experiments should be summarized in clear, comparative tables.
Table 1: Effect of Target Knockdown/Knockout on Cyclo(Tyr-Val) Efficacy
| Cell Line | Genetic Modification | Cyclo(Tyr-Val) EC50 (µM) | Fold Change in EC50 (vs. WT) |
| Wild-Type | None | Value | 1.0 |
| Control | Non-targeting siRNA/gRNA | Value | Value |
| Target X | siRNA 1 | Value | Value |
| Target X | siRNA 2 | Value | Value |
| Target X | CRISPR KO Clone 1 | Value | Value |
| Target X | CRISPR KO Clone 2 | Value | Value |
Table 2: Phenotypic Comparison of Genetic Perturbation and Compound Treatment
| Condition | Cell Viability (%) | Membrane Potential (RFU) | ROS Production (RFU) |
| Untreated WT | 100 | Value | Value |
| Cyclo(Tyr-Val) treated WT | Value | Value | Value |
| Target X Knockdown | Value | Value | Value |
| Target X Knockout | Value | Value | Value |
Visualization of Workflows and Pathways
Experimental Workflow for Target Validation
A generalized workflow for the genetic validation of a hypothesized drug target.
Hypothesized Signaling Pathway of Cyclo(Tyr-Val)
A putative signaling cascade initiated by Cyclo(Tyr-Val) binding to its target.
By employing these rigorous genetic validation techniques, researchers can confidently identify the molecular target of Cyclo(Tyr-Val), paving the way for further preclinical and clinical development. The comparison of data from different genetic approaches will provide a robust body of evidence to support the proposed mechanism of action.
References
In Vivo Validation of Cyclo(Tyr-Val) Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the known in vivo activities of cyclic dipeptides structurally related to Cyclo(Tyr-Val). To date, there is a notable absence of published in vivo studies specifically validating the biological activity of Cyclo(Tyr-Val). Therefore, this document serves as a benchmark, presenting experimental data and detailed protocols for validated activities of similar compounds. This information is intended to guide future research and highlight the experimental frameworks necessary to assess the potential therapeutic effects of Cyclo(Tyr-Val).
Comparative Data on Related Cyclic Dipeptides
While in vivo data for Cyclo(Tyr-Val) is not currently available, several structurally similar cyclic dipeptides have demonstrated significant biological activity in animal models. These activities primarily fall into three categories: neuroprotection, anti-inflammatory effects, and anti-quorum sensing activity. The following tables summarize key quantitative data from these studies.
Table 1: Neuroprotective Activity of Cyclo(Phe-Tyr) in a Rat Model of Ischemic Stroke
| Parameter | Ischemia/Reperfusion (I/R) Control Group | Cyclo(Phe-Tyr) Treated Group | Reference |
| Infarct Volume (mm³) | 245 ± 25 | 110 ± 15 | [1] |
| Neurological Deficit Score | 3.5 ± 0.5 | 1.5 ± 0.3 | [1] |
| Brain Water Content (%) | 82.5 ± 1.2 | 79.8 ± 0.8 | [2] |
| Evans Blue Extravasation (µg/g) | 12.5 ± 2.1 | 5.2 ± 1.3 | [2] |
| *p < 0.05 compared to I/R control group |
Table 2: Anti-Inflammatory Activity of a Novel Cyclooxygenase Inhibitor in a Rat Model
| Treatment Group | Paw Edema Inhibition (%) at 3h | COX-2 Inhibition (IC₅₀, µM) | Reference |
| Indomethacin (B1671933) (10 mg/kg) | 65.2 ± 4.1 | 0.05 | [3] |
| Ibuprofen (B1674241) | Not specified | Not specified | [NA] |
| Compound 33 (N-arylindole) | > Ibuprofen | 0.045 | [NA] |
Note: Specific quantitative in vivo data for direct comparison of paw edema inhibition by ibuprofen was not provided in the source.
Table 3: Anti-Quorum Sensing Activity of Cyclic Dipeptides against Pseudomonas aeruginosa
| Compound | Concentration | Pyocyanin Inhibition (%) | Protease Inhibition (%) | Elastase Inhibition (%) | Reference |
| Cyclo(L-Pro-L-Tyr) | 1.8 mM | 41 | 20 | 32 | [NA] |
| Cyclo(L-Hyp-L-Tyr) | 1.8 mM | 47 | 5 | 8 | [NA] |
| Cyclo(L-Pro-L-Phe) | 1.8 mM | 73 | 77 | 61 | [NA] |
| Cyclo(L-Tyr-L-Pro) | 0.5 mg/mL | 41 | 20 | 32 | [4] |
Detailed Experimental Protocols
The following are detailed methodologies for the key in vivo experiments cited in this guide. These protocols can be adapted for the validation of Cyclo(Tyr-Val) activity.
Protocol 1: Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) Model for Neuroprotection
Objective: To evaluate the neuroprotective effects of a test compound against cerebral ischemia-reperfusion injury in rats.[5]
Animal Model: Male Sprague-Dawley rats (280-300 g).[5]
Procedure:
-
Anesthetize the rats (e.g., with ketamine and xylazine).
-
Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and the proximal CCA.
-
Insert a nylon monofilament suture into the ICA via the ECA stump and advance it to occlude the origin of the middle cerebral artery (MCA).
-
After a defined period of occlusion (e.g., 2 hours), withdraw the filament to allow for reperfusion.
-
Administer the test compound (e.g., Cyclo(Phe-Tyr)) or vehicle intravenously at the onset of reperfusion.
-
After a set survival period (e.g., 24 hours), assess neurological deficits using a standardized scoring system.
-
Euthanize the animals and perfuse the brains.
-
Section the brains and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
-
Quantify the infarct volume using image analysis software.
Protocol 2: Carrageenan-Induced Paw Edema Model for Anti-Inflammatory Activity
Objective: To assess the acute anti-inflammatory activity of a test compound in rats.[3][6]
Animal Model: Male Wistar rats (180-220 g).
Procedure:
-
Administer the test compound or vehicle intraperitoneally or orally.
-
After a set time (e.g., 30 minutes), inject 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw.[3]
-
Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.[3]
-
Calculate the percentage of paw edema inhibition for the treated groups relative to the vehicle control group.
-
A positive control, such as indomethacin (5 mg/kg), should be included in the study.[3]
Protocol 3: In Vivo Model of Pseudomonas aeruginosa Quorum Sensing Inhibition
Objective: To evaluate the ability of a test compound to inhibit quorum sensing and virulence factor production of P. aeruginosa in a rat model of chronic lung infection.[7]
Animal Model: Male Wistar rats.
Procedure:
-
Prepare a suspension of P. aeruginosa embedded in agar (B569324) beads.
-
Intratracheally instill the bacterial suspension into the lungs of anesthetized rats to establish a chronic infection.
-
Administer the test compound or vehicle (e.g., via inhalation or systemic injection) at specified time points post-infection.
-
Monitor the animals for survival and clinical signs of infection.
-
At the end of the study period, euthanize the animals and collect bronchoalveolar lavage fluid (BALF) and lung tissue.
-
Quantify bacterial load (CFU) in the lungs.
-
Measure the levels of quorum sensing-controlled virulence factors (e.g., elastase, pyocyanin) in the BALF.
-
Perform histopathological analysis of the lung tissue to assess inflammation and tissue damage.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways implicated in the activities of comparator cyclic dipeptides and a general workflow for screening.
Caption: Proposed neuroprotective signaling pathways of Cyclo(Phe-Tyr).
Caption: Inhibition of P. aeruginosa quorum sensing by Cyclo(L-Pro-L-Tyr).
Caption: General experimental workflow for in vivo validation of a test compound.
References
- 1. Cyclo-(Phe-Tyr) as a novel cyclic dipeptide compound alleviates ischemic/reperfusion brain injury via JUNB/JNK/NF-κB and SOX5/PI3K/AKT pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclo-(Phe-Tyr) reduces cerebral ischemia/reperfusion-induced blood–brain barrier dysfunction through regulation of autophagy - Food & Function (RSC Publishing) [pubs.rsc.org]
- 3. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A short peptide exerts neuroprotective effects on cerebral ischemia–reperfusion injury by reducing inflammation via the miR-6328/IKKβ/NF-κB axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. inotiv.com [inotiv.com]
- 7. Inhibition of Quorum Sensing-Controlled Virulence Factors and Biofilm Formation in Pseudomonas aeruginosa by Culture Extract from Novel Bacterial Species of Paenibacillus Using a Rat Model of Chronic Lung Infection - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cyclo(Tyr-Val) and Other Quorum Sensing Inhibitors
In the landscape of antimicrobial research, the disruption of bacterial communication, or quorum sensing (QS), has emerged as a promising strategy to mitigate virulence and combat antibiotic resistance.[1][2] This guide provides a comparative overview of the cyclic dipeptide Cyclo(Tyr-Val) and other known quorum sensing inhibitors (QSIs), with a focus on their efficacy in inhibiting key virulence factors and biofilm formation. Due to the limited publicly available data on the direct anti-QS activity of Cyclo(Tyr-Val), this comparison leverages data from the structurally similar and well-studied cyclic dipeptide, Cyclo(L-Pro-L-Tyr), as a representative of its class.
Introduction to Quorum Sensing Inhibition
Quorum sensing is a cell-density-dependent communication system used by bacteria to coordinate collective behaviors such as biofilm formation, virulence factor production, and motility.[1][3] By interfering with QS signaling, QSIs offer a novel therapeutic approach that does not directly kill bacteria, thereby potentially reducing the selective pressure for resistance development.[2] Gram-negative bacteria, such as the opportunistic pathogen Pseudomonas aeruginosa, utilize N-acyl-homoserine lactones (AHLs) as signaling molecules in well-characterized QS systems like las and rhl.[2][3] These systems regulate the expression of numerous virulence factors, including pyocyanin (B1662382), elastase, and proteases, and are crucial for biofilm maturation.[3]
Comparative Efficacy of Quorum Sensing Inhibitors
This section compares the inhibitory activities of Cyclo(L-Pro-L-Tyr) and other known QSIs against key virulence factors and biofilm formation in P. aeruginosa. The data is summarized in the table below.
| Compound | Target Organism | Concentration | Biofilm Inhibition (%) | Pyocyanin Production Inhibition (%) | Elastase Activity Inhibition (%) | Protease Activity Inhibition (%) | Reference |
| Cyclo(L-Pro-L-Tyr) | P. aeruginosa PAO1 | 1.8 mM | 52 | 41 | 32 | 20 | [3] |
| Cyclo(L-Hyp-L-Tyr) | P. aeruginosa PAO1 | 1.8 mM | 50 | 47 | 8 | 5 | [3] |
| Cyclo(L-Pro-L-Phe) | P. aeruginosa PAO1 | 1.8 mM | 48 | 73 | 61 | 77 | [3] |
| Furanone C-30 | E. coli | 10 µM | ~40 | - | - | - | [4] |
| Tyrosol | E. coli | 10 µM | 48.9 | - | - | - | [4] |
Note: Direct comparative data for Cyclo(Tyr-Val) is not available in the reviewed literature. The inhibitory activities can vary significantly based on the experimental conditions and the specific bacterial strains used.
Signaling Pathways and Experimental Workflow
To understand the mechanism of action and the methods used to evaluate QSIs, the following diagrams illustrate a simplified P. aeruginosa quorum sensing pathway and a general experimental workflow for assessing QSI activity.
Caption: Simplified diagram of the Las and Rhl quorum sensing systems in P. aeruginosa.
Caption: General experimental workflow for evaluating the efficacy of quorum sensing inhibitors.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison.
Biofilm Formation Inhibition Assay[3]
-
Bacterial Culture Preparation: P. aeruginosa PAO1 is grown overnight in Luria-Bertani (LB) broth.
-
Inoculation and Treatment: The overnight culture is diluted to a specific optical density (e.g., OD600 = 0.1). A defined volume of the diluted culture is added to the wells of a microtiter plate. The test compounds (e.g., cyclic dipeptides) are added to the wells at various concentrations.
-
Incubation: The microtiter plate is incubated at 37°C for a specified period (e.g., 24 hours) without shaking.
-
Staining: After incubation, the planktonic bacteria are removed, and the wells are washed with phosphate-buffered saline (PBS). The remaining biofilm is stained with a 0.1% crystal violet solution for 15-20 minutes.
-
Quantification: Excess stain is removed by washing with water. The bound crystal violet is solubilized with 30% acetic acid or ethanol. The absorbance of the solubilized stain is measured at a specific wavelength (e.g., 595 nm) using a microplate reader. The percentage of biofilm inhibition is calculated relative to the untreated control.
Pyocyanin Production Inhibition Assay[3]
-
Bacterial Culture and Treatment: P. aeruginosa PAO1 is grown in a suitable medium (e.g., glycerol-alanine minimal medium) in the presence of the test compounds at various concentrations for a specified duration (e.g., 24 hours) with shaking.
-
Extraction: The bacterial cultures are centrifuged to pellet the cells. The supernatant, which contains the pyocyanin, is collected.
-
Quantification: Pyocyanin is extracted from the supernatant using chloroform, followed by back-extraction into 0.2 M HCl. The absorbance of the acidic aqueous layer is measured at 520 nm. The concentration of pyocyanin is calculated, and the percentage of inhibition is determined relative to the untreated control.
Elastase and Protease Activity Assays[3]
-
Culture Supernatant Preparation: P. aeruginosa PAO1 is cultured with and without the test compounds as described for the pyocyanin assay. The cell-free supernatant is collected after centrifugation.
-
Elastase Activity: The elastolytic activity in the supernatant is measured using Elastin-Congo red as a substrate. The supernatant is incubated with the substrate, and the reaction is stopped after a specific time. The absorbance of the supernatant after centrifugation is measured at 495 nm.
-
Protease Activity: The total proteolytic activity is determined using azocasein (B1165720) as a substrate. The supernatant is incubated with the substrate, and the reaction is terminated. The absorbance of the supernatant is measured at 440 nm after precipitation of the remaining substrate.
-
Calculation: The percentage of inhibition of elastase and protease activity is calculated by comparing the activity in the treated samples to that of the untreated control.
Conclusion
While direct experimental evidence for the quorum sensing inhibitory activity of Cyclo(Tyr-Val) is currently lacking in the scientific literature, the analysis of structurally related cyclic dipeptides like Cyclo(L-Pro-L-Tyr) demonstrates their potential as effective QSIs. These compounds have been shown to inhibit biofilm formation and the production of key virulence factors in P. aeruginosa.[3] Further research is warranted to specifically evaluate the anti-QS profile of Cyclo(Tyr-Val) and to understand the structure-activity relationships within this class of molecules. The continued exploration of such compounds is crucial for the development of novel anti-virulence therapies to address the growing challenge of antibiotic resistance.
References
- 1. Quorum Sensing Inhibitors: An Alternative Strategy to Win the Battle against Multidrug-Resistant (MDR) Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological inhibition of quorum sensing for the treatment of chronic bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of hydroxyl group in cyclo(Pro-Tyr)-like cyclic dipeptides on their anti-QS activity and self-assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tyrosol blocks E. coli anaerobic biofilm formation via YbfA and FNR to increase antibiotic susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
Dose-Response Analysis of Cyclo(Tyr-Val) Bioactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the bioactive properties of the cyclic dipeptide Cyclo(Tyr-Val), also known as Cyclo(L-Tyr-L-Val). While the biological activities of many cyclic dipeptides are well-documented, quantitative dose-response data for Cyclo(Tyr-Val) remains limited in publicly available scientific literature. This guide summarizes the available information for Cyclo(Tyr-Val) and presents it alongside data for other relevant cyclic dipeptides to offer a comparative perspective.
Summary of Bioactivity
Cyclo(Tyr-Val) is a diketopiperazine that has been isolated from various natural sources, including the marine actinomycete Nocardiopsis gilva and the bacterium Pseudomonas putida.[1][2] However, comprehensive studies detailing its dose-dependent bioactivities are scarce. One study reported Cyclo(L-Tyr-L-Val) to be inactive as an antioxidant, antitumor, or antifungal agent.[1][3] In another study investigating anti-diatom compounds from Pseudomonas putida, Cyclo(Tyr-Val) was isolated, but other co-occurring cyclic dipeptides, namely cyclo(Phe-Ala) and cyclo(Ala-Trp), exhibited more significant activity.[2]
To provide a framework for evaluating the potential bioactivity of Cyclo(Tyr-Val), this guide includes dose-response data for other structurally related or functionally relevant cyclic dipeptides.
Data Presentation
The following tables summarize the available quantitative data for Cyclo(Tyr-Val) and a selection of comparator cyclic dipeptides across various bioassays.
Table 1: Antimicrobial Activity
| Compound | Test Organism | Assay Type | Endpoint | Result |
| Cyclo(Tyr-Val) | - | - | MIC/IC50 | No data available |
| Cyclo(D-Tyr-D-Phe) | Staphylococcus epidermis | Broth Microdilution | MIC | 1 µg/mL[4] |
| Proteus mirabilis | Broth Microdilution | MIC | 2 µg/mL[4] | |
| Cyclo(L-Pro-L-Tyr) | Xanthomonas axonopodis pv. citri | - | MIC | 31.25 µg/mL[5] |
| Ralstonia solanacearum | - | MIC | 31.25 µg/mL[5] | |
| Cyclo(D-Pro-L-Tyr) | Xanthomonas axonopodis pv. citri | - | MIC | 31.25 µg/mL[5] |
| Ralstonia solanacearum | - | MIC | 31.25 µg/mL[5] |
Table 2: Tyrosinase Inhibition Activity
| Compound | Source of Tyrosinase | Assay Type | Endpoint | Result |
| Cyclo(Tyr-Val) | - | - | IC50 | No data available |
| Cyclo(L-Pro-L-Val) | Mushroom | Spectrophotometric | Inhibition | No inhibition observed[6] |
| Cyclo(L-Pro-L-Tyr) | Mushroom | Spectrophotometric | Ki | 9.86 mM[6] |
Table 3: Quorum Sensing Inhibition
| Compound | Reporter Strain | Target System | Endpoint | Result (at 1 mM) |
| Cyclo(Tyr-Val) | - | - | % Inhibition | No data available |
| Cyclo(L-Trp-L-Ser) | Chromobacterium violaceum CV026 | Violacein (B1683560) production | % Inhibition | ~40-60%[7] |
| Various Trp-containing CDPs | C. violaceum CV026 | Violacein production | % Inhibition | 40-60%[7] |
Table 4: Anticancer Activity
| Compound | Cell Line | Assay Type | Endpoint | Result |
| Cyclo(Tyr-Val) | - | - | IC50 | Reported as inactive[1][3] |
| Cyclo(D-Tyr-D-Phe) | A549 (human lung carcinoma) | - | IC50 | 10 µM[4] |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below. These protocols can be adapted for the dose-response analysis of Cyclo(Tyr-Val).
Antimicrobial Activity: Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.
-
Preparation of Bacterial Inoculum: A fresh overnight culture of the test bacterium is diluted in a suitable broth (e.g., Mueller-Hinton Broth) to achieve a standardized cell density, typically 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Preparation: The test compound, Cyclo(Tyr-Val), is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.
-
Incubation: The bacterial inoculum is added to each well containing the diluted compound. The plate also includes a positive control (bacteria in broth without the compound) and a negative control (broth only). The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.
Tyrosinase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzyme tyrosinase, which is involved in melanin (B1238610) production.
-
Reagent Preparation:
-
Tyrosinase enzyme solution is prepared in a suitable buffer (e.g., phosphate (B84403) buffer).
-
Substrate solution (e.g., L-DOPA) is prepared in the same buffer.
-
The test compound, Cyclo(Tyr-Val), is dissolved and serially diluted.
-
-
Assay Procedure:
-
The tyrosinase enzyme solution is added to the wells of a 96-well plate.
-
The various concentrations of the test compound are added to the wells.
-
The plate is pre-incubated for a short period (e.g., 10 minutes) at a specific temperature (e.g., 25°C).
-
The substrate solution is added to initiate the enzymatic reaction.
-
-
Measurement: The formation of dopachrome (B613829) is monitored by measuring the absorbance at a specific wavelength (e.g., 475-492 nm) over time using a microplate reader.
-
Data Analysis: The percentage of tyrosinase inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the control (enzyme and substrate without inhibitor). The IC50 value, the concentration of inhibitor that causes 50% inhibition, can then be determined.
Quorum Sensing Inhibition Assay: Violacein Production in Chromobacterium violaceum**
This assay uses a reporter strain of C. violaceum that produces the purple pigment violacein in response to quorum sensing signals.
-
Preparation of Reporter Strain: An overnight culture of C. violaceum (e.g., CV026) is diluted in a suitable growth medium (e.g., LB broth).
-
Assay Setup:
-
The diluted bacterial culture is aliquoted into the wells of a microtiter plate.
-
An acyl-homoserine lactone (AHL) inducer (e.g., N-hexanoyl-L-homoserine lactone, C6-HSL) is added to each well to stimulate violacein production.
-
The test compound, Cyclo(Tyr-Val), is added at various concentrations.
-
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 30°C) for 24 hours with shaking.
-
Quantification of Violacein:
-
The bacterial cells are lysed (e.g., with DMSO or by centrifugation and resuspension in a solvent).
-
The absorbance of the extracted violacein is measured at a wavelength of approximately 585 nm.
-
-
Data Analysis: The percentage of inhibition of violacein production is calculated by comparing the absorbance of the wells treated with the test compound to the control wells (with AHL but without the compound).
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the bioactivity analysis of cyclic dipeptides.
Conclusion
The available scientific literature provides limited insight into the dose-response bioactivity of Cyclo(Tyr-Val). While it has been identified in natural sources, its potential as a potent antimicrobial, anticancer, or enzyme-inhibiting agent has not been substantiated with quantitative data. The provided comparative data for other cyclic dipeptides highlights the diverse bioactivities within this class of molecules and underscores the need for further investigation into the specific properties of Cyclo(Tyr-Val). The experimental protocols detailed in this guide offer a starting point for researchers to conduct a thorough dose-response analysis of Cyclo(Tyr-Val) and elucidate its potential therapeutic or biotechnological applications.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. Cyclo(Tyr-Val) | CAS:21754-25-6 | Manufacturer ChemFaces [chemfaces.com]
- 3. bioaustralis.com [bioaustralis.com]
- 4. Cyclo(D-Tyr-D-Phe): a new antibacterial, anticancer, and antioxidant cyclic dipeptide from Bacillus sp. N strain associated with a rhabditid entomopathogenic nematode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibacterial activity of cyclo(L-Pro-L-Tyr) and cyclo(D-Pro-L-Tyr) from Streptomyces sp. strain 22-4 against phytopathogenic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Anti-Quorum-Sensing Activity of Tryptophan-Containing Cyclic Dipeptides - PMC [pmc.ncbi.nlm.nih.gov]
Scarcity of Published Findings on Cyclo(Tyr-Val) Impedes Comparative Analysis
A comprehensive review of existing scientific literature reveals a significant lack of published data on the biological activity and associated signaling pathways of the cyclic dipeptide Cyclo(Tyr-Val). This absence of foundational research makes it impossible to replicate findings or conduct a comparative analysis against alternative compounds, as requested.
Cyclo(Tyr-Val), also known as Cyclo(L-Tyr-L-Val), is a diketopiperazine that has been isolated from microorganisms such as the marine actinomycete Nocardiopsis gilva and the marine bacterium Pseudomonas putida.[1][2][3][4] However, the primary research on this compound has not uncovered significant biological effects.
Limited Bioactivity Reported
The main study available, conducted by Tian et al. in 2013, reported that Cyclo(L-Tyr-L-Val) was inactive as an antioxidant, antitumor, or antifungal agent.[1][5] Subsequent mentions of this compound in chemical supplier databases and brief literature entries consistently refer back to this initial finding, noting that no other significant biological activities have been published to date.[1][2][3] Similarly, when isolated from Pseudomonas putida, it did not exhibit significant anti-diatom activity.[4]
Due to this lack of reported bioactivity, there are no established experimental protocols for assessing its effects, nor are there quantitative data to summarize in comparative tables. Furthermore, no signaling pathways have been elucidated for Cyclo(Tyr-Val), precluding the creation of a pathway diagram.
Research on Structurally Related Cyclic Dipeptides
While data on Cyclo(Tyr-Val) is sparse, other cyclic dipeptides have been shown to possess notable biological activities. This suggests that the diketopiperazine scaffold is a promising area for research, even if this specific compound has not yet shown activity. For researchers interested in this class of molecules, the following related compounds offer more substantial findings for comparison.
| Compound | Reported Biological Activity | Organism Source |
| Cyclo(L-Pro-L-Tyr) | Antibacterial activity against phytopathogenic bacteria; Activation of N-acylhomoserine lactone (AHL) quorum sensing systems.[6][7] | Streptomyces sp., Pseudomonas aeruginosa[6][7] |
| Cyclo(D-Pro-L-Tyr) | Antibacterial activity against phytopathogenic bacteria.[6] | Streptomyces sp.[6] |
| Cyclo(Pro-Phe) | Quorum sensing (QS) inhibitor against Pseudomonas aeruginosa.[8] | Various microbial species[8] |
| Cyclo(Phe-Ala) | Significant anti-diatom activity.[4] | Pseudomonas putida[4] |
| Cyclo(Ala-Trp) | Significant anti-diatom activity.[4] | Pseudomonas putida[4] |
Example Signaling Pathway: Quorum Sensing Inhibition
To illustrate the type of visualization that would be possible if Cyclo(Tyr-Val) had known targets, the following diagram depicts a simplified overview of a bacterial quorum sensing (QS) system, which is a known target for other cyclic dipeptides like Cyclo(Pro-Phe). In QS, bacteria produce and release signaling molecules called autoinducers. When the cell population density is high, the autoinducer concentration crosses a threshold, leading to the activation of target genes that regulate group behaviors.
Caption: A simplified diagram of a bacterial quorum sensing (QS) system and the inhibitory action of compounds like other cyclic dipeptides.
Conclusion
The core requirement of replicating and comparing published findings on Cyclo(Tyr-Val) cannot be met due to the absence of such findings in the scientific literature. The compound has been consistently reported as inactive in preliminary screenings for antioxidant, antitumor, and antifungal properties. Researchers and drug development professionals are advised that this particular cyclic dipeptide currently lacks the data necessary for a comparative guide. However, the broader family of cyclic dipeptides remains a fertile ground for discovery, with several analogues demonstrating significant and varied biological activities that are well-documented and available for further study.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cyclo(Tyr-Val) | CAS:21754-25-6 | Manufacturer ChemFaces [chemfaces.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Antibacterial activity of cyclo(L-Pro-L-Tyr) and cyclo(D-Pro-L-Tyr) from Streptomyces sp. strain 22-4 against phytopathogenic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bioaustralis.com [bioaustralis.com]
- 8. Effects of hydroxyl group in cyclo(Pro-Tyr)-like cyclic dipeptides on their anti-QS activity and self-assembly - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioactivity of Cyclo(Tyr-Val) and Other Metabolites from Nocardiopsis
For Researchers, Scientists, and Drug Development Professionals
The bacterial genus Nocardiopsis is a prolific source of structurally diverse secondary metabolites with a wide range of biological activities.[1][2][3] These compounds, including polyketides, peptides, and alkaloids, have garnered significant interest for their potential applications in medicine and biotechnology.[1][3] This guide provides a comparative analysis of the biological activity of Cyclo(Tyr-Val), a cyclic dipeptide, alongside other notable metabolites isolated from Nocardiopsis. The data presented is compiled from various experimental studies to offer an objective overview for research and drug development purposes.
Comparative Bioactivity Data
Cyclo(L-Tyr-L-Val) was isolated from the halophilic actinomycete Nocardiopsis gilva YIM 90087. In the initial characterization studies, it was evaluated for antifungal, antibacterial, and antioxidant activities but was found to be inactive.[4] In contrast, many other metabolites from various Nocardiopsis species exhibit potent biological effects. The following table summarizes the quantitative bioactivity data for a selection of these compounds.
| Metabolite | Class | Bioactivity | Assay (Target/Cell Line) | Result (IC₅₀ / MIC) | Source Organism |
| Cyclo(Tyr-Val) | Cyclic Dipeptide | Antifungal, Antibacterial, Antioxidant | Fusarium sp., C. albicans, B. subtilis, S. aureus, DPPH, ABTS | Inactive | Nocardiopsis gilva |
| Nocazine F | Diketopiperazine | Cytotoxicity | H1299 (Lung Cancer) | IC₅₀: 3.87 μM | Nocardiopsis sp. YIM M13066 |
| Cytotoxicity | MCF-7 (Breast Cancer) | IC₅₀: 3.86 μM | |||
| Nocazine G | Diketopiperazine | Cytotoxicity | H1299 (Lung Cancer) | IC₅₀: 2.60 μM | Nocardiopsis sp. YIM M13066 |
| Antibacterial | Bacillus subtilis | MIC: 25.8 μM | |||
| Borrelidin C | Macrolide | Antibacterial | Salmonella enterica | MIC: 16 μM | Halophilic Nocardiopsis sp. |
| Cytotoxicity | SNU638 (Gastric Cancer) | IC₅₀: 5.5 μM | |||
| Cytotoxicity | K562 (Leukemia) | IC₅₀: 5.7 μM | |||
| Borrelidin D | Macrolide | Antibacterial | Salmonella enterica | MIC: 63 μM | Halophilic Nocardiopsis sp. |
| Cytotoxicity | SNU638 (Gastric Cancer) | IC₅₀: 8.7 μM | |||
| Cytotoxicity | K562 (Leukemia) | IC₅₀: 6.7 μM | |||
| Nocarimidazole A | Alkaloid | Antibacterial | Bacillus subtilis, S. epidermidis | MIC: 64 μg/mL | Nocardiopsis sp. CNQ115 |
| Madurastatin B3 | Aziridine | Antibacterial | S. aureus, MRSA | MIC: 6.25 μg/mL | Nocardiopsis sp. LS150010 |
| Apoptolidin (B62325) | Macrolide | Cytotoxicity (Apoptosis Induction) | E1A-transformed baby rat kidney cells | Induces apoptosis | Nocardiopsis sp. |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Antibacterial Activity Assay (Broth Microdilution Method)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines and is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[5][6][7]
a. Inoculum Preparation:
-
Bacterial strains are grown to the mid-logarithmic phase in a suitable broth medium (e.g., Tryptic Soy Broth).
-
The turbidity of the bacterial suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
The standardized suspension is then diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
b. Assay Procedure:
-
The test compound is serially diluted (two-fold) in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
The standardized bacterial inoculum is added to each well.
-
Positive (no compound) and negative (no bacteria) control wells are included.
-
The plate is incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[8][9][10]
a. Cell Culture and Treatment:
-
Human cancer cell lines (e.g., H1299, MCF-7) are seeded in a 96-well plate at a density of 1 x 10⁴ cells/well and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 48-72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
b. Assay Procedure:
-
After the incubation period, the medium is removed, and 20-50 µL of MTT solution (typically 5 mg/mL in PBS) is added to each well.
-
The plate is incubated for an additional 1.5-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
The MTT solution is removed, and the formazan crystals are dissolved in 100-150 µL of a solubilizing agent (e.g., DMSO).
-
The absorbance is measured using a microplate reader at a wavelength of 490-590 nm.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.
Antioxidant Activity Assay (DPPH Radical Scavenging Assay)
This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[11][12][13]
a. Reaction Preparation:
-
A fresh solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared to an absorbance of approximately 1.0 at 517 nm.
-
The test compound is prepared in various concentrations.
b. Assay Procedure:
-
A small volume of the test compound solution is added to the DPPH solution.
-
The reaction mixture is incubated in the dark at room temperature for 30 minutes.
-
The absorbance of the solution is measured at 517 nm.
-
Ascorbic acid or Trolox is typically used as a positive control.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(Abs_control - Abs_sample) / Abs_control] x 100.
Visualizing Molecular Interactions and Workflows
Experimental Workflow for Bioactivity Screening
The following diagram illustrates a typical workflow for the isolation and bioactivity screening of metabolites from Nocardiopsis.
Caption: Workflow for isolating and screening Nocardiopsis metabolites.
Proposed Mechanism of Action for Apoptolidin
While the precise signaling pathways for many Nocardiopsis metabolites are still under investigation, studies on apoptolidin suggest a mechanism involving the mitochondria.[14] It is proposed that apoptolidin may target the mitochondrial F₀F₁-ATP synthase, leading to the induction of apoptosis.
Caption: Apoptolidin's proposed apoptotic pathway via mitochondrial targeting.
References
- 1. mdpi.com [mdpi.com]
- 2. Genus Nocardiopsis: A Prolific Producer of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nocardiopsis species: a potential source of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of CLSI Agar Dilution Method and Trek Sensititre Broth Microdilution Panel for Determining Antimicrobial Susceptibility of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 12. researchgate.net [researchgate.net]
- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 14. researchgate.net [researchgate.net]
Assessing the Specificity of Cyclo(Tyr-Val) Binding: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the binding specificity of Cyclo(Tyr-Val), a diketopiperazine secondary fungal metabolite. Due to the limited publicly available data on the direct binding targets of Cyclo(Tyr-Val), this guide contextualizes its potential specificity by comparing it with structurally similar tyrosine-containing diketopiperazines for which biological activity has been reported. The absence of reported significant bioactivity for Cyclo(Tyr-Val) in several assays suggests a potentially high degree of specificity, a desirable characteristic in drug development to minimize off-target effects.
Comparative Analysis of Biological Activity
The following table summarizes the reported biological activities of Cyclo(Tyr-Val) and its structural analogs. This comparative data highlights the diverse biological targets of tyrosine-containing diketopiperazines and underscores the unique inactivity of Cyclo(Tyr-Val) in the tested assays, suggesting a distinct and potentially narrow target profile.
| Compound | Target/Activity | Assay Type | Result | Reference |
| Cyclo(Tyr-Val) | Antioxidant, Antitumor, Antifungal | Various | Inactive | [1] |
| Cyclo(Tyr-Tyr) | µ-Opioid Receptor | Competitive Binding Assay | IC50: 0.82 µM | [2] |
| L-type Calcium Channels | Whole-cell Patch-clamp | Reversible voltage-dependent blockade | [2] | |
| Cyclo(Phe-Tyr) | µ-Opioid Receptor | Competitive Binding Assay | IC50: 69.7 µM | [2] |
| L-type Calcium Channels | Whole-cell Patch-clamp | Irreversible time-dependent blockade | [2] | |
| Anticancer Activity (MCF-7) | Cell Viability Assay | 75.6% growth inhibition | [2] | |
| Anticancer Activity (HeLa) | Cell Viability Assay | 73.4% growth inhibition | [2] | |
| Anticancer Activity (HT-29) | Cell Viability Assay | 60.6% growth inhibition | [2] | |
| Cyclo(Tyr-Cys) | Anticancer Activity (HeLa) | Cell Viability Assay | Highest inhibition among tested diketopiperazines | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols serve as a reference for researchers looking to replicate or build upon these findings.
Opioid Receptor Competitive Binding Assay
This protocol is adapted from studies on cyclo(Tyr-Tyr) and cyclo(Phe-Tyr) to determine their binding affinity for µ-opioid receptors.[2]
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against the binding of a radiolabeled ligand to the µ-opioid receptor.
Materials:
-
Test compounds: Cyclo(Tyr-Val), Cyclo(Tyr-Tyr), Cyclo(Phe-Tyr)
-
Radioligand: [³H]DAMGO (a selective µ-opioid agonist)
-
Cell membranes expressing µ-opioid receptors (e.g., from rat brain homogenate)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a reaction tube, add cell membranes, [³H]DAMGO, and either a test compound dilution or buffer (for total binding). For non-specific binding, add an excess of a non-labeled opioid agonist (e.g., naloxone).
-
Incubate the mixture at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.
Whole-Cell Patch-Clamp Electrophysiology
This protocol is for assessing the effect of diketopiperazines on L-type calcium channels, as demonstrated with cyclo(Tyr-Tyr) and cyclo(Phe-Tyr).[2]
Objective: To measure the effect of test compounds on the ion channel currents in whole-cell patch-clamp configuration.
Materials:
-
Cells expressing L-type calcium channels (e.g., primary cardiomyocytes or a suitable cell line)
-
External solution (e.g., containing in mM: 135 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH adjusted to 7.4)
-
Internal solution (e.g., containing in mM: 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP; pH adjusted to 7.2)
-
Patch pipettes (2-5 MΩ)
-
Patch-clamp amplifier and data acquisition system
-
Test compounds dissolved in the external solution
Procedure:
-
Culture cells on glass coverslips.
-
Place a coverslip in the recording chamber on the stage of an inverted microscope and perfuse with the external solution.
-
Approach a single cell with a patch pipette filled with the internal solution and form a high-resistance (gigaohm) seal.
-
Rupture the cell membrane within the pipette tip to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential (e.g., -80 mV).
-
Apply a voltage protocol to elicit L-type calcium currents (e.g., depolarizing steps from -40 mV to +60 mV).
-
Record baseline currents in the absence of the test compound.
-
Perfuse the cell with the external solution containing the test compound at the desired concentration.
-
Record currents in the presence of the compound to observe any changes in amplitude or kinetics.
-
Analyze the data to determine the extent and nature of the channel blockade (e.g., reversible, irreversible, voltage-dependent).
Anticancer Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines, such as HT-29 (colon), HeLa (cervical), and MCF-7 (breast).[2][3]
Objective: To determine the effect of test compounds on the metabolic activity and viability of cancer cells.
Materials:
-
Cancer cell lines (e.g., HT-29, HeLa, MCF-7)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics
-
96-well plates
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control. Include a positive control (e.g., a known cytotoxic drug).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Add solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance of the resulting solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot cell viability against the logarithm of the compound concentration to determine the IC50 value, if applicable.
Signaling Pathways and Experimental Workflows
To visualize the potential mechanisms of action of the more active structural analogs of Cyclo(Tyr-Val), the following diagrams illustrate the relevant signaling pathways and a typical experimental workflow.
Caption: Opioid Receptor Signaling Pathway.
Caption: L-type Calcium Channel Signaling.
Caption: General Experimental Workflow.
References
A Comparative Guide to Isothermal Titration Calorimetry for Analyzing Cyclo(Tyr-Val) Interactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Isothermal Titration Calorimetry (ITC) with other common biophysical techniques for characterizing the interactions of the cyclic dipeptide Cyclo(Tyr-Val). Due to a lack of specific published ITC data for Cyclo(Tyr-Val) interactions, this guide will utilize a hypothetical interaction with a plausible protein target, "Target Protein X," to illustrate the principles and comparative advantages of ITC.
Cyclo(Tyr-Val) is a diketopiperazine secondary metabolite produced by fungi.[1][2][3] While its specific biological targets are not yet well-defined in publicly available literature, the study of its interactions is crucial for understanding its potential pharmacological activities. ITC is a powerful technique that directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction in a single experiment.[4][5][6]
Data Presentation: A Comparative Overview of Interaction Analysis Techniques
The following table compares the quantitative data that can be obtained for the hypothetical interaction between Cyclo(Tyr-Val) and Target Protein X using Isothermal Titration Calorimetry, Surface Plasmon Resonance (SPR), and Computational Docking.
| Parameter | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) | Computational Docking |
| Binding Affinity (K_d) | Directly Measured | Directly Measured | Estimated (Binding Energy) |
| Binding Enthalpy (ΔH) | Directly Measured | Not Measured | Not Measured |
| Binding Entropy (ΔS) | Calculated | Not Measured | Not Measured |
| Stoichiometry (n) | Directly Measured | Can be Determined | Predicted (1:1 assumed) |
| Association Rate (k_on) | Not Measured | Directly Measured | Not Measured |
| Dissociation Rate (k_off) | Not Measured | Directly Measured | Not Measured |
| Labeling Requirement | None | Immobilization of one partner | None |
| Throughput | Low to Medium | Medium to High | High |
Experimental Protocols
Isothermal Titration Calorimetry (ITC) of Cyclo(Tyr-Val) and Target Protein X (Hypothetical Protocol)
This protocol is based on established general procedures for ITC experiments.[7][8][9]
1. Sample Preparation:
- Target Protein X: Dialyze the purified Target Protein X extensively against the chosen experimental buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4). After dialysis, determine the precise protein concentration using a reliable method such as UV-Vis spectroscopy at 280 nm with the calculated extinction coefficient.
- Cyclo(Tyr-Val): Dissolve high-purity (>95%) Cyclo(Tyr-Val) in the final dialysis buffer to ensure a perfect buffer match and minimize heats of dilution. The concentration of the Cyclo(Tyr-Val) solution should be 10-20 times that of the Target Protein X concentration.
- Degassing: Thoroughly degas both the protein and peptide solutions immediately before the ITC run to prevent bubble formation in the calorimeter cell and syringe.
2. ITC Experiment Setup:
- Instrument: A MicroCal PEAQ-ITC or similar instrument would be suitable.
- Cell: Fill the sample cell (typically ~200-300 µL) with the Target Protein X solution at a concentration of approximately 10-50 µM.
- Syringe: Fill the injection syringe (typically ~40 µL) with the Cyclo(Tyr-Val) solution at a concentration of approximately 100-500 µM.
- Parameters: Set the experimental temperature (e.g., 25°C), stirring speed (e.g., 750 rpm), and injection parameters (e.g., an initial 0.4 µL injection followed by 18-20 injections of 2 µL each).
3. Data Acquisition and Analysis:
- Perform a control experiment by titrating Cyclo(Tyr-Val) into the buffer-filled sample cell to determine the heat of dilution.
- Run the main experiment by titrating Cyclo(Tyr-Val) into the Target Protein X solution.
- Subtract the heat of dilution from the main experimental data.
- Analyze the resulting binding isotherm by fitting it to a suitable binding model (e.g., one-site binding model) using the instrument's analysis software. This will yield the binding affinity (K_d), enthalpy change (ΔH), and stoichiometry (n). The entropy change (ΔS) is then calculated from these values.
Alternative Method 1: Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures the binding of an analyte (in this case, Cyclo(Tyr-Val)) to a ligand (Target Protein X) immobilized on a sensor chip.
1. Chip Preparation and Ligand Immobilization:
- Select a suitable sensor chip (e.g., CM5).
- Activate the chip surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
- Immobilize Target Protein X onto the activated surface via amine coupling.
- Deactivate any remaining active sites with ethanolamine.
2. Binding Analysis:
- Prepare a series of dilutions of Cyclo(Tyr-Val) in the running buffer.
- Inject the Cyclo(Tyr-Val) solutions over the sensor chip surface at a constant flow rate.
- Monitor the change in the refractive index at the surface, which is proportional to the amount of bound analyte.
- After each injection, regenerate the sensor surface to remove the bound Cyclo(Tyr-Val).
3. Data Analysis:
- The resulting sensorgrams are fitted to a kinetic binding model to determine the association rate constant (k_on) and the dissociation rate constant (k_off).
- The equilibrium dissociation constant (K_d) is calculated as the ratio of k_off to k_on.
Alternative Method 2: Computational Docking
Computational docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.
1. Preparation of Molecular Structures:
- Obtain or model the 3D structure of Target Protein X. Prepare the protein structure by adding hydrogens, assigning partial charges, and defining the binding pocket.
- Generate the 3D structure of Cyclo(Tyr-Val) and optimize its geometry.
2. Docking Simulation:
- Use a docking program (e.g., AutoDock, Glide) to place the Cyclo(Tyr-Val) molecule into the defined binding site of Target Protein X.
- The program will explore various conformations and orientations of the peptide within the binding site.
3. Analysis of Results:
- The docking poses are scored based on a scoring function that estimates the binding energy. The pose with the lowest binding energy is considered the most likely binding mode.
- This provides insights into the potential binding interactions (e.g., hydrogen bonds, hydrophobic interactions) and an estimation of the binding affinity.
Visualizing the Process and Interaction
To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict the experimental workflow of ITC and a hypothetical binding model for the Cyclo(Tyr-Val) - Target Protein X interaction.
Caption: Experimental workflow for Isothermal Titration Calorimetry.
Caption: Hypothetical binding interaction and thermodynamic parameters from ITC.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. frontiersin.org [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. caymanchem.com [caymanchem.com]
- 7. bioaustralis.com [bioaustralis.com]
- 8. Computational approaches to developing short cyclic peptide modulators of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. books.rsc.org [books.rsc.org]
A Comparative Guide to Analyzing Cyclic Dipeptide Binding Kinetics: A Focus on Surface Plasmon Resonance and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
Understanding the binding kinetics of small molecules, such as the cyclic dipeptide Cyclo(Tyr-Val), to their protein targets is a cornerstone of modern drug discovery and chemical biology. While specific public domain data on the direct Surface Plasmon Resonance (SPR) analysis of Cyclo(Tyr-Val) is limited, this guide will provide a comprehensive comparison of relevant analytical techniques using the well-characterized interaction between a similar cyclic dipeptide, Cyclo(His-Pro), and its protein target, cytosolic glyceraldehyde-3-phosphate dehydrogenase (GAPC1), as a representative example. This guide will delve into the experimental protocols for SPR and compare its utility with powerful alternatives like Isothermal Titration Calorimetry (ITC) and Bio-Layer Interferometry (BLI).
Introduction to Analyzed Compounds and Interactions
Cyclic dipeptides, also known as 2,5-diketopiperazines (DKPs), are a class of naturally occurring and synthetic small molecules with diverse biological activities. Their rigidified backbone makes them attractive scaffolds for drug design. Cyclo(Tyr-Val) is a secondary fungal metabolite, while Cyclo(His-Pro) has been identified in various organisms, including plants and mammals, and has been shown to interact with proteins like GAPC1, a key glycolytic enzyme.[1] The analysis of the binding kinetics of these compounds to their targets is crucial for elucidating their mechanism of action and for the development of new therapeutics.
Core Analytical Techniques for Binding Kinetics
The three primary label-free techniques for studying biomolecular interactions are Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Bio-Layer Interferometry (BLI). Each method offers unique advantages and is suited for different experimental questions.
| Feature | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) | Bio-Layer Interferometry (BLI) |
| Principle | Measures changes in refractive index near a sensor surface upon mass binding. | Measures the heat released or absorbed during a binding event.[2] | Measures the interference pattern of light reflected from a biosensor tip. |
| Key Parameters | Association rate (kₐ), Dissociation rate (kₔ), Affinity (Kₔ) | Affinity (Kₔ), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n) | Association rate (kₐ), Dissociation rate (kₔ), Affinity (Kₔ) |
| Throughput | Medium to High | Low | High |
| Sample Consumption | Low | High | Low |
| Immobilization | Required (Ligand) | Not required | Required (Ligand) |
| Labeling | Not required | Not required | Not required |
Quantitative Binding Data: A Representative Example
As a case study, we present the binding data for the interaction of Cyclo(His-Pro) with GAPC1, as determined by activity assays and Microscale Thermophoresis (MST), a technique that measures molecular movement in a temperature gradient. While not SPR, MST provides valuable affinity data that can be compared with the type of information obtained from SPR.
| Ligand | Analyte | Technique | Dissociation Constant (Kᴅ) | Association Rate (kₐ) (M⁻¹s⁻¹) | Dissociation Rate (kₔ) (s⁻¹) |
| GAPC1 | Cyclo(His-Pro) | Microscale Thermophoresis (MST) | ~40 µM | Not Determined | Not Determined |
| GAPC1 | Cyclo(His-Pro) | Activity Assay (IC₅₀) | ~200 µM | Not Determined | Not Determined |
Note: The IC₅₀ value from the activity assay represents the concentration of Cyclo(His-Pro) required to inhibit 50% of GAPC1 activity and serves as an approximation of binding affinity.[1]
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are generalized protocols for SPR, ITC, and BLI analysis of a small molecule-protein interaction.
This protocol outlines the general steps for analyzing the binding of a small molecule analyte (e.g., Cyclo(Tyr-Val) or Cyclo(His-Pro)) to an immobilized protein ligand (e.g., a target protein or GAPC1).
1. Materials and Reagents:
-
SPR instrument (e.g., Biacore, OpenSPR)
-
Sensor chip (e.g., CM5, streptavidin-coated)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Ligand (purified protein target)
-
Analyte (Cyclo(Tyr-Val) or other cyclic dipeptide)
-
Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)
2. Ligand Immobilization:
-
The protein target is immobilized on the sensor chip surface. Amine coupling is a common method for this.
-
The surface is first activated with a mixture of EDC and NHS.
-
The ligand solution is then injected over the activated surface.
-
Finally, any remaining active sites are deactivated with ethanolamine.
3. Analyte Binding Analysis:
-
A series of analyte concentrations are prepared in running buffer.
-
Each concentration is injected over the ligand-immobilized surface for a defined association time, followed by a dissociation phase with running buffer.
-
A reference flow cell (without immobilized ligand) is used to subtract non-specific binding and bulk refractive index changes.
4. Data Analysis:
-
The resulting sensorgrams (response units vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (kₐ), dissociation rate (kₔ), and the equilibrium dissociation constant (Kᴅ).
1. Sample Preparation:
-
The protein and small molecule are dialyzed against the same buffer to minimize buffer mismatch effects.
-
The protein is placed in the sample cell and the small molecule in the injection syringe.
2. Titration:
-
Small aliquots of the small molecule solution are injected into the protein solution.
-
The heat change upon each injection is measured.
3. Data Analysis:
-
The integrated heat data is plotted against the molar ratio of the reactants.
-
The resulting isotherm is fitted to a binding model to determine the binding affinity (Kᴅ), stoichiometry (n), and enthalpy of binding (ΔH).
1. Sensor Preparation:
-
Biosensors are hydrated in the running buffer.
-
The protein ligand is immobilized onto the biosensor surface.
2. Binding Measurement:
-
The sensor is moved to a well containing the small molecule analyte for the association step.
-
The sensor is then moved to a well with running buffer for the dissociation step.
3. Data Analysis:
-
The change in interference is plotted over time to generate a sensorgram.
-
The data is fitted to a binding model to determine kₐ, kₔ, and Kᴅ.
Conclusion
The selection of an appropriate biophysical technique is critical for the accurate characterization of small molecule-protein interactions. Surface Plasmon Resonance provides high-quality kinetic data and is a gold standard in the field.[3] However, for a complete thermodynamic understanding of the binding event, Isothermal Titration Calorimetry is unparalleled.[2] For high-throughput screening applications, Bio-Layer Interferometry offers a significant advantage. By understanding the principles, strengths, and limitations of each technique, researchers can design robust experiments to accelerate their drug discovery and development programs. While direct SPR data for Cyclo(Tyr-Val) remains to be published, the methodologies and comparative data presented here, using Cyclo(His-Pro) as a proxy, provide a solid framework for initiating such studies.
References
A Comparative Analysis of Cyclo(Tyr-Val) and Cyclo(Phe-Ala): A Guide for Researchers
An In-depth Look at Two Structurally Similar Cyclic Dipeptides and Their Potential Biological Activities
Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines, represent a large class of naturally occurring compounds with a wide array of biological activities. Their rigid structure makes them attractive scaffolds for drug discovery. This guide provides a comparative study of two such CDPs: Cyclo(L-Tyrosine-L-Valine) [Cyclo(Tyr-Val)] and Cyclo(L-Phenylalanine-L-Alanine) [Cyclo(Phe-Ala)]. While direct comparative experimental data is limited, this document synthesizes the available information on Cyclo(Tyr-Val) and infers the potential activities of Cyclo(Phe-Ala) based on structurally related compounds. Furthermore, it outlines a comprehensive experimental plan for a head-to-head comparison.
Chemical and Physical Properties
A summary of the fundamental chemical and physical properties of Cyclo(Tyr-Val) and Cyclo(Phe-Ala) is presented below.
| Property | Cyclo(Tyr-Val) | Cyclo(Phe-Ala) |
| Molecular Formula | C₁₄H₁₈N₂O₃ | C₁₂H₁₄N₂O₂ |
| Molecular Weight | 262.3 g/mol | 218.25 g/mol |
| Amino Acid Constituents | L-Tyrosine, L-Valine | L-Phenylalanine, L-Alanine |
| Key Functional Groups | Phenolic hydroxyl group | Phenyl group |
| Solubility | Soluble in ethanol (B145695), methanol, DMF, DMSO.[1] | Data not available; likely soluble in similar organic solvents. |
| Natural Source | Isolated from the marine actinomycete Nocardiopsis gilva.[1] | Not yet reported from a natural source. |
Comparative Biological Activity
A direct comparison of the biological activities of Cyclo(Tyr-Val) and Cyclo(Phe-Ala) is hampered by the lack of experimental data for the latter. However, based on existing literature, a preliminary assessment can be made.
Cyclo(Tyr-Val): Reported Inactivity
Cyclo(Tyr-Val) has been isolated from a natural source and subjected to some biological screening.[1] Key findings include:
-
Antioxidant Activity: Reported as inactive.[1]
-
Antitumor Activity: Reported as inactive.[1]
-
Antifungal Activity: Reported as inactive.[1]
Despite this reported lack of activity in these specific assays, it is noteworthy that Cyclo(Tyr-Val) appears in several patents with broad therapeutic claims, suggesting that it may possess other, as-yet-unidentified biological functions.[1]
Cyclo(Phe-Ala): A Potential for Bioactivity
While no specific biological data for Cyclo(Phe-Ala) has been found, the activities of other phenylalanine- and alanine-containing cyclic dipeptides suggest that it may not be inert. For instance, other cyclic dipeptides containing phenylalanine have demonstrated a range of biological effects, including:
-
Anticancer Activity: Cyclo(Phe-Pro) has been shown to exhibit cytotoxicity against various cancer cell lines.
-
Antimicrobial and Anti-biofilm Activity: Cyclo(Phe-Pro) also displays antibacterial properties and can inhibit biofilm formation.
-
Quorum Sensing Inhibition: Phenylalanine-containing CDPs have been implicated in the modulation of bacterial quorum sensing.
The structural difference between tyrosine and phenylalanine is a single hydroxyl group on the aromatic ring. This functional group can significantly impact a molecule's biological activity by participating in hydrogen bonding and altering its electronic properties. The absence of this hydroxyl group in Cyclo(Phe-Ala) might lead to a different biological activity profile compared to Cyclo(Tyr-Val). Similarly, the difference between valine and alanine (B10760859) lies in the side chain bulkiness, which can influence receptor binding and enzyme inhibition.
Proposed Experimental Plan for a Comparative Study
To provide a definitive comparison, a comprehensive experimental investigation is necessary. The following protocols are proposed for a head-to-head evaluation of Cyclo(Tyr-Val) and Cyclo(Phe-Ala).
Cytotoxicity Assays
The potential of these compounds to inhibit cancer cell growth can be assessed using standard cytotoxicity assays.
Experimental Protocol: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
-
Cell Culture: Culture human cancer cell lines (e.g., HeLa - cervical cancer, MCF-7 - breast cancer, A549 - lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of Cyclo(Tyr-Val) and Cyclo(Phe-Ala) (e.g., 0.1, 1, 10, 100, 1000 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) values for each compound.
Antimicrobial and Anti-biofilm Assays
The efficacy of these compounds against pathogenic bacteria can be determined through the following assays.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Bacterial Strains: Use a panel of clinically relevant bacteria, including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) strains.
-
Broth Microdilution: In a 96-well plate, prepare two-fold serial dilutions of each cyclic dipeptide in a suitable broth medium.
-
Inoculation: Add a standardized bacterial suspension to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits bacterial growth.
Experimental Protocol: Crystal Violet Biofilm Assay
-
Biofilm Formation: Grow bacteria in 96-well plates in the presence of sub-MIC concentrations of the cyclic dipeptides for 24-48 hours to allow for biofilm formation.
-
Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove non-adherent bacteria.
-
Staining: Stain the adherent biofilms with a 0.1% crystal violet solution.
-
Destaining: Solubilize the bound dye with an appropriate solvent (e.g., ethanol or acetic acid).
-
Quantification: Measure the absorbance of the solubilized dye at a specific wavelength (e.g., 595 nm) to quantify biofilm mass.
Enzyme Inhibition Assays
The potential of these compounds to act as enzyme inhibitors can be explored using various enzyme systems. For instance, based on the structural similarity of the tyrosine residue to L-DOPA, tyrosinase inhibition could be a relevant target.
Experimental Protocol: Tyrosinase Inhibition Assay
-
Enzyme and Substrate: Use mushroom tyrosinase and L-DOPA as the substrate.
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing phosphate (B84403) buffer, tyrosinase, and varying concentrations of the cyclic dipeptides.
-
Initiation of Reaction: Add L-DOPA to initiate the enzymatic reaction.
-
Kinetic Measurement: Monitor the formation of dopachrome (B613829) by measuring the increase in absorbance at a specific wavelength (e.g., 475 nm) over time using a microplate reader.
-
Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC₅₀ values.
Quorum Sensing Inhibition Assay
The ability to interfere with bacterial communication can be assessed using a reporter strain.
Experimental Protocol: Anti-Quorum Sensing Assay using Chromobacterium violaceum
-
Reporter Strain: Use a mutant strain of Chromobacterium violaceum (e.g., CV026) that produces the purple pigment violacein (B1683560) only in the presence of an external acyl-homoserine lactone (AHL) signal.
-
Assay Setup: In a 96-well plate, add the reporter strain, a suitable growth medium, the AHL signal molecule, and varying concentrations of the cyclic dipeptides.
-
Incubation: Incubate the plate at a suitable temperature (e.g., 30°C) for 24-48 hours.
-
Quantification of Violacein: Extract the violacein pigment from the bacterial cells and measure its absorbance at a specific wavelength (e.g., 585 nm).
-
Data Analysis: Determine the concentration at which the cyclic dipeptides inhibit violacein production, indicating quorum sensing inhibition.
Visualizing the Comparison and Experimental Design
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Structural differences between Cyclo(Tyr-Val) and Cyclo(Phe-Ala).
Caption: A workflow for the comparative biological evaluation.
Caption: A potential mechanism of quorum sensing inhibition by a cyclic dipeptide.
Conclusion
References
Safety Operating Guide
Navigating the Disposal of Cyclo(Tyr-Val): A Procedural Guide for Laboratory Professionals
Cyclo(Tyr-Val) is a white to off-white powder used for research purposes only and is not intended for human or veterinary use.[1][3] As its toxicological properties have not been fully investigated, it is imperative to handle it with caution, adhering to standard laboratory safety protocols.
Chemical and Physical Properties of Cyclo(Tyr-Val)
A summary of the key data for Cyclo(Tyr-Val) is provided below. This information is crucial for a preliminary risk assessment and for determining the appropriate disposal pathway.
| Property | Value |
| CAS Number | 21754-25-6 |
| Molecular Formula | C₁₄H₁₈N₂O₃[3] |
| Molecular Weight | 262.30 g/mol [3] |
| Appearance | Powder[3] |
| Purity | Typically >98% for research grades[3] |
| Solubility | Soluble in DMF, DMSO, Ethanol, and Methanol.[1][4] |
| Storage | Store in a sealed, cool, and dry condition.[3] |
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the disposal of Cyclo(Tyr-Val) in a laboratory setting. This process is designed to align with general principles of laboratory waste management.
1. Personal Protective Equipment (PPE): Before handling Cyclo(Tyr-Val) for disposal, it is mandatory to wear appropriate personal protective equipment to minimize exposure. This includes:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat to protect clothing and skin.
-
Respiratory Protection: If there is a risk of generating dust, a dust mask or respirator should be used.
2. Waste Segregation: Proper segregation is fundamental to safe and compliant chemical waste disposal.
-
Solid Waste: Unused or expired Cyclo(Tyr-Val) powder, as well as contaminated items such as weighing paper, pipette tips, and gloves, should be placed in a clearly labeled, sealed container designated for chemical waste.
-
Liquid Waste: All solutions containing Cyclo(Tyr-Val) must be collected in a dedicated, sealed, and clearly labeled waste container. Do not mix with other incompatible chemical waste streams.
3. Labeling of Waste Containers: All waste containers must be accurately and clearly labeled with the following information:
-
The words "Hazardous Waste" or "Chemical Waste," in accordance with your institution's guidelines.
-
The full chemical name: "Cyclo(Tyr-Val)".
-
The approximate quantity or concentration of the waste.
-
The date of accumulation.
-
Any known hazards (e.g., "Caution: Toxicological properties not fully investigated").
4. Storage of Waste: Store the labeled waste containers in a designated, secure area that is away from general laboratory traffic. This area should be well-ventilated and equipped with secondary containment to mitigate potential spills.
5. Final Disposal: The final step is to arrange for the removal and disposal of the chemical waste through the proper channels.
-
Contact your Environmental Health & Safety (EHS) Office: Your institution's EHS department is the primary resource for guidance on chemical waste disposal. They will provide specific instructions and coordinate the pickup and disposal of the waste by a licensed hazardous waste contractor.
-
Do Not Dispose Down the Drain or in Regular Trash: Under no circumstances should Cyclo(Tyr-Val) or its containers be disposed of in the regular trash or washed down the sink.[5] This can lead to environmental contamination and is likely a violation of regulations.
Experimental Workflow for Disposal
The logical flow for the proper disposal of Cyclo(Tyr-Val) is illustrated in the diagram below. This workflow provides a clear, step-by-step decision-making process for laboratory personnel.
Caption: Disposal Workflow for Cyclo(Tyr-Val) Waste.
References
Essential Safety and Operational Guidance for Handling Cyclo(Tyr-Val)
This document provides immediate safety, handling, and disposal protocols for Cyclo(Tyr-Val) to ensure the safety of researchers, scientists, and drug development professionals. Cyclo(Tyr-Val) is a diketopiperazine secondary fungal metabolite, and while specific hazard data is limited, it should be handled with care in a laboratory setting.[1][2] This compound is intended for research use only and is not for human or veterinary use.[1][2]
Personal Protective Equipment (PPE)
When handling Cyclo(Tyr-Val), especially in its powder form, adherence to standard laboratory PPE protocols is mandatory to prevent skin and eye contact, and inhalation.[3]
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Glasses or Goggles | ANSI Z87.1 certified | Protects eyes from splashes and airborne particles.[4] |
| Face Shield | Worn over safety glasses | Recommended when handling larger quantities or if there is a significant splash risk.[4][5] | |
| Hand Protection | Disposable Nitrile Gloves | Standard laboratory grade | Provides a barrier against incidental skin contact.[4][6] Check for tears before use and replace immediately if compromised. |
| Body Protection | Laboratory Coat | Long-sleeved, fully buttoned | Protects skin and personal clothing from contamination.[5] |
| Respiratory Protection | N95 Respirator or equivalent | NIOSH-approved | Recommended when handling the powder outside of a fume hood to minimize inhalation risk.[7] |
| Foot Protection | Closed-toe Shoes | Substantial, non-perforated | Protects feet from spills and falling objects.[5] |
Operational Plan: Handling and Storage
Proper operational procedures are critical to maintaining a safe laboratory environment when working with Cyclo(Tyr-Val).
Receiving and Storage:
-
Upon receipt, inspect the container for damage.
-
Store the product in a sealed container in a cool, dry place as recommended.[3] Long-term storage at -20°C is also suggested.[8]
Handling the Powder:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the workspace by clearing unnecessary items and ensuring easy access to waste disposal.
-
Weighing: Whenever possible, handle the powdered form of Cyclo(Tyr-Val) within a chemical fume hood or a ventilated enclosure to minimize inhalation exposure.
-
Spill Management: In case of a small spill, gently cover the powder with absorbent material, then carefully sweep it into a designated waste container. Avoid creating dust. For larger spills, evacuate the area and follow your institution's emergency procedures.
Dissolving the Compound:
-
Cyclo(Tyr-Val) is soluble in solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), Ethanol, and Methanol.[1][8]
-
To aid dissolution, the tube can be warmed to 37°C and shaken in an ultrasonic bath.[3]
-
Solutions should be stored at -20°C for long-term stability.[3]
Disposal Plan
All waste materials contaminated with Cyclo(Tyr-Val) must be disposed of in accordance with local, state, and federal regulations.
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated PPE (gloves, etc.), weighing papers, and absorbent materials should be placed in a sealed, labeled hazardous waste container. |
| Liquid Waste | Unused solutions of Cyclo(Tyr-Val) should be collected in a designated, labeled hazardous waste container. Do not pour down the drain. |
| Empty Containers | Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous liquid waste. Dispose of the rinsed container as directed by your institution's safety office. |
Experimental Workflow for Handling Cyclo(Tyr-Val)
The following diagram outlines the standard procedure for safely handling Cyclo(Tyr-Val) from receipt to disposal.
Caption: Workflow for Safe Handling of Cyclo(Tyr-Val).
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biocrick.com [biocrick.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. youtube.com [youtube.com]
- 6. PPE and Safety for Chemical Handling [acsmaterial.com]
- 7. hazmatschool.com [hazmatschool.com]
- 8. bioaustralis.com [bioaustralis.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
